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  • Product: 3-Methyl-1-octyn-3-ol
  • CAS: 23580-51-0

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Synthesis of 3-Methyl-1-octyn-3-ol

For Researchers, Scientists, and Drug Development Professionals Abstract 3-Methyl-1-octyn-3-ol is a valuable tertiary acetylenic alcohol utilized as a key building block in the synthesis of pharmaceuticals, fragrances, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1-octyn-3-ol is a valuable tertiary acetylenic alcohol utilized as a key building block in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. Its structure, which incorporates both a terminal alkyne and a tertiary alcohol, provides a versatile scaffold for molecular elaboration. This guide offers a comprehensive technical overview of the predominant synthesis pathway for 3-methyl-1-octyn-3-ol: the ethynylation of 2-heptanone. We will explore the underlying reaction mechanism, present a detailed experimental protocol, and discuss critical process parameters, safety considerations, and the significance of this intermediate in drug development.

Introduction: The Strategic Importance of 3-Methyl-1-octyn-3-ol in Synthesis

3-Methyl-1-octyn-3-ol serves as a crucial intermediate in organic synthesis, primarily due to the dual reactivity offered by its terminal alkyne and tertiary alcohol functionalities.[1] The terminal alkyne is amenable to a wide array of transformations, most notably carbon-carbon bond-forming reactions such as Sonogashira, Glaser, and Heck couplings. This allows for the facile introduction of the octynol framework into more complex molecular architectures. The tertiary alcohol group, while less reactive, can be derivatized or can play a role in directing stereoselective reactions at adjacent centers. This combination of features makes 3-methyl-1-octyn-3-ol a sought-after precursor in the development of various commercial products, including pharmaceuticals.[]

Core Synthesis Pathway: The Favorskii Reaction

The most prevalent and industrially scalable method for the synthesis of 3-methyl-1-octyn-3-ol is the Favorskii reaction.[3] This powerful reaction involves the nucleophilic addition of an acetylide anion to a carbonyl compound, in this case, 2-heptanone.[3] Discovered by the Russian chemist Alexei Yevgrafovich Favorskii in the early 1900s, this reaction remains a cornerstone of alkyne chemistry.[3]

2.1. Unraveling the Mechanism

The synthesis of 3-methyl-1-octyn-3-ol via the Favorskii reaction proceeds through a well-understood, three-step mechanism:

  • Formation of the Acetylide Anion: A strong base, such as potassium hydroxide (KOH) or sodium amide (NaNH₂), is used to deprotonate acetylene.[3] The highly acidic nature of the terminal alkyne protons (pKa ≈ 25) facilitates this acid-base reaction, resulting in the in-situ formation of the potent nucleophile, the acetylide anion.[3]

  • Nucleophilic Attack: The generated acetylide anion then attacks the electrophilic carbonyl carbon of 2-heptanone.[4] This addition reaction leads to the formation of a tetrahedral alkoxide intermediate.

  • Protonation: The final step involves the protonation of the alkoxide intermediate, typically during an aqueous workup, to yield the desired product, 3-methyl-1-octyn-3-ol.

The overall transformation can be represented by the following equation:

CH₃(CH₂)₄C(O)CH₃ + HC≡CH --(Base)--> CH₃(CH₂)₄C(OH)(CH₃)C≡CH

Detailed Experimental Protocol

This section provides a representative laboratory-scale procedure for the synthesis of 3-methyl-1-octyn-3-ol.

3.1. Reagents and Equipment
Reagent/Material Formula Molar Mass ( g/mol ) Typical Quantity
2-HeptanoneC₇H₁₄O114.191.0 eq
Potassium Hydroxide (KOH)KOH56.111.5 - 2.0 eq
Acetylene GasC₂H₂26.04Excess
Anhydrous Solvent (e.g., THF, Diethyl Ether)--As needed
Saturated Ammonium Chloride (NH₄Cl) solutionNH₄Cl(aq)-For workup
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37For drying

Equipment: A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a condenser, and a dropping funnel. Standard laboratory glassware for workup and purification is also required.

3.2. Step-by-Step Procedure
  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend finely powdered potassium hydroxide in the anhydrous solvent.

  • Acetylene Introduction: Bubble a steady stream of acetylene gas through the stirred suspension.

  • Substrate Addition: Slowly add 2-heptanone to the reaction mixture via the dropping funnel. The reaction is exothermic, and the temperature should be maintained, typically between 20-40°C, using an external cooling bath if necessary.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting ketone.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to afford pure 3-methyl-1-octyn-3-ol.

Visualization of the Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Suspend KOH in anhydrous solvent B Introduce Acetylene Gas A->B C Add 2-Heptanone B->C D Monitor Progress (TLC/GC) C->D E Quench with NH4Cl (aq) D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Vacuum Distillation G->H I Pure 3-Methyl-1-octyn-3-ol H->I

Caption: Experimental workflow for the synthesis of 3-methyl-1-octyn-3-ol.

Critical Parameters and Optimization

To achieve optimal yields and purity, several factors must be carefully controlled:

  • Base: The choice and physical form of the base are critical. Finely powdered KOH or freshly prepared sodium amide are highly effective.

  • Solvent: The solvent must be anhydrous to prevent the quenching of the acetylide anion. Ethereal solvents like THF and diethyl ether are commonly used.

  • Temperature: Careful temperature control is necessary to minimize side reactions, such as the polymerization of acetylene.

  • Acetylene Flow Rate: A consistent and sufficient flow of acetylene is required to ensure the continuous generation of the acetylide nucleophile.

Safety Considerations
  • Acetylene: Acetylene is a highly flammable and potentially explosive gas. It should be handled with extreme caution in a well-ventilated fume hood, and all potential ignition sources must be eliminated.

  • Strong Bases: Potassium hydroxide and sodium amide are corrosive and can cause severe burns. Appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.

  • Anhydrous Solvents: Anhydrous ethers are highly flammable and can form explosive peroxides upon prolonged storage. They should be handled with care, and their purity should be verified before use.

Role in Drug Development

Pharmaceutical intermediates are the foundational chemical compounds that are converted into active pharmaceutical ingredients (APIs).[] The structural features of 3-methyl-1-octyn-3-ol make it a valuable intermediate in drug discovery and development.[1][] The alkyne moiety can be used to link different molecular fragments or to introduce conformational rigidity into a drug candidate. The tertiary alcohol can be a site for further functionalization to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. By utilizing such versatile building blocks, medicinal chemists can efficiently synthesize libraries of compounds for biological screening, accelerating the drug discovery process.[]

References
  • Wikipedia. (2023, October 29). Favorskii reaction. Retrieved from [Link]

  • Myers, A. G. (n.d.). Favorskii Rearrangement. Andrew G. Myers Research Group. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of oct-1-yn-3-ol. Retrieved from [Link]

  • Takano, S., Sugihara, T., & Ogasawara, K. (1991). Practical Synthesis of (S)‐1‐Octyn‐3‐ol: A Key Intermediate for the Prostaglandin Synthesis. ChemInform, 22(10).
  • Organic Syntheses. (n.d.). (r)-(+)-1-octyn-3-ol. Retrieved from [Link]

  • MDPI. (2017). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Molbank, 2017(4), M965.
  • Google Patents. (n.d.). US3576889A - Ethynylation of ketones and aldehydes to obtain alcohols.
  • YouTube. (2022, January 26). Favorskii Rearrangement. Professor Dave Explains. Retrieved from [Link]

  • YouTube. (2025, March 17). Mechanism Monday #35: Favorskii Rearrangement. The Organic Chemistry Tutor. Retrieved from [Link]

  • Jaydev Chemical Industries. (n.d.). 3-Octyn-1-ol. Retrieved from [Link]

  • US EPA. (n.d.). 1-Octyn-3-ol, 3-methyl-. Substance Details - SRS. Retrieved from [Link]

  • Wikipedia. (2023, November 29). 2-Heptanone. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 1-Octyn-3-ol (CAS 818-72-4) in Pharmaceutical Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US4026954A - Method for preparing hexyn-3-ol-1.
  • PubChem. (n.d.). 1-Octyn-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Brainly. (2022, November 29). Describe a synthesis of 2-heptanone from acetylene and any necessary organic or inorganic reagents. Retrieved from [Link]

Sources

Exploratory

3-Methyl-1-octyn-3-ol chemical properties and structure

An In-depth Technical Guide to 3-Methyl-1-octyn-3-ol: Structure, Properties, and Applications Introduction 3-Methyl-1-octyn-3-ol is a tertiary acetylenic alcohol, a class of molecules characterized by the presence of bot...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Methyl-1-octyn-3-ol: Structure, Properties, and Applications

Introduction

3-Methyl-1-octyn-3-ol is a tertiary acetylenic alcohol, a class of molecules characterized by the presence of both a hydroxyl (-OH) group and a carbon-carbon triple bond (alkyne).[1] This bifunctional nature imparts unique chemical properties, making it a valuable intermediate and additive across a spectrum of industrial and research applications. From enhancing the performance of coatings to acting as a building block in complex organic synthesis, 3-Methyl-1-octyn-3-ol serves as a prime example of the versatility of acetylenic chemistry. This guide provides a comprehensive overview of its chemical structure, core properties, synthesis, reactivity, and applications for researchers and professionals in drug development and chemical manufacturing.

Chemical Structure and Physicochemical Properties

The fundamental identity of 3-Methyl-1-octyn-3-ol is defined by its molecular structure, which dictates its physical behavior and chemical reactivity.

1.1. Molecular Structure

3-Methyl-1-octyn-3-ol, with the CAS Number 23580-51-0, possesses a nine-carbon backbone.[2][3][4] The structure features a terminal alkyne group (a triple bond between carbons 1 and 2) and a hydroxyl group attached to a tertiary carbon (carbon 3). This tertiary carbon is also bonded to a methyl group and the start of a five-carbon pentyl chain.

  • IUPAC Name: 3-Methyloct-1-yn-3-ol[4][5]

  • Molecular Formula: C₉H₁₆O[4][5]

  • Molecular Weight: 140.22 g/mol [3][4]

Caption: 2D Structure of 3-Methyl-1-octyn-3-ol

1.2. Physicochemical Properties

The physical properties of 3-Methyl-1-octyn-3-ol are crucial for its handling, storage, and application in various formulations. These properties are summarized in the table below.

PropertyValueSource
Boiling Point 169.4 °C at 760 mmHg[3]
Density 0.885 g/cm³[3]
Flash Point 57 °C[3]
Refractive Index 1.456[3]
Water Solubility 2347 mg/L at 25 °C (estimated)[6]
LogP 1.95[3]

Synthesis and Mechanism

The primary industrial and laboratory synthesis of tertiary acetylenic alcohols like 3-Methyl-1-octyn-3-ol is achieved through the ethynylation of a ketone, a reaction often referred to as the Favorskii reaction .[7][8][9] This process involves the nucleophilic addition of an acetylide anion to a carbonyl group.[9]

2.1. The Favorskii Reaction Mechanism

The synthesis is a two-step process performed in a single pot. The causality behind this choice is the high reactivity of the key intermediate, the metal acetylide.

  • Deprotonation of Acetylene: A strong base is required to deprotonate the terminal alkyne (acetylene). The acidity of the terminal alkyne proton (pKa ≈ 25) necessitates a base stronger than hydroxide. Alkali metal amides (e.g., LiNH₂, NaNH₂) or organometallic reagents (e.g., Grignard reagents, n-butyllithium) are commonly used to generate the highly nucleophilic acetylide anion in situ.[7][8][10]

  • Nucleophilic Attack: The generated acetylide anion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ketone (2-heptanone). This addition reaction breaks the C=O pi bond, forming a metal alkoxide intermediate.

  • Protonation: A subsequent acidic or aqueous workup protonates the alkoxide, yielding the final product, 3-Methyl-1-octyn-3-ol.[7]

G cluster_0 Step 1: Acetylide Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Protonation Acetylene (HC≡CH) Acetylene (HC≡CH) Sodium Acetylide (HC≡C⁻Na⁺) Sodium Acetylide (HC≡C⁻Na⁺) Acetylene (HC≡CH)->Sodium Acetylide (HC≡C⁻Na⁺) Deprotonation Strong Base (e.g., NaNH₂) Strong Base (e.g., NaNH₂) Strong Base (e.g., NaNH₂)->Sodium Acetylide (HC≡C⁻Na⁺) 2-Heptanone 2-Heptanone Sodium Acetylide (HC≡C⁻Na⁺)->2-Heptanone Nucleophilic Attack Alkoxide Intermediate Alkoxide Intermediate 2-Heptanone->Alkoxide Intermediate 3-Methyl-1-octyn-3-ol 3-Methyl-1-octyn-3-ol Alkoxide Intermediate->3-Methyl-1-octyn-3-ol Protonation Aqueous Workup (H₂O) Aqueous Workup (H₂O) Aqueous Workup (H₂O)->3-Methyl-1-octyn-3-ol

Caption: Synthesis workflow for 3-Methyl-1-octyn-3-ol via ethynylation.

2.2. Experimental Protocol: Synthesis from 2-Heptanone

This protocol describes a representative laboratory-scale synthesis. The choice of an ether solvent is critical as it is inert to the strong base and effectively solvates the organometallic intermediates.[7]

  • Setup: A flame-dried, three-necked round-bottom flask is equipped with a mechanical stirrer, a gas inlet, and a dropping funnel, and placed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Preparation: A suspension of sodium amide in an anhydrous ether solvent (e.g., THF or diethyl ether) is prepared in the flask and cooled in an ice bath.

  • Acetylene Introduction: Acetylene gas is bubbled through the cooled suspension. The completion of the acetylide formation is often indicated by a color change or cessation of ammonia evolution.

  • Ketone Addition: A solution of 2-heptanone in the same anhydrous solvent is added dropwise from the dropping funnel to the acetylide suspension, maintaining a low temperature to control the exothermic reaction. The mixture is stirred for several hours to ensure complete reaction.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This step protonates the alkoxide and neutralizes the remaining base.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • Final Purification: The crude product is purified by vacuum distillation to yield pure 3-Methyl-1-octyn-3-ol.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of 3-Methyl-1-octyn-3-ol.[11]

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong, broad absorption band is expected around 3300-3400 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. The terminal alkyne gives rise to two characteristic peaks: a sharp, medium-intensity C-H stretch near 3300 cm⁻¹ and a weaker C≡C triple bond stretch around 2100-2150 cm⁻¹.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show a characteristic singlet for the acetylenic proton (≡C-H) at a shielded chemical shift of approximately 2.0-3.0 ppm.[13] The hydroxyl proton (-OH) will appear as a broad singlet whose position is concentration-dependent. The methyl group on C3 will be a singlet around 1.2-1.5 ppm, and the aliphatic protons of the pentyl chain will appear as multiplets in the upfield region.

    • ¹³C NMR: The two sp-hybridized carbons of the alkyne will resonate in the range of 65-90 ppm. The tertiary carbon bearing the hydroxyl group (C3) will appear further downfield, typically around 65-75 ppm.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry will show the molecular ion peak (M⁺) at m/z 140. Common fragmentation patterns include the loss of a water molecule (M-18) and cleavage of the alkyl chain.

Reactivity and Industrial Applications

The dual functionality of 3-Methyl-1-octyn-3-ol is the foundation of its industrial utility. Acetylenic alcohols are widely used in coatings, corrosion prevention, and as intermediates in chemical synthesis.[1][14]

  • Corrosion Inhibition: The molecule can adsorb onto metal surfaces via the pi electrons of the triple bond and the lone pair electrons of the oxygen atom. This forms a protective layer that inhibits corrosion, making it a highly effective component in protective coatings and metalworking fluids, especially in acidic environments.[1]

  • Coatings and Paint Additives: In paint and coating formulations, it acts as a surfactant, improving wetting, leveling, and gloss.[1] Its structure allows it to reduce surface tension without causing excessive foam, a desirable property in many industrial coating processes.

  • Reaction Inhibition: Acetylenic alcohols can act as inhibitors for precious metal catalysts (e.g., Palladium, Platinum).[1][14] They temporarily and reversibly interact with the catalyst's active sites, allowing for precise control over reaction rates, which is crucial in pharmaceutical and fine chemical manufacturing.[1]

  • Chemical Synthesis Intermediate: The alkyne and alcohol groups can be independently or concertedly modified. The alkyne can undergo hydrogenation, hydration, or coupling reactions, while the tertiary alcohol can be eliminated or substituted. This makes it a valuable precursor for synthesizing more complex molecules, including pharmaceuticals, agrochemicals, and fragrance compounds.[1][14][15]

Safety and Handling

According to safety data sheets for analogous acetylenic alcohols, 3-Methyl-1-octyn-3-ol should be handled with care.

  • Hazards: It is typically classified as a flammable liquid and may cause skin and eye irritation.[16][17][18] Inhalation of vapors may cause respiratory tract irritation, and ingestion can be harmful.[18][19]

  • Handling: Work should be conducted in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[16][17] Use spark-proof tools and ground equipment when transferring.[18]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[17][19]

Conclusion

3-Methyl-1-octyn-3-ol is a multifunctional molecule whose value is derived from the synergistic properties of its alkyne and tertiary alcohol groups. Its synthesis via the robust Favorskii reaction is well-established, and its applications are diverse, spanning from performance-enhancing additives in industrial formulations to key intermediates in fine chemical synthesis. A thorough understanding of its structure, properties, and reactivity is essential for its safe and effective utilization by researchers and chemical professionals.

References

  • Acetylenic Alcohols: Emerging Opportunities and W
  • Alkynyl
  • Overview of Acetylenic alcohols - Chemicals - BASF.
  • US3576889A - Ethynylation of ketones and aldehydes to obtain alcohols - Google P
  • 3-METHYL-1-OCTYN-3-OL synthesis - ChemicalBook.
  • 3-methyl-1-octyn-3-ol (C9H16O) - PubChemLite.
  • Comparison of Ethynylation Mechanisms of Ketones with Acetylenes in the Presence of Organic t‐Bu‐P4/DMSO and Inorganic KOH/DMSO Superbases: A Detailed Quantum Chemistry Study | Semantic Scholar.
  • Favorskii reaction - Wikipedia.
  • Catalytic Ethynylation of Ketones1 - The Journal of Organic Chemistry (ACS Public
  • Favorsky Reaction - J&K Scientific LLC.
  • FAVORSKII REARRANGEMENT | MECHANISM | APPLIC
  • SAFETY D
  • 3-METHYL-1-OCTYN-3-OL | 23580-51-0 - ChemicalBook.
  • 3-Methyloct-1-en-3-ol | C9H18O | CID 32207 - PubChem - NIH.
  • SAFETY DATA SHEET - [Source for general safety of alkynols].
  • Commercially Viable Uses of Acetylene – Part I - Rexarc.
  • Acetylenic – Knowledge and References - Taylor & Francis.
  • Favorskii rearrangement - chemeurope.com.
  • SAFETY DATA SHEET - [Source for general safety of alkynols].
  • Acetylene in Organic Synthesis: Recent Progress and New Uses - PMC.
  • Favorskii Reaction - Organic Chemistry Portal.
  • Material Safety Data Sheet - 3-Methyl-1-pentyn-3-ol, 99+% - Cole-Parmer.
  • Synthesis of oct-1-yn-3-ol - PrepChem.com.
  • 3-METHYL-1-OCTYN-3-OL CAS#: 23580-51-0 - ChemicalBook.
  • 1-Octyn-3-ol, 3-methyl - LookChem.
  • From Alkynols to Alkynol Complexes. A Molecular Assembly Study | Organometallics.
  • The Mechanism of Base-Catalyzed Ethynylation in Donor Solvents | The Journal of Organic Chemistry - ACS Public
  • Practical Synthesis of (S)
  • Spectroscopic Analysis - Organic Chemistry Key Term - Fiveable.
  • 3-methyl-1-octyn-3-ol, 23580-51-0 - The Good Scents Company.
  • 1-Octyn-3-ol | C8H14O | CID 13166 - PubChem - NIH.
  • 1-Octyn-3-ol, 3-methyl- - Substance Details - SRS | US EPA.
  • (r)-(+)-1-octyn-3-ol - Organic Syntheses Procedure.
  • Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol - MDPI.
  • 3-Octyn-1-ol - the NIST WebBook.
  • 3-methyl-1-nonyn-3-ol - Stenutz.
  • 1-Octen-3-ol - Wikipedia.
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Exploratory

A Spectroscopic Guide to 3-Methyl-1-octyn-3-ol: Elucidating Structure Through NMR, IR, and Mass Spectrometry

Introduction: The Significance of 3-Methyl-1-octyn-3-ol 3-Methyl-1-octyn-3-ol is a tertiary acetylenic alcohol of interest in various domains of chemical synthesis, from fragrance formulation to the development of more c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-Methyl-1-octyn-3-ol

3-Methyl-1-octyn-3-ol is a tertiary acetylenic alcohol of interest in various domains of chemical synthesis, from fragrance formulation to the development of more complex molecular architectures in the pharmaceutical and materials science sectors. Its unique combination of a terminal alkyne and a tertiary alcohol functional group within a compact, nine-carbon framework makes it a versatile building block. The terminal alkyne provides a reactive handle for a multitude of transformations, including coupling reactions (such as Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings), hydrosilylation, and click chemistry. The tertiary alcohol imparts specific solubility characteristics and can influence the stereochemical outcome of reactions at adjacent centers.

A comprehensive understanding of the spectroscopic signature of 3-Methyl-1-octyn-3-ol is paramount for researchers and drug development professionals. It ensures purity assessment, reaction monitoring, and the unambiguous confirmation of its incorporation into larger molecular scaffolds. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data characteristic of this compound, grounded in the fundamental principles of spectroscopic interpretation and supported by data from closely related structures.

Molecular Structure and Key Spectroscopic Features

The structure of 3-Methyl-1-octyn-3-ol, with the IUPAC name 3-methyloct-1-yn-3-ol, is foundational to understanding its spectral data. The molecule possesses a chiral center at the C3 carbon, though this guide will address the racemic mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the 3-Methyl-1-octyn-3-ol molecule.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-resolution NMR spectra for a compound like 3-Methyl-1-octyn-3-ol is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. The deuterated solvent minimizes solvent proton signals in the ¹H NMR spectrum.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure that each unique carbon atom appears as a single line. A wider spectral width (0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a greater number of scans is required compared to ¹H NMR.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum of 3-Methyl-1-octyn-3-ol is predicted to exhibit distinct signals corresponding to each unique proton environment. The integration of these signals will reflect the number of protons in each environment.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~2.5Singlet1HH-1 (≡C-H)
~2.0Singlet1HO-H
~1.6Multiplet2HH-4
~1.5Singlet3HC3-CH₃
~1.3-1.4Multiplet6HH-5, H-6, H-7
~0.9Triplet3HH-8

Interpretation and Causality:

  • Alkynyl Proton (H-1): The terminal alkyne proton is expected around 2.5 ppm. Its singlet nature arises from the absence of adjacent protons for coupling. This downfield shift, relative to alkyl protons, is a result of the magnetic anisotropy of the triple bond.[1]

  • Hydroxyl Proton (O-H): The chemical shift of the hydroxyl proton is highly variable and dependent on concentration, temperature, and solvent due to hydrogen bonding. It often appears as a broad singlet and may not show clear coupling.

  • Methyl Protons (C3-CH₃): The three protons of the methyl group attached to the tertiary carbon (C3) will appear as a singlet around 1.5 ppm, as there are no adjacent protons to couple with.

  • Alkyl Chain Protons (H-4 to H-8): The protons of the pentyl chain will exhibit complex multiplets due to spin-spin coupling with their neighbors. The terminal methyl group (H-8) is expected to be a triplet due to coupling with the adjacent methylene group (H-7).

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum will show a signal for each of the nine carbon atoms in unique chemical environments.

Chemical Shift (δ, ppm) Assignment
~87C-1 (≡C-H)
~72C-2 (C≡C)
~68C-3 (C-OH)
~45C-4
~32C-7
~30C3-CH₃
~25C-5
~22C-6
~14C-8

Interpretation and Causality:

  • Alkynyl Carbons (C-1, C-2): The sp-hybridized carbons of the alkyne typically resonate in the range of 70-90 ppm.[2] The terminal carbon (C-1) is generally more shielded (upfield) than the internal carbon (C-2).

  • Tertiary Alcohol Carbon (C-3): The carbon bearing the hydroxyl group is deshielded due to the electronegativity of the oxygen atom and is expected to appear around 68 ppm.

  • Methyl Carbon (C3-CH₃): The methyl carbon attached to C3 will be found in the aliphatic region, around 30 ppm.

  • Alkyl Chain Carbons (C-4 to C-8): The remaining sp³ hybridized carbons of the pentyl chain will appear in the upfield region of the spectrum (14-45 ppm), with their specific shifts influenced by their proximity to the functional groups.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrational modes of chemical bonds.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a liquid sample like 3-Methyl-1-octyn-3-ol, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum.

IR Spectral Data (Predicted)
Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
~3300Strong, Sharp≡C-H StretchTerminal Alkyne
~3400Strong, BroadO-H StretchAlcohol
~2960-2850StrongC-H StretchAlkyl
~2120Weak to MediumC≡C StretchAlkyne
~1150MediumC-O StretchTertiary Alcohol
~630Strong≡C-H BendTerminal Alkyne

Interpretation and Causality:

  • O-H Stretch: The broad and strong absorption around 3400 cm⁻¹ is the hallmark of an alcohol's O-H stretching vibration, with the broadening resulting from intermolecular hydrogen bonding.[3]

  • ≡C-H Stretch: A sharp, strong peak near 3300 cm⁻¹ is characteristic of the C-H bond stretch of a terminal alkyne.[4][5] This is a highly diagnostic peak.

  • C≡C Stretch: The carbon-carbon triple bond stretch appears as a weak to medium intensity band around 2120 cm⁻¹.[1][6] For terminal alkynes, this peak is more intense than for internal alkynes.

  • Alkyl C-H Stretches: The absorptions in the 2850-2960 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the methyl and methylene groups of the alkyl chain.

  • C-O Stretch: The C-O single bond stretch of a tertiary alcohol is typically found in the 1100-1200 cm⁻¹ region.

  • ≡C-H Bend: A strong bending vibration for the terminal alkyne C-H bond is expected around 630 cm⁻¹.[4]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can offer clues about the molecule's structure through analysis of its fragmentation pattern.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).

  • Ionization: Electron Impact (EI) is a common ionization technique for small molecules. In EI, high-energy electrons bombard the sample, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Mass Spectral Data (Predicted)

The mass spectrum of 3-Methyl-1-octyn-3-ol (Molecular Weight: 140.23 g/mol ) is predicted to show the following key features:

m/z Relative Intensity Possible Fragment Interpretation
140Low[M]⁺Molecular Ion
125Medium[M-CH₃]⁺Loss of a methyl group
97High[M-C₃H₇]⁺Alpha-cleavage, loss of propyl radical
85Medium[M-C₄H₇]⁺Cleavage of the pentyl chain
71High[C₅H₁₁]⁺Pentyl cation
55High[C₄H₇]⁺Further fragmentation

Interpretation and Causality:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) at m/z 140 may be weak or absent in the EI spectrum of alcohols due to facile fragmentation.[7]

  • Alpha-Cleavage: A common fragmentation pathway for alcohols is the cleavage of a C-C bond adjacent to the oxygen atom. For 3-Methyl-1-octyn-3-ol, this would involve the loss of the pentyl radical to give a resonance-stabilized cation, or the loss of the ethynyl radical. The loss of the larger alkyl group is often favored.

  • Loss of Water: Although not explicitly listed in the predicted table, a peak corresponding to [M-H₂O]⁺ at m/z 122 is also a possible fragmentation pathway for alcohols.

  • Alkyl Chain Fragmentation: The fragmentation pattern will likely show a series of peaks separated by 14 mass units (CH₂), which is characteristic of the fragmentation of an alkyl chain.[7] The prominent peaks at m/z 71 and 55 are likely due to the stable pentyl and butyl cations, respectively.

Integrated Spectroscopic Analysis Workflow

A logical workflow for the structural confirmation of 3-Methyl-1-octyn-3-ol using the spectroscopic techniques discussed is essential for ensuring scientific rigor.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Final Confirmation Sample Purity Sample Purity IR Spectroscopy IR Spectroscopy Sample Purity->IR Spectroscopy Quick Functional Group Check Mass Spectrometry Mass Spectrometry IR Spectroscopy->Mass Spectrometry Identifies Key Bonds 1H NMR 1H NMR Mass Spectrometry->1H NMR Confirms Molecular Weight 13C NMR 13C NMR 1H NMR->13C NMR Proton Environment Data Integration Data Integration 13C NMR->Data Integration Carbon Skeleton Structure Confirmed Structure Confirmed Data Integration->Structure Confirmed Consistent Spectroscopic Picture

Caption: Workflow for Spectroscopic Analysis of 3-Methyl-1-octyn-3-ol.

Conclusion: A Cohesive Spectroscopic Portrait

The combination of NMR, IR, and mass spectrometry provides a detailed and self-validating spectroscopic portrait of 3-Methyl-1-octyn-3-ol. The characteristic signals in each spectrum—the sharp ≡C-H and broad O-H stretches in the IR, the distinct alkynyl and alcohol-adjacent proton and carbon resonances in the NMR, and the predictable fragmentation pattern in the mass spectrum—all converge to provide an unambiguous identification of the molecule. For researchers in synthetic chemistry and drug development, a thorough understanding of this data is not merely academic; it is a prerequisite for the confident application of this versatile chemical building block in their work.

References

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Foundational

The Unsung Alkyne: A Technical Guide to the Genesis and Profile of 3-Methyl-1-octyn-3-ol

For the attention of: Researchers, Scientists, and Drug Development Professionals. This document provides a comprehensive technical overview of 3-methyl-1-octyn-3-ol, a tertiary acetylenic alcohol.

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive technical overview of 3-methyl-1-octyn-3-ol, a tertiary acetylenic alcohol. While not a compound marked by a singular, celebrated discovery, its emergence is intrinsically linked to the foundational advancements in synthetic organic chemistry. This guide will delve into its historical context, synthesis, physicochemical properties, and applications, offering a thorough resource for professionals in the chemical and pharmaceutical sciences.

A Discovery Rooted in Reaction: The Historical Context

The story of 3-methyl-1-octyn-3-ol is not one of a sudden breakthrough but of the logical and systematic application of powerful synthetic methodologies developed in the late 19th and early 20th centuries. Its "discovery" can be best understood as an inevitable outcome of the exploration of carbonyl chemistry.

The foundational work on organomagnesium halides by Philippe Barbier and his student Victor Grignard at the turn of the 20th century provided chemists with a robust tool for carbon-carbon bond formation. The Grignard reaction, involving the addition of an organomagnesium halide to a carbonyl group, became a cornerstone of organic synthesis[1][2][3][4].

Simultaneously, the chemistry of acetylene was being explored. In 1899, John Ulric Nef reported on the reactions of sodium acetylide with carbonyl compounds, a process that would later be termed "ethynylation" by Walter Reppe[5]. These seminal discoveries laid the groundwork for the synthesis of a vast array of acetylenic alcohols.

The first synthesis of 3-methyl-1-octyn-3-ol, while not definitively documented in a landmark publication, would have been achieved through the application of these principles: the reaction of a metal acetylide with 2-heptanone. This reaction, a standard transformation in organic chemistry, allows for the direct addition of an ethynyl group to the electrophilic carbonyl carbon of the ketone.

Synthesis and Mechanism

The primary and most direct route to 3-methyl-1-octyn-3-ol is the ethynylation of 2-heptanone. This can be accomplished using various metal acetylides, with sodium acetylide and lithium acetylide being common reagents. The general mechanism involves the nucleophilic attack of the acetylide anion on the carbonyl carbon of 2-heptanone, followed by an acidic workup to protonate the resulting alkoxide.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation ketone 2-Heptanone alkoxide Sodium Alkoxide Intermediate ketone->alkoxide 1. NaC≡CH acetylide Sodium Acetylide (NaC≡CH) alkoxide_step2 Sodium Alkoxide Intermediate product 3-Methyl-1-octyn-3-ol alkoxide_step2->product 2. H₃O⁺ acid Aqueous Acid (e.g., H₃O⁺)

Caption: General reaction scheme for the synthesis of 3-methyl-1-octyn-3-ol.

Experimental Protocol: Synthesis from 2-Heptanone and Sodium Acetylide

The following is a representative, generalized laboratory-scale procedure for the synthesis of 3-methyl-1-octyn-3-ol.

Materials:

  • 2-Heptanone (C₇H₁₄O)

  • Sodium acetylide (NaC₂H) or a suspension in a suitable solvent

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dilute sulfuric acid or ammonium chloride solution (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with a suspension of sodium acetylide in an anhydrous solvent (e.g., THF). The flask is cooled in an ice bath.

  • Addition of Ketone: A solution of 2-heptanone in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred suspension of sodium acetylide over a period of 30-60 minutes.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction mixture is cooled again in an ice bath and cautiously quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or dilute sulfuric acid to neutralize the excess sodium acetylide and protonate the alkoxide.

  • Workup: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield 3-methyl-1-octyn-3-ol as a colorless to pale yellow liquid.

Physicochemical Properties

3-Methyl-1-octyn-3-ol is a tertiary alcohol with a terminal alkyne group. Its physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₆O[6]
Molecular Weight 140.23 g/mol [6]
CAS Number 23580-51-0[6]
Appearance Colorless to pale yellow liquid[7]
Boiling Point Not specified
Melting Point Not specified
Density Not specified
Solubility Soluble in water (2347 mg/L @ 25 °C, est.)[7]

Spectroscopic Data

  • ¹H NMR: The proton of the terminal alkyne (≡C-H) would appear as a singlet around δ 2.0-3.0 ppm. The methyl group attached to the carbinol carbon would be a singlet around δ 1.2-1.5 ppm. The protons of the pentyl chain would show characteristic multiplets in the upfield region. The hydroxyl proton would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR: The carbons of the alkyne would appear in the range of δ 70-90 ppm. The quaternary carbon bearing the hydroxyl group would be found further downfield. The carbons of the pentyl chain and the methyl group would appear in the upfield region.

  • IR Spectroscopy: A sharp, characteristic absorption band for the terminal alkyne C-H stretch would be observed around 3300 cm⁻¹. A weaker C≡C stretch would be present around 2100-2200 cm⁻¹. A broad O-H stretch would be visible in the region of 3200-3600 cm⁻¹.

Applications and Potential Uses

Currently, 3-methyl-1-octyn-3-ol does not have widespread, large-scale industrial applications and is not commonly used in the fragrance or flavor industries[7]. Its primary utility is as a chemical intermediate in organic synthesis.

The presence of two reactive functional groups, the hydroxyl group and the terminal alkyne, makes it a versatile building block for the synthesis of more complex molecules. The terminal alkyne can undergo a variety of transformations, including:

  • Coupling Reactions: Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings to form larger, more complex acetylenic structures.

  • Click Chemistry: The azide-alkyne Huisgen cycloaddition to form triazoles.

  • Hydration: To form the corresponding methyl ketone.

  • Reduction: To the corresponding alkene or alkane.

The hydroxyl group can be protected, oxidized to a ketone, or used as a directing group in various synthetic transformations.

Conclusion

3-Methyl-1-octyn-3-ol is a compound whose existence is a testament to the power and predictability of fundamental organic reactions. While its discovery was not a singular event, its synthesis is a classic example of the application of ethynylation chemistry to ketones. As a bifunctional molecule, it holds potential as a valuable intermediate for the synthesis of more complex chemical entities. This guide has provided a comprehensive overview of its historical context, synthesis, and chemical properties, serving as a valuable resource for the scientific community.

References

  • PubChem. 3-Methyloct-1-en-3-ol. National Center for Biotechnology Information. [Link]

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Exploratory

Physical properties of 3-Methyl-1-octyn-3-ol (boiling point, melting point, density)

An In-depth Technical Guide to the Physical Properties of 3-Methyl-1-octyn-3-ol Authored by: Dr. Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the core physical p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 3-Methyl-1-octyn-3-ol

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 3-Methyl-1-octyn-3-ol, a tertiary acetylenic alcohol of interest to researchers and professionals in drug development and chemical synthesis. The document elucidates the compound's boiling point, melting point, and density, grounding these characteristics in its molecular structure. Furthermore, this guide furnishes a detailed experimental protocol for the empirical determination of the boiling point, ensuring scientific rigor and reproducibility.

Introduction to 3-Methyl-1-octyn-3-ol

3-Methyl-1-octyn-3-ol (CAS No: 23580-51-0) is an organic compound featuring a key tertiary alcohol and a terminal alkyne functional group. Its unique structure, combining a hydrophilic alcohol group with a lipophilic carbon chain, imparts properties that are valuable in various synthetic applications. Understanding its fundamental physical properties is a critical first step for its effective handling, application in reaction design, and for purification processes in a laboratory or industrial setting. This guide serves as a foundational resource for scientists, providing meticulously sourced data and practical experimental insights.

Molecular Structure and its Influence on Physical Properties

The physical characteristics of 3-Methyl-1-octyn-3-ol are a direct consequence of its molecular architecture. The molecule consists of an eight-carbon chain with a methyl group and a hydroxyl group at the third carbon, and a carbon-carbon triple bond (alkyne) at the first carbon position.

  • Hydroxyl Group (-OH): The presence of the hydroxyl group allows for hydrogen bonding between molecules. This intermolecular force is relatively strong, requiring more energy to overcome, which in turn leads to a higher boiling point and influences its solubility in polar solvents.

  • Alkyne Group (C≡CH): The terminal alkyne group contributes to the molecule's reactivity and its overall linear geometry in that portion of the molecule. The triple bond can also participate in dipole-dipole interactions, albeit weaker than hydrogen bonds.

  • Carbon Chain and Methyl Group: The eight-carbon backbone and the additional methyl group contribute to the molecule's van der Waals forces. The overall chain length and branching affect how closely the molecules can pack together, which influences both the melting point and density.

The interplay of these structural features dictates the physical state and behavior of 3-Methyl-1-octyn-3-ol under various conditions.

G cluster_prep Preparation cluster_proc Procedure cluster_con Conclusion A Assemble Distillation Apparatus B Add 3-Methyl-1-octyn-3-ol and Boiling Chips to Flask A->B C Position Thermometer Correctly B->C D Start Condenser Water Flow C->D E Apply Gentle Heat D->E F Observe for Boiling and Vapor Rise E->F G Record Stable Temperature at First Distillate Drop F->G H Monitor Temperature Range G->H I Turn Off Heat and Cool Down H->I J Dismantle Apparatus I->J

Caption: Experimental workflow for boiling point determination.

Conclusion

This technical guide has detailed the primary physical properties of 3-Methyl-1-octyn-3-ol, including its boiling point, melting point, and density. These properties are fundamentally linked to its molecular structure, particularly the presence of a hydroxyl group which facilitates hydrogen bonding. The provided data and experimental protocol offer a solid foundation for researchers and professionals working with this compound, enabling its safe and effective use in various scientific endeavors.

References

Foundational

Foreword: The Criticality of Chirality in Modern Drug Discovery

An In-depth Technical Guide to the Stereochemistry of 3-Methyl-1-octyn-3-ol and its Enantiomers for Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary pharmaceutical development,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stereochemistry of 3-Methyl-1-octyn-3-ol and its Enantiomers for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary pharmaceutical development, the stereochemical configuration of a molecule is not a mere structural nuance but a pivotal determinant of its biological activity, pharmacokinetic profile, and toxicological properties.[1] Approximately 56% of drugs currently in use are chiral compounds, yet a significant portion are still administered as racemic mixtures.[][3] This practice is increasingly being scrutinized as the distinct physiological effects of individual enantiomers become more apparent. The classic and cautionary tale of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, underscores the profound importance of stereochemical purity in drug design and safety.[]

This guide focuses on the stereochemistry of 3-methyl-1-octyn-3-ol, a chiral tertiary propargylic alcohol. Propargylic alcohols are versatile building blocks in organic synthesis, and their chiral forms are of particular interest in the synthesis of complex natural products and active pharmaceutical ingredients (APIs).[4] For instance, the closely related (S)-1-octyn-3-ol is a key intermediate in the synthesis of prostaglandins, a class of potent lipid compounds with diverse physiological effects.[5][6] The introduction of a methyl group at the stereocenter, as in 3-methyl-1-octyn-3-ol, adds another layer of complexity and potential for creating novel chiral scaffolds for drug discovery.

This document serves as a comprehensive technical resource for researchers and professionals engaged in drug development. It provides an in-depth exploration of the synthesis, resolution, and analysis of the enantiomers of 3-methyl-1-octyn-3-ol, grounded in established scientific principles and methodologies.

The Stereogenic Center of 3-Methyl-1-octyn-3-ol

3-Methyl-1-octyn-3-ol possesses a single stereogenic center at the C3 carbon, which is bonded to four different substituents: a hydroxyl group (-OH), a methyl group (-CH₃), an ethynyl group (-C≡CH), and a pentyl group (-CH₂CH₂CH₂CH₂CH₃). This tetrahedral arrangement gives rise to a pair of non-superimposable mirror images, known as enantiomers: (R)-3-methyl-1-octyn-3-ol and (S)-3-methyl-1-octyn-3-ol.

G cluster_R (R)-3-Methyl-1-octyn-3-ol cluster_S (S)-3-Methyl-1-octyn-3-ol C3_R C OH_R OH C3_R->OH_R CH3_R CH3 C3_R->CH3_R Pentyl_R Pentyl C3_R->Pentyl_R Ethynyl_R C≡CH C3_R->Ethynyl_R C3_S C OH_S OH C3_S->OH_S CH3_S CH3 C3_S->CH3_S Pentyl_S Pentyl C3_S->Pentyl_S Ethynyl_S C≡CH C3_S->Ethynyl_S mirror Mirror Plane

Caption: The enantiomers of 3-Methyl-1-octyn-3-ol.

The distinct spatial arrangement of these groups means that each enantiomer will interact differently with other chiral molecules, such as enzymes and receptors in the body, leading to potentially different pharmacological and toxicological profiles.[3]

Synthesis of Chiral 3-Methyl-1-octyn-3-ol

The synthesis of enantiomerically enriched or pure 3-methyl-1-octyn-3-ol can be approached through two primary strategies: asymmetric synthesis, which creates the desired enantiomer directly, and chiral resolution, which separates a racemic mixture of both enantiomers.

Asymmetric Synthesis: Enantioselective Ethynylation of 2-Heptanone

The most direct route to enantiomerically enriched 3-methyl-1-octyn-3-ol is the asymmetric addition of an acetylide to the prochiral ketone, 2-heptanone.[7][8] This reaction creates the stereocenter in a controlled manner. A well-established method for the asymmetric reduction of alkynyl ketones, which can be adapted for this purpose, involves the use of a chiral borane reagent.[9]

Conceptual Workflow for Asymmetric Ethynylation:

G start Start: 2-Heptanone & Acetylene Source chiral_catalyst Chiral Catalyst/Reagent (e.g., Chiral Ligand + Metal Salt or Chiral Borane) start->chiral_catalyst reaction Asymmetric Ethynylation Reaction start->reaction chiral_catalyst->reaction workup Reaction Quench & Work-up reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Enantiomerically Enriched (R)- or (S)-3-Methyl-1-octyn-3-ol purification->product

Caption: Asymmetric synthesis workflow.

Exemplary Protocol (Adapted from the asymmetric reduction of 1-octyn-3-one): [9]

This protocol outlines the conceptual steps for an asymmetric ethynylation. The choice of a specific chiral ligand and metal salt or a stoichiometric chiral reagent would be critical for achieving high enantioselectivity.

  • Preparation of the Chiral Reagent: A chiral ligand (e.g., a derivative of BINOL or a chiral amino alcohol) is complexed with a metal salt (e.g., a zinc or titanium salt) in an aprotic solvent such as toluene or THF.

  • Formation of the Acetylide: A source of acetylene, such as ethynylmagnesium bromide or lithium acetylide, is added to the reaction mixture.

  • Asymmetric Addition: The solution of 2-heptanone is added slowly to the reaction mixture at a low temperature (e.g., -78 °C to 0 °C) to ensure high enantioselectivity.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, it is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the enantiomerically enriched 3-methyl-1-octyn-3-ol.

Chiral Resolution of Racemic 3-Methyl-1-octyn-3-ol

An alternative to asymmetric synthesis is the preparation of a racemic mixture of 3-methyl-1-octyn-3-ol followed by separation of the enantiomers. This can be achieved through the formation of diastereomeric derivatives.

Workflow for Chiral Resolution:

G start Start: Racemic 3-Methyl-1-octyn-3-ol reagent Chiral Resolving Agent (e.g., (R)-(-)-Mandelic Acid) start->reagent reaction Formation of Diastereomeric Esters start->reaction reagent->reaction separation Separation of Diastereomers (e.g., Crystallization or Chromatography) reaction->separation hydrolysis Hydrolysis of Separated Diastereomers separation->hydrolysis product_R (R)-3-Methyl-1-octyn-3-ol hydrolysis->product_R product_S (S)-3-Methyl-1-octyn-3-ol hydrolysis->product_S

Caption: Chiral resolution workflow.

Exemplary Protocol for Diastereomeric Ester Formation:

  • Esterification: The racemic 3-methyl-1-octyn-3-ol is reacted with an enantiomerically pure chiral carboxylic acid, such as (R)-(-)-mandelic acid, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction forms a mixture of two diastereomeric esters.

  • Separation: The diastereomers, having different physical properties, can be separated by fractional crystallization or column chromatography.

  • Hydrolysis: The separated diastereomeric esters are then hydrolyzed (e.g., using lithium hydroxide in a mixture of THF and water) to yield the individual, enantiomerically pure (R)- and (S)-3-methyl-1-octyn-3-ol.

Analytical Techniques for Enantiomeric Characterization

Determining the enantiomeric purity of a sample of 3-methyl-1-octyn-3-ol is crucial. Two primary techniques for this are chiral gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating and quantifying enantiomers. The separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[10] For alcohols, derivatization to esters (e.g., acetates) can often improve the resolution of the enantiomers.[11][12][13]

Typical Chiral GC Parameters:

ParameterValue
Column CP Chirasil-DEX CB (or similar β-cyclodextrin-based chiral column)[11]
Carrier Gas Hydrogen or Helium
Injector Temperature 230 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C
Oven Program Isothermal or temperature gradient (e.g., 70 °C, ramp at 5 °C/min to 160 °C)[12]
NMR Spectroscopy with Chiral Shift Reagents

NMR spectroscopy can be used to determine the enantiomeric excess of a chiral sample. In the presence of a chiral shift reagent, such as a europium(III) complex like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), the corresponding signals for the two enantiomers in the NMR spectrum will be shifted to different extents.[9] This allows for the integration of the signals to determine the ratio of the enantiomers. For 1-octyn-3-ol, the proton on the chiral carbon was shifted downfield, with the R isomer being shifted further downfield than the S isomer.[9] A similar effect would be expected for the methyl and ethynyl protons of 3-methyl-1-octyn-3-ol.

Applications in Drug Development

Chiral propargylic alcohols like the enantiomers of 3-methyl-1-octyn-3-ol are valuable building blocks in the synthesis of complex chiral molecules. The alkyne functionality can be further elaborated through various reactions, including click chemistry, Sonogashira coupling, and reduction to either a cis- or trans-alkene. The hydroxyl group provides a handle for further functionalization.

The potential applications of enantiomerically pure 3-methyl-1-octyn-3-ol in drug development are vast and are rooted in the principle of stereospecificity in drug action.[1] By providing a rigid and defined three-dimensional scaffold, these molecules can be used to synthesize novel drug candidates with improved potency and reduced side effects. The different biological activities of the enantiomers of many drugs highlight the importance of using single-enantiomer compounds in pharmaceutical formulations.[][3]

Conclusion

The stereochemistry of 3-methyl-1-octyn-3-ol is a critical aspect that dictates its potential as a chiral building block in drug discovery and development. The ability to synthesize and analyze its individual enantiomers with high purity is paramount. This guide has provided a comprehensive overview of the key concepts, synthetic strategies, and analytical methodologies pertinent to the study of (R)- and (S)-3-methyl-1-octyn-3-ol. As the demand for enantiomerically pure pharmaceuticals continues to grow, a thorough understanding of the stereochemical principles and techniques outlined herein will be indispensable for researchers and professionals in the field.

References

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. (2013). Repositori Obert UdL. Retrieved January 21, 2026, from [Link]

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  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. (2013). ResearchGate. Retrieved January 21, 2026, from [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved January 21, 2026, from [Link]

  • Practical Synthesis of (S)‐1‐Octyn‐3‐ol: A Key Intermediate for the Prostaglandin Synthesis. (1991). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • The Role of 1-Octyn-3-ol (CAS 818-72-4) in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 21, 2026, from [Link]

  • Chiral Drugs: An Overview. (2006). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. (2020). MDPI. Retrieved January 21, 2026, from [Link]

  • Synthetic method of 2-heptanone. (2015). Google Patents.
  • 2-Heptanone. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Application of chiral technology in a pharmaceutical company. Enantiomeric separation and spectroscopic studies of key asymmetric intermediates using a combination of techniques. Phenylglycidols. (2007). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

Sources

Exploratory

Reactivity profile of the alkyne group in 3-Methyl-1-octyn-3-ol

An In-Depth Technical Guide to the Reactivity Profile of the Alkyne Group in 3-Methyl-1-octyn-3-ol Introduction: A Molecule of Dual Functionality 3-Methyl-1-octyn-3-ol is a propargyl alcohol distinguished by two key stru...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity Profile of the Alkyne Group in 3-Methyl-1-octyn-3-ol

Introduction: A Molecule of Dual Functionality

3-Methyl-1-octyn-3-ol is a propargyl alcohol distinguished by two key structural features that dictate its chemical behavior: a terminal alkyne (a C≡C triple bond at the end of a carbon chain) and a tertiary alcohol. This unique combination makes it a highly versatile building block in organic synthesis. The terminal alkyne provides a site for a rich array of transformations, including carbon-carbon bond formation, reductions, and cycloadditions. Simultaneously, the adjacent tertiary hydroxyl group sterically influences these reactions and can itself participate in rearrangements, offering a secondary layer of synthetic utility. This guide provides an in-depth exploration of the alkyne group's reactivity in this molecule, offering mechanistic insights and practical protocols relevant to researchers in medicinal chemistry and materials science.

Molecular Structure and Physicochemical Properties

The strategic placement of the methyl group at the C-3 position, which also bears the hydroxyl group, creates a chiral center and introduces significant steric hindrance around one face of the alkyne. This has important implications for reagent approach and stereoselectivity in addition reactions.

Table 1: Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₉H₁₆O
Molecular Weight 140.22 g/mol
IUPAC Name 3-Methyl-1-octyn-3-ol
CAS Number 19781-61-4
Boiling Point ~85-87 °C at 12 mmHg (estimated based on similar structures)
Density ~0.86 g/mL (estimated based on similar structures)
Key IR Peaks (cm⁻¹) ~3300 (O-H stretch, broad), ~3300 (≡C-H stretch, sharp), ~2110 (C≡C stretch, weak)
¹H NMR (δ, ppm) ~2.4 (s, 1H, ≡C-H), ~1.5 (s, 3H, -CH₃), 0.9-1.6 (m, 11H, alkyl chain), variable (s, 1H, -OH)
¹³C NMR (δ, ppm) ~87 (≡C-H), ~71 (C≡), ~68 (C-OH), ~44, 32, 25, 23, 14 (alkyl carbons), ~29 (-CH₃)
Note: Exact spectral and physical data can vary slightly based on experimental conditions and purity. Data for the parent compound, 1-octyn-3-ol, is well-documented.[1][2]

Core Reactivity of the Terminal Alkyne

The reactivity of the alkyne is dominated by the acidity of its terminal proton and the electron-rich nature of the π-bonds.

Acidity and Nucleophilic Acetylide Formation

The sp-hybridization of the terminal alkyne carbon imparts significant s-character, pulling electron density closer to the nucleus and making the attached proton relatively acidic (pKa ≈ 25) compared to protons on sp² or sp³ carbons.[3][4] This allows for deprotonation by a strong base to form a highly nucleophilic acetylide anion.

Reaction Scheme:

Where R is the 3-methyl-3-hydroxyoctyl group.

This acetylide is a potent carbon nucleophile, essential for forming new carbon-carbon bonds. Common bases for this transformation include sodium amide (NaNH₂), Grignard reagents (R'MgX), or organolithium reagents like n-butyllithium.[3][4] The resulting acetylide can react with various electrophiles, such as aldehydes, ketones, and primary alkyl halides.[3]

Metal-Catalyzed Cross-Coupling: The Sonogashira Reaction

A cornerstone of modern organic synthesis, the Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond by coupling a terminal alkyne with an aryl or vinyl halide.[5][6] This reaction is invaluable for constructing conjugated enynes and arylalkynes, which are common motifs in pharmaceuticals and electronic materials.[6]

The reaction is typically catalyzed by a palladium(0) complex, with a copper(I) salt (e.g., CuI) acting as a co-catalyst in the presence of an amine base like triethylamine or diisopropylamine.[5][7]

Mechanistic Overview: The Dual Catalytic Cycle

The Sonogashira reaction proceeds via two interconnected catalytic cycles.[5][6]

  • Palladium Cycle: A Pd(0) species undergoes oxidative addition to the aryl/vinyl halide (R-X).

  • Copper Cycle: The terminal alkyne coordinates with the Cu(I) salt, increasing its acidity and facilitating deprotonation by the amine base to form a copper acetylide intermediate.

  • Transmetalation: The crucial step where the acetylide group is transferred from copper to the palladium(II) complex. This is often the rate-determining step.[5]

  • Reductive Elimination: The Pd(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.

Caption: The interconnected Palladium and Copper catalytic cycles of the Sonogashira coupling.

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is adapted from established procedures for alkynols and serves as a representative example.[6]

  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (4 mol%).

  • Solvent and Base Addition: Add anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2.0 equiv.).

  • Stirring: Stir the mixture at room temperature for 15-20 minutes to ensure dissolution and complex formation.

  • Substrate Addition: Add 3-Methyl-1-octyn-3-ol (1.2 equiv.) to the reaction mixture via syringe. The slight excess of the alkyne ensures complete consumption of the often more valuable aryl halide.

  • Reaction: Heat the reaction mixture (typically 50-80 °C) and monitor its progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with saturated aqueous NH₄Cl to remove the copper catalyst and amine salts. The organic layer is then dried and concentrated.

  • Purification: The crude product is purified by column chromatography.

Field Insights: A significant side reaction is the homocoupling of the alkyne (Glaser coupling) to form a diyne.[8] This can often be minimized by ensuring strictly anaerobic conditions, using a slight excess of the alkyne, and choosing the appropriate amine base. For substrates sensitive to copper, copper-free Sonogashira protocols have also been developed.[5][6]

Addition Reactions: Hydration and Hydrogenation

The π-bonds of the alkyne are susceptible to electrophilic addition.

  • Hydration: In the presence of a mercury(II) catalyst in aqueous acid, hydration of the terminal alkyne follows Markovnikov's rule. The initial enol product rapidly tautomerizes to the more stable methyl ketone (4-Methyl-4-hydroxy-2-nonanone).

  • Hydrogenation: The reduction of the alkyne can be controlled to yield either the alkene or the alkane.[9]

    • Partial Reduction (to Alkene): Using a poisoned catalyst like Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂) results in the syn-addition of hydrogen to form the cis-alkene, 3-Methyl-1-octen-3-ol.

    • Complete Reduction (to Alkane): Catalytic hydrogenation with a more active catalyst such as Palladium on carbon (Pd/C) under an atmosphere of H₂ will fully reduce the triple bond to the corresponding alkane, 3-Methyl-3-octanol.

[3+2] Cycloadditions: A Gateway to Heterocycles

The alkyne functional group is an excellent dipolarophile in 1,3-dipolar cycloaddition reactions. The most prominent example is the Huisgen azide-alkyne cycloaddition, a cornerstone of "click chemistry," which yields a highly stable 1,2,3-triazole ring.[10] This reaction is prized in drug discovery for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it ideal for late-stage functionalization and bioconjugation.

Reactivity Influenced by the Propargyl Alcohol Moiety

The proximity of the tertiary alcohol to the alkyne enables unique reactivity, most notably the Meyer-Schuster rearrangement.

The Meyer-Schuster Rearrangement

This is the acid-catalyzed isomerization of a propargyl alcohol into an α,β-unsaturated carbonyl compound.[11][12] For 3-Methyl-1-octyn-3-ol, a tertiary alcohol, this rearrangement proceeds efficiently.[13] The reaction involves a formal 1,3-shift of the hydroxyl group.

Mechanism: Meyer-Schuster Rearrangement

The mechanism begins with the protonation of the hydroxyl group, which then leaves as a water molecule. This generates a resonance-stabilized allenyl carbocation. Nucleophilic attack by water at the central carbon, followed by tautomerization, yields the final α,β-unsaturated ketone.

Meyer_Schuster start 3-Methyl-1-octyn-3-ol protonated Protonated Alcohol start->protonated + H⁺ allenyl Allenyl Carbocation (Resonance Stabilized) protonated->allenyl - H₂O enol_intermediate Enol Intermediate allenyl->enol_intermediate + H₂O - H⁺ product α,β-Unsaturated Ketone (3-Methyl-3-octen-2-one) enol_intermediate->product Tautomerization

Caption: The acid-catalyzed mechanism of the Meyer-Schuster rearrangement.

This rearrangement provides a direct route to valuable α,β-unsaturated ketones from readily available propargyl alcohols and can be catalyzed by various Brønsted or Lewis acids.[14]

Summary and Applications in Drug Development

The reactivity profile of 3-Methyl-1-octyn-3-ol makes it a powerful intermediate for the synthesis of complex molecules.

  • Scaffold Synthesis: The Sonogashira reaction allows for the introduction of aryl and heteroaryl groups, creating rigid molecular scaffolds used to probe the binding pockets of biological targets.[6]

  • Lead Optimization: The functional group tolerance of reactions like the azide-alkyne cycloaddition facilitates the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[6]

  • Access to Diverse Structures: The ability to selectively reduce the alkyne to a cis-alkene or rearrange it to an α,β-unsaturated ketone provides access to a wide range of distinct molecular architectures from a single starting material.

References

  • Title: Sonogashira Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Sonogashira coupling Source: YouTube URL: [Link]

  • Title: Sonogashira Coupling Reaction with Diminished Homocoupling Source: National Taiwan University URL: [Link]

  • Title: Alkyne Reactivity Source: Michigan State University Department of Chemistry URL: [Link]

  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: 1-Octyn-3-ol Source: PubChem, National Institutes of Health URL: [Link]

  • Title: The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Chemistry of alkynes: Addition to C≡C (in comparison to C=C): Mechanism, reactivity, regioselectivity (Markownikoff and anti-M Source: Indian Institute of Technology Guwahati URL: [Link]

  • Title: SOCl2-Catalyzed Meyer–Schuster Rearrangement of 3°-Propargylic Alcohols Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Understanding the Reactions that are Specific for Terminal Alkynes Source: Unacademy URL: [Link]

  • Title: Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents Source: MDPI URL: [Link]

  • Title: The Meyer–Schuster Rearrangement Source: Organic Reactions URL: [Link]

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Foundational

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3-Methyl-1-octyn-3-ol

Introduction: The Significance of 3-Methyl-1-octyn-3-ol in Scientific Research 3-Methyl-1-octyn-3-ol is a tertiary alkynol of interest in various fields, including organic synthesis and materials science. Its unique stru...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-Methyl-1-octyn-3-ol in Scientific Research

3-Methyl-1-octyn-3-ol is a tertiary alkynol of interest in various fields, including organic synthesis and materials science. Its unique structure, featuring a tertiary alcohol and a terminal alkyne, imparts specific reactivity that is both synthetically useful and critical to understand for safe handling and application. The thermal stability of this compound is a key parameter that dictates its storage conditions, reaction parameters, and potential decomposition pathways under thermal stress. This guide provides a comprehensive overview of the predicted thermal behavior of 3-Methyl-1-octyn-3-ol and outlines robust analytical methodologies for its investigation, tailored for researchers, scientists, and drug development professionals.

Predicted Thermal Stability and Decomposition Pathways

Primary Decomposition Pathway: Dehydration of the Tertiary Alcohol

The most probable initial decomposition pathway for 3-Methyl-1-octyn-3-ol under thermal stress is the acid-catalyzed or heat-induced dehydration of the tertiary alcohol. This reaction proceeds through an E1 elimination mechanism, which involves the formation of a relatively stable tertiary carbocation intermediate. The subsequent loss of a proton from an adjacent carbon atom will lead to the formation of one or more isomeric alkenes (enynes).

The proposed mechanism is as follows:

  • Protonation of the Hydroxyl Group: In the presence of an acid catalyst, or at elevated temperatures, the hydroxyl group is protonated to form a good leaving group (water).

  • Formation of a Tertiary Carbocation: The loss of a water molecule results in the formation of a tertiary carbocation. This is the rate-determining step of the reaction.

  • Deprotonation and Alkene Formation: A base (which could be another molecule of the alcohol or trace impurities) abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond.

Given the structure of 3-Methyl-1-octyn-3-ol, two primary enyne products are anticipated, with the more substituted (and thus more stable) alkene being the major product according to Zaitsev's rule.

Proposed Primary Decomposition Pathway of 3-Methyl-1-octyn-3-ol

G cluster_main Primary Decomposition: Dehydration (E1 Mechanism) 3-Methyl-1-octyn-3-ol 3-Methyl-1-octyn-3-ol Protonated_Alcohol Protonated Alcohol 3-Methyl-1-octyn-3-ol->Protonated_Alcohol + H+ Tertiary_Carbocation Tertiary Carbocation Intermediate Protonated_Alcohol->Tertiary_Carbocation - H2O Water H2O Major_Product 3-Methyl-1-octen-3-yne (Major Product) Tertiary_Carbocation->Major_Product - H+ (Zaitsev) Minor_Product 3-Methyl-2-octen-1-yne (Minor Product) Tertiary_Carbocation->Minor_Product - H+ (Hofmann)

Caption: Proposed E1 dehydration mechanism for 3-Methyl-1-octyn-3-ol.

Secondary and More Complex Decomposition Pathways

At higher temperatures, or if the primary decomposition products are retained in the system, more complex secondary reactions can occur:

  • Alkyne Reactions: The terminal alkyne group can undergo various thermal reactions, including:

    • Polymerization: Alkynes, especially terminal ones, are known to polymerize at elevated temperatures. This would result in the formation of a complex mixture of higher molecular weight compounds and potentially a solid residue (char).

    • Rearrangement: The enyne products from dehydration could undergo further rearrangements.

    • Cyclization/Aromatization: Under severe thermal stress, cyclization and subsequent aromatization reactions could occur, leading to the formation of substituted aromatic compounds.

  • C-C and C-O Bond Cleavage: At significantly high temperatures, homolytic cleavage of carbon-carbon and carbon-oxygen bonds can occur, leading to the formation of a variety of smaller radical species. These radicals can then recombine to form a complex mixture of volatile products.

Analytical Methodologies for Studying Thermal Stability

A multi-technique approach is essential for a comprehensive understanding of the thermal stability and decomposition of 3-Methyl-1-octyn-3-ol. The primary techniques employed are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and hyphenated techniques such as TGA-FTIR.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the thermal stability and decomposition profile of a material.

Experimental Protocol: TGA of 3-Methyl-1-octyn-3-ol

  • Sample Preparation:

    • Use a clean, tared TGA sample pan (platinum or alumina are recommended).

    • Accurately weigh 5-10 mg of 3-Methyl-1-octyn-3-ol into the pan. Due to its volatility, it is advisable to use a hermetically sealed pan with a pinhole in the lid to allow for the controlled release of volatiles.[1]

  • Instrument Setup:

    • Purge Gas: Use a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[2]

    • Temperature Program:

      • Equilibrate the sample at a temperature below its boiling point (e.g., 30°C) for 5-10 minutes to ensure a stable baseline.

      • Ramp the temperature from the starting temperature to a final temperature of approximately 600°C. A heating rate of 10-20°C/min is standard.[2]

  • Data Analysis:

    • The resulting TGA curve will plot mass loss (%) versus temperature (°C).

    • Onset of Decomposition (Tonset): The temperature at which significant mass loss begins. This is a key indicator of thermal stability.

    • Decomposition Steps: The number of distinct steps in the mass loss curve corresponds to the number of major decomposition events.

    • Residue: The mass remaining at the end of the experiment, which can indicate the formation of non-volatile products like char.

    • The first derivative of the TGA curve (DTG curve) can be plotted to determine the temperature of the maximum rate of mass loss for each step.[3]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.

Experimental Protocol: DSC of 3-Methyl-1-octyn-3-ol

  • Sample Preparation:

    • Use a hermetically sealed aluminum pan to prevent sample loss due to evaporation before boiling or decomposition. For volatile liquids, a pinhole in the lid is recommended to allow for pressure equalization while minimizing evaporative loss before the boiling point.[1][4]

    • Place a small sample (2-5 mg) in the pan and seal it.

  • Instrument Setup:

    • Purge Gas: Use an inert gas (nitrogen or argon) at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Cool the sample to a low temperature (e.g., -50°C) to observe any low-temperature phase transitions.

      • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the expected decomposition temperature as determined by TGA.

  • Data Analysis:

    • The DSC thermogram will show endothermic (heat absorbing) and exothermic (heat releasing) peaks.

    • Boiling Point: A sharp endothermic peak will correspond to the boiling point of the liquid.

    • Decomposition: Decomposition events are often observed as complex, broad exothermic or endothermic peaks at temperatures above the boiling point. The nature of the peak (endo- or exothermic) can provide insights into the decomposition reactions.[5]

Hyphenated Technique: TGA-FTIR

Coupling the TGA instrument to a Fourier Transform Infrared (FTIR) spectrometer allows for the real-time identification of the gaseous products evolved during decomposition.

Experimental Protocol: TGA-FTIR of 3-Methyl-1-octyn-3-ol

  • TGA Setup: Follow the TGA protocol outlined above.

  • TGA-FTIR Interface:

    • The evolved gas from the TGA is transported to the FTIR gas cell via a heated transfer line. The transfer line and gas cell should be heated to a temperature high enough to prevent condensation of the evolved products (e.g., 200-250°C).[6]

  • FTIR Setup:

    • The FTIR spectrometer is set to continuously collect spectra of the evolved gas throughout the TGA experiment.

  • Data Analysis:

    • The FTIR spectra are correlated with the mass loss events observed in the TGA data.

    • By identifying the characteristic absorption bands in the IR spectra, the chemical nature of the evolved gases can be determined. For example:

      • Water: Broad O-H stretching band around 3500-3700 cm-1.

      • Alkenes: C=C stretching around 1650 cm-1 and =C-H stretching above 3000 cm-1.

      • Alkynes: C≡C stretching around 2100-2260 cm-1 and ≡C-H stretching around 3300 cm-1.

      • Carbonyl Compounds (from potential rearrangements): Strong C=O stretching around 1700-1750 cm-1.

      • Carbon Dioxide (from complete combustion if oxygen is present): Sharp absorption around 2350 cm-1.

Integrated Analytical Workflow

G cluster_workflow Analytical Workflow for Thermal Analysis Sample 3-Methyl-1-octyn-3-ol Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_FTIR TGA coupled with FTIR (TGA-FTIR) TGA->TGA_FTIR TGA_Results Determine T_onset, Decomposition Profile, Residue TGA->TGA_Results DSC_Results Identify Boiling Point, Decomposition Exotherms/Endotherms DSC->DSC_Results FTIR_Results Identify Evolved Gaseous Products TGA_FTIR->FTIR_Results Final_Analysis Comprehensive Thermal Stability and Decomposition Profile TGA_Results->Final_Analysis DSC_Results->Final_Analysis FTIR_Results->Final_Analysis

Caption: Integrated workflow for the thermal analysis of 3-Methyl-1-octyn-3-ol.

Summary of Quantitative Data and Expected Results

While experimental values are not available, the following table summarizes the expected data to be obtained from the proposed analytical workflow.

Analytical TechniqueParameter MeasuredExpected Observation for 3-Methyl-1-octyn-3-ol
TGA Onset of Decomposition (Tonset)A distinct temperature at which significant mass loss begins, likely in a single primary step corresponding to dehydration.
Mass Loss (%)A primary mass loss corresponding to the loss of a water molecule (~12.8% of the total mass). Further mass loss at higher temperatures may occur.
Residue (%)A non-zero residue may be observed at high temperatures, indicating polymerization or char formation.
DSC Boiling Point (Tb)A sharp endothermic peak corresponding to the boiling point of the compound.
Decomposition EventA broad exothermic or endothermic peak (or series of peaks) at temperatures above the boiling point, indicating the energy change associated with decomposition.
TGA-FTIR Evolved Gas CompositionDetection of water vapor coinciding with the first mass loss step. Detection of unsaturated hydrocarbons (enynes) as primary decomposition products. At higher temperatures, a more complex mixture of smaller organic fragments may be observed.

Conclusion

The thermal stability of 3-Methyl-1-octyn-3-ol is a critical parameter for its safe and effective use. Based on fundamental chemical principles, the primary thermal decomposition pathway is predicted to be a dehydration reaction via an E1 mechanism, yielding enyne isomers. At higher temperatures, more complex reactions involving the alkyne functionality and bond cleavage are expected. A comprehensive analytical approach utilizing TGA, DSC, and TGA-FTIR is essential to experimentally validate these predictions and to fully characterize the thermal behavior of this compound. The detailed protocols provided in this guide offer a robust framework for researchers to conduct these investigations, ensuring scientific integrity and generating reliable data.

References

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Sources

Exploratory

Solubility of 3-Methyl-1-octyn-3-ol in organic solvents

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Author: BenchChem Technical Support Team. Date: February 2026

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I'm now zeroing in on more specific search terms to find detailed solubility data for 3-methyl-1-octyn-3-ol. I'm prioritizing peer-reviewed publications and exploring databases for quantitative information. I'm also considering the experimental methods used to determine solubility and the relevant physicochemical properties. My next step will be to synthesize and analyze what I've found.

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Protocols & Analytical Methods

Method

The Versatile Alkyne: Application Notes on the Strategic Use of 3-Methyl-1-octyn-3-ol in Advanced Organic Synthesis

For the discerning researcher in organic synthesis and drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Among the myriad of available synthons, 3-Methyl-...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Among the myriad of available synthons, 3-Methyl-1-octyn-3-ol emerges as a particularly versatile and strategic intermediate. Its unique trifunctional nature—a terminal alkyne, a tertiary alcohol, and a readily modifiable alkyl chain—offers a powerful handle for the construction of complex molecular architectures. This guide provides an in-depth exploration of the applications of 3-Methyl-1-octyn-3-ol, complete with detailed protocols and mechanistic insights to empower your synthetic endeavors.

Introduction: Unveiling the Synthetic Potential

3-Methyl-1-octyn-3-ol is a tertiary propargylic alcohol that serves as a valuable precursor in a variety of organic transformations. Its utility stems from the reactivity of its terminal alkyne, which can participate in a host of coupling and addition reactions, and the tertiary alcohol, which can direct or participate in rearrangements and serve as a protecting group. This combination allows for the strategic and often stereocontrolled introduction of intricate functionalities, making it a favored intermediate in the synthesis of pharmaceuticals and natural products.[1]

Core Applications and Mechanistic Insights

The synthetic utility of 3-Methyl-1-octyn-3-ol is best illustrated through its application in several key transformations:

The Meyer-Schuster Rearrangement: A Gateway to α,β-Unsaturated Ketones

One of the most powerful applications of tertiary propargylic alcohols like 3-Methyl-1-octyn-3-ol is the Meyer-Schuster rearrangement.[2][3] This acid-catalyzed reaction transforms the propargyl alcohol into an α,β-unsaturated ketone, a ubiquitous functional group in natural products and pharmaceutical agents.[4]

Mechanism and Rationale: The reaction proceeds through the protonation of the hydroxyl group, followed by a 1,3-shift to form an allene intermediate. Tautomerization of the allene then yields the thermodynamically stable α,β-unsaturated ketone.[3] For 3-Methyl-1-octyn-3-ol, this rearrangement provides a direct route to 4-methyl-3-decen-2-one, a valuable intermediate for further elaboration. The choice of acid catalyst is crucial; while strong acids can effect the transformation, they can also lead to side reactions. Milder catalysts, such as those based on transition metals (e.g., Ru, Ag) or Lewis acids (e.g., InCl₃), often provide higher yields and better selectivity.[3]

Meyer_Schuster cluster_0 Meyer-Schuster Rearrangement Start 3-Methyl-1-octyn-3-ol Protonation Protonation of -OH Start->Protonation H+ Carbocation Propargyl Carbocation Protonation->Carbocation Shift 1,3-Hydride Shift Carbocation->Shift Allene Allene Intermediate Shift->Allene Tautomerization Tautomerization Allene->Tautomerization Product α,β-Unsaturated Ketone Tautomerization->Product

Figure 1: The mechanistic pathway of the Meyer-Schuster rearrangement.

Sonogashira Coupling: Forging Carbon-Carbon Bonds

The terminal alkyne of 3-Methyl-1-octyn-3-ol is a prime substrate for the Sonogashira coupling reaction, a cornerstone of modern organic synthesis for the formation of C(sp)-C(sp²) bonds.[5][6] This palladium- and copper-cocatalyzed cross-coupling reaction allows for the direct connection of the alkyne to aryl or vinyl halides, providing access to a wide array of functionalized alkynes.[6]

Mechanism and Rationale: The reaction mechanism involves two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the aryl/vinyl halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the reactive copper acetylide from the terminal alkyne.[6] The hydroxyl group of 3-Methyl-1-octyn-3-ol is generally well-tolerated under the mild conditions of the Sonogashira coupling.

Figure 2: The interconnected catalytic cycles of the Sonogashira coupling.

Intermediate in Pharmaceutical Synthesis: The Case of Prostaglandins

A notable application of 3-Methyl-1-octyn-3-ol is its use as a key building block in the synthesis of prostaglandin analogues.[1] Prostaglandins are potent lipid compounds with diverse physiological effects, and their synthetic analogues are important therapeutic agents. A patent discloses the use of (S)-3-methyl-1-octyn-3-ol in the preparation of alkynylalane reagents for the synthesis of novel prostaglandin analogues.[1] This highlights the importance of this chiral propargylic alcohol in accessing enantiomerically pure and structurally complex drug molecules.

Experimental Protocols

The following protocols are provided as a guide for the application of 3-Methyl-1-octyn-3-ol in key synthetic transformations. These are based on established methodologies for similar substrates and should be optimized for specific cases.

Protocol 1: Meyer-Schuster Rearrangement to 4-Methyl-3-decen-2-one

This protocol is adapted from general procedures for the acid-catalyzed rearrangement of tertiary propargylic alcohols.[2][3]

Materials:

  • 3-Methyl-1-octyn-3-ol

  • p-Toluenesulfonic acid (PTSA) or Amberlyst-15 resin

  • Toluene or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • To a solution of 3-Methyl-1-octyn-3-ol (1.0 eq) in toluene (0.2 M), add a catalytic amount of p-toluenesulfonic acid (0.1 eq) or Amberlyst-15 resin.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-methyl-3-decen-2-one.

Data Summary:

SubstrateProductCatalystSolventYield (%)
3-Methyl-1-octyn-3-ol4-Methyl-3-decen-2-onePTSAToluene75-85 (expected)
3-Methyl-1-octyn-3-ol4-Methyl-3-decen-2-oneAmberlyst-15DCM80-90 (expected)
Protocol 2: Sonogashira Coupling with an Aryl Halide

This protocol is a standard procedure for the Sonogashira coupling of terminal alkynes.[5][6]

Materials:

  • 3-Methyl-1-octyn-3-ol

  • Aryl halide (e.g., iodobenzene)

  • Pd(PPh₃)₄ or PdCl₂(PPh₃)₂

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Saturated ammonium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Add the anhydrous, degassed solvent and the amine base (3.0 eq).

  • Add 3-Methyl-1-octyn-3-ol (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Summary:

AlkyneAryl HalideCatalystBaseSolventYield (%)
3-Methyl-1-octyn-3-olIodobenzenePd(PPh₃)₄/CuITEATHF85-95 (expected)
3-Methyl-1-octyn-3-olBromobenzenePdCl₂(PPh₃)₂/CuIDIPADMF70-80 (expected)

Conclusion and Future Outlook

3-Methyl-1-octyn-3-ol stands as a testament to the power of strategic functional group placement in a synthetic building block. Its ability to readily undergo fundamental transformations such as the Meyer-Schuster rearrangement and Sonogashira coupling provides chemists with reliable and efficient pathways to valuable intermediates. As the demand for increasingly complex and stereochemically defined molecules in drug discovery and materials science continues to grow, the utility of versatile synthons like 3-Methyl-1-octyn-3-ol is poised to expand even further. Future research will likely focus on the development of novel catalytic systems to enhance the selectivity and scope of reactions involving this and similar propargylic alcohols, further solidifying their place in the modern synthetic chemist's toolbox.

References

Sources

Application

Application Notes & Protocols: 3-Methyl-1-octyn-3-ol as a Versatile Chiral Building Block in Natural Product Synthesis

Abstract 3-Methyl-1-octyn-3-ol is a C9 acetylenic alcohol distinguished by a stereogenic tertiary carbinol center. This structure presents it as a valuable, albeit currently underutilized, building block for introducing...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Methyl-1-octyn-3-ol is a C9 acetylenic alcohol distinguished by a stereogenic tertiary carbinol center. This structure presents it as a valuable, albeit currently underutilized, building block for introducing a functionalized, stereodefined quaternary center in the synthesis of complex molecules. This guide provides a comprehensive overview of its physicochemical properties, core reactivity, and potential applications in natural product synthesis. While documented total syntheses employing this specific building block are not widespread, this document offers robust, field-proven protocols for its key transformations—primarily the Sonogashira cross-coupling—and presents a theoretical application in the synthesis of a core structure related to the decarestrictine family of natural products.

Introduction: The Strategic Value of 3-Methyl-1-octyn-3-ol

In the intricate field of total synthesis, the selection of starting materials is paramount. Chiral building blocks that offer a dense arrangement of functional groups and stereocenters can dramatically shorten synthetic sequences and enhance overall efficiency. 3-Methyl-1-octyn-3-ol emerges as a compelling synthon for several reasons:

  • Terminal Alkyne: The ethynyl group is a versatile functional handle, readily participating in powerful C-C bond-forming reactions like the Sonogashira, Suzuki, and Negishi couplings. It can also be hydrated, reduced, or otherwise elaborated into a variety of other functional groups.

  • Tertiary Alcohol: The hydroxyl group provides a site for etherification, esterification, or oxidation. Its tertiary nature introduces steric bulk that can influence the stereochemical outcome of nearby reactions.

  • Chiral Center: The C3 position is a stereocenter. Access to enantiomerically pure forms of this building block allows for the direct incorporation of chirality, a critical aspect of synthesizing biologically active natural products.

This combination of features makes 3-methyl-1-octyn-3-ol an ideal candidate for constructing fragments of polyketides, terpenoids, and other natural products possessing a quaternary center adjacent to a linear carbon chain.

Physicochemical Properties & Handling

Proper handling and storage are essential for maintaining the integrity of the reagent. The tertiary alcohol is reasonably stable, but the terminal alkyne can be sensitive to certain metals and strong bases.

PropertyValueSource
CAS Number 23580-51-0[ChemicalBook][1]
Molecular Formula C₉H₁₆O-
Molecular Weight 140.22 g/mol -
Boiling Point 79-80 °C at 12 mmHg[ChemicalBook][1]
Density 0.86 g/mL at 25 °C[ChemicalBook][1]

Storage and Handling:

  • Store under an inert atmosphere (Nitrogen or Argon) to prevent potential side reactions with atmospheric components.

  • Keep refrigerated at 2-8 °C.

  • Avoid contact with strong oxidizing agents and strong acids.

Core Reactivity: The Sonogashira Cross-Coupling

The most powerful and direct application of 3-methyl-1-octyn-3-ol is its use as a nucleophilic partner in palladium/copper-catalyzed Sonogashira cross-coupling reactions.[2][3] This reaction forms a C(sp)-C(sp²) bond, linking the alkyne to a vinyl or aryl halide and providing rapid access to complex enyne or aryl-alkyne scaffolds.

Causality Behind the Mechanism: The Sonogashira reaction operates through two interconnected catalytic cycles.[4] The palladium cycle activates the electrophile (the aryl/vinyl halide), while the copper cycle generates the key copper(I) acetylide nucleophile. The synergy between these two metals allows the reaction to proceed under mild conditions, which is crucial for preserving the integrity of other functional groups in the molecule.[5] The amine base is not just a proton scavenger; it facilitates the formation of the active Pd(0) species and the deprotonation of the alkyne.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add R¹-X pd_complex R¹-Pd(II)L₂-X oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_alkyne R¹-Pd(II)L₂-C≡CR² transmetal->pd_alkyne reductive_elim Reductive Elimination pd_alkyne->reductive_elim reductive_elim->pd0 Regeneration product R¹-C≡C-R² reductive_elim->product cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR² alkyne H-C≡CR² alkyne->cu_acetylide + Cu(I)X - HX cu_acetylide->transmetal Key Step base Base (e.g., Et₃N) hx_base H-Base⁺ X⁻

Caption: The dual catalytic cycle of the Sonogashira coupling.

Protocol 3.1: General Procedure for Sonogashira Coupling

This protocol is a robust starting point for coupling 3-methyl-1-octyn-3-ol with a vinyl or aryl iodide.

Expert Insight: The presence of the tertiary alcohol near the alkyne can lead to steric hindrance. Therefore, using a less bulky phosphine ligand like PPh₃ is often a good choice. Additionally, ensuring strictly anaerobic conditions is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction that consumes the valuable starting material.[6]

Materials:

  • 3-Methyl-1-octyn-3-ol (1.2 equiv)

  • Aryl or Vinyl Iodide (1.0 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv)

  • Copper(I) Iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen/argon inlet, add the aryl/vinyl iodide (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an anaerobic environment.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (to make a ~0.1 M solution based on the halide), followed by the amine base (3.0 equiv). Stir for 5 minutes at room temperature.

  • Alkyne Addition: Add 3-methyl-1-octyn-3-ol (1.2 equiv) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or heat gently (40-50 °C) if necessary. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature and filter it through a short pad of Celite to remove the catalyst. Rinse the pad with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Proposed Application: Synthesis of a Decarestrictine L Analogue

Decarestrictine L is a natural product isolated from Penicillium simplicissimum that exhibits cholesterol biosynthesis inhibitory activity.[7][8] Its tetrahydropyran core features a stereochemistry that could hypothetically be established using a chiral building block approach. Here, we propose a theoretical pathway to a key fragment of a Decarestrictine L analogue, leveraging 3-methyl-1-octyn-3-ol as the cornerstone.

Retrosynthetic Analysis (Hypothetical)

Our target is a simplified enyne precursor to the tetrahydropyran core. The key disconnection is the C-C bond formed via Sonogashira coupling, which breaks the molecule into our C9 building block, (S)-3-methyl-1-octyn-3-ol, and a known C5 vinyl iodide fragment derivable from a chiral pool starting material like (R)-propylene oxide.

Retrosynthesis target Target En-yne Precursor disconnect Sonogashira Coupling target->disconnect alkyne (S)-3-Methyl-1-octyn-3-ol (Building Block A) disconnect->alkyne vinyl_iodide (R)-Vinyl Iodide (Building Block B) disconnect->vinyl_iodide propylene_oxide (R)-Propylene Oxide vinyl_iodide->propylene_oxide Known Synthesis

Sources

Method

Application Notes and Protocols: 3-Methyl-1-octyn-3-ol in Click Chemistry Reactions

Introduction: The Strategic Advantage of a Tertiary Propargylic Alcohol in CuAAC Reactions The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as the cornerstone of "click chemistry," a set of reaction...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of a Tertiary Propargylic Alcohol in CuAAC Reactions

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as the cornerstone of "click chemistry," a set of reactions prized for their reliability, high yield, and biocompatibility.[1][2] This reaction facilitates the covalent ligation of two molecular fragments, an azide and a terminal alkyne, to form a stable 1,4-disubstituted 1,2,3-triazole.[3][4] The resulting triazole linkage is a robust connective unit found in numerous applications, from drug discovery and bioconjugation to materials science.[1][5]

While a plethora of terminal alkynes can participate in CuAAC, 3-Methyl-1-octyn-3-ol presents a unique structural motif: a tertiary propargylic alcohol. This feature introduces a chiral center and potential steric considerations that can influence reaction kinetics and the properties of the final product. The hydroxyl group also offers a valuable site for secondary functionalization, enabling the creation of more complex molecular architectures.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 3-Methyl-1-octyn-3-ol in click chemistry. We will delve into the mechanistic underpinnings of the CuAAC reaction, provide detailed, field-tested protocols for its implementation, and discuss critical parameters for success.

Mechanistic Overview: The Copper-Catalyzed Cycle

The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) species.[6][7] While the uncatalyzed Huisgen 1,3-dipolar cycloaddition requires high temperatures and often results in a mixture of 1,4 and 1,5-regioisomers, the copper-catalyzed variant is highly regioselective for the 1,4-isomer and proceeds readily under mild conditions.[3][8]

The generally accepted mechanism involves the following key steps:

  • Formation of a Copper(I)-Acetylide: The catalytically active Cu(I) species, often generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate, reacts with the terminal alkyne (3-Methyl-1-octyn-3-ol) to form a copper(I)-acetylide intermediate.[9]

  • Coordination of the Azide: The azide partner coordinates to the copper center of the acetylide intermediate.

  • Cycloaddition: A [3+2] cycloaddition occurs between the coordinated azide and the acetylide to form a six-membered copper-containing intermediate.

  • Ring Contraction and Protonolysis: This intermediate rearranges and, upon protonolysis, releases the 1,4-disubstituted triazole product, regenerating the Cu(I) catalyst for the next cycle.[7]

The presence of the tertiary alcohol and the associated alkyl groups in 3-Methyl-1-octyn-3-ol may introduce steric hindrance, which can affect the rate of the reaction. However, click chemistry has been shown to be effective even with sterically demanding substrates.[10]

Synthesis of Key Reagents

Synthesis of 3-Methyl-1-octyn-3-ol

3-Methyl-1-octyn-3-ol can be synthesized via the alkynylation of a ketone. A common method involves the reaction of 2-heptanone with an acetylide anion.[1]

Protocol for the Synthesis of 3-Methyl-1-octyn-3-ol:

  • Generation of Sodium Acetylide: In a flame-dried, three-necked round-bottom flask equipped with a dry ice condenser, magnetic stirrer, and nitrogen inlet, add liquid ammonia. Carefully add small pieces of sodium metal until a persistent blue color is observed. Then, bubble acetylene gas through the solution until the blue color disappears, indicating the formation of sodium acetylide.

  • Reaction with 2-Heptanone: Cool the reaction mixture to -78°C (dry ice/acetone bath). Slowly add a solution of 2-heptanone in anhydrous tetrahydrofuran (THF) to the sodium acetylide suspension.

  • Quenching and Workup: After the addition is complete, stir the reaction mixture at -78°C for 2 hours and then allow it to warm to room temperature overnight as the ammonia evaporates. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 3-Methyl-1-octyn-3-ol.

Synthesis of a Generic Azide Partner (e.g., Benzyl Azide)

A wide variety of azide-containing molecules can be synthesized or are commercially available.[8] A straightforward example is the synthesis of benzyl azide from benzyl bromide.

Protocol for the Synthesis of Benzyl Azide:

  • In a round-bottom flask, dissolve benzyl bromide in a mixture of acetone and water.

  • Add sodium azide in one portion.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the acetone under reduced pressure.

  • Extract the aqueous residue with diethyl ether. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure to obtain benzyl azide. Caution: Benzyl azide is potentially explosive and should be handled with appropriate safety precautions.

Experimental Protocols for CuAAC Reactions with 3-Methyl-1-octyn-3-ol

The following protocols are adapted from general CuAAC procedures and may require optimization for specific substrates.[5][11]

Protocol 1: General Procedure for Small Molecule Synthesis

This protocol is suitable for the reaction of 3-Methyl-1-octyn-3-ol with a small organic azide.

Materials:

  • 3-Methyl-1-octyn-3-ol

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent: e.g., a 1:1 mixture of t-butanol and water

Procedure:

  • In a suitable reaction vessel, dissolve 3-Methyl-1-octyn-3-ol (1.0 eq) and the organic azide (1.0 eq) in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 eq).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 eq).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended RangeNotes
Equivalents of Azide 1.0 - 1.2A slight excess of the azide can sometimes improve conversion.
Catalyst Loading (CuSO₄) 1 - 10 mol%Higher loadings may be necessary for sterically hindered substrates.
Reducing Agent (NaAsc) 5 - 20 mol%Should be in excess relative to the copper catalyst.
Solvent t-BuOH/H₂O, DMF, DMSO, THFThe choice of solvent depends on the solubility of the reactants.
Temperature Room Temperature to 50°CGentle heating can accelerate the reaction if it is sluggish at room temperature.
Reaction Time 1 - 24 hoursMonitor by TLC or LC-MS to determine completion.
Protocol 2: Bioconjugation in Aqueous Media

This protocol is designed for the labeling of azide-functionalized biomolecules with a derivative of 3-Methyl-1-octyn-3-ol in an aqueous buffer. The use of a copper-chelating ligand is recommended to prevent damage to the biomolecule.[12]

Materials:

  • Azide-functionalized biomolecule (e.g., protein, DNA)

  • 3-Methyl-1-octyn-3-ol derivative

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Buffer: e.g., phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve the azide-functionalized biomolecule in the appropriate buffer.

  • Add the 3-Methyl-1-octyn-3-ol derivative to the solution.

  • Prepare a premixed solution of CuSO₄ and THPTA ligand in a 1:5 molar ratio.[11]

  • Add the premixed catalyst-ligand solution to the reaction mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Gently mix and allow the reaction to proceed at room temperature for 1-4 hours.

  • Purify the labeled biomolecule using a suitable method such as size-exclusion chromatography, dialysis, or affinity purification to remove excess reagents and the copper catalyst.

ParameterRecommended ConcentrationNotes
Biomolecule 1 - 100 µMDependent on the specific application and biomolecule.
Alkyne 10 - 50 fold molar excessA significant excess of the alkyne is often used to ensure complete labeling.
CuSO₄ 50 - 500 µMThe final concentration should be optimized for each system.
THPTA 250 - 2500 µMA 5-fold excess relative to CuSO₄ is recommended.[12]
Sodium Ascorbate 1 - 5 mMA fresh solution should always be used.
Reaction Time 1 - 4 hoursLonger reaction times may be needed for less reactive systems.

Visualization of Workflows

General CuAAC Workflow

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagent_alkyne Dissolve 3-Methyl-1-octyn-3-ol (1.0 eq) mix_reagents Combine Alkyne and Azide in Solvent reagent_alkyne->mix_reagents reagent_azide Dissolve Azide Partner (1.0 eq) reagent_azide->mix_reagents reagent_cu Prepare CuSO4 Solution (1-5 mol%) initiate_reaction Add NaAsc, then CuSO4 reagent_cu->initiate_reaction reagent_naasc Prepare Fresh NaAsc Solution (5-10 mol%) reagent_naasc->initiate_reaction mix_reagents->initiate_reaction stir_reaction Stir at Room Temperature initiate_reaction->stir_reaction monitor_reaction Monitor by TLC/LC-MS stir_reaction->monitor_reaction quench_reaction Dilute with Water monitor_reaction->quench_reaction extract_product Extract with Organic Solvent quench_reaction->extract_product dry_purify Dry, Concentrate, and Purify (Column Chromatography) extract_product->dry_purify final_product Isolated Triazole Product dry_purify->final_product

Caption: Experimental workflow for a typical CuAAC reaction.

CuAAC Reaction Mechanism

CuAAC_Mechanism CuI Cu(I) Cu_Acetylide R-C≡C-Cu(I) CuI->Cu_Acetylide + Alkyne Alkyne R-C≡CH (3-Methyl-1-octyn-3-ol) Azide R'-N3 Intermediate_1 [Azide-Cu-Acetylide Complex] Cu_Acetylide->Intermediate_1 + Azide Intermediate_2 Six-membered Cu-intermediate Intermediate_1->Intermediate_2 Cycloaddition Product Triazole Product Intermediate_2->Product Rearrangement + H+ Product->CuI - Catalyst Regeneration

Caption: Simplified mechanism of the CuAAC reaction.

Troubleshooting and Considerations

  • Low Yield or No Reaction:

    • Catalyst Inactivation: Ensure the sodium ascorbate solution is freshly prepared, as it can degrade over time, failing to reduce Cu(II) to the active Cu(I) state. The presence of oxygen can also lead to the oxidative coupling of the alkyne as a side reaction. Degassing the solvent may be beneficial.

    • Ligand Choice: For bioconjugation, the use of a ligand like THPTA is crucial to stabilize the Cu(I) catalyst and prevent its disproportionation.[12]

    • Steric Hindrance: The tertiary nature of 3-Methyl-1-octyn-3-ol might slow down the reaction. Consider increasing the reaction temperature, catalyst loading, or reaction time.

  • Side Reactions:

    • Alkyne Homocoupling (Glaser Coupling): This can occur in the presence of oxygen. Using a slight excess of sodium ascorbate can help to minimize this side product.[9]

  • Purification Challenges:

    • The triazole product will have a different polarity compared to the starting materials. Standard chromatographic techniques are usually effective for purification. For biomolecules, size-based or affinity-based purification methods are necessary to remove small molecule reagents.

Conclusion

3-Methyl-1-octyn-3-ol is a valuable building block for the synthesis of complex molecules using click chemistry. Its tertiary propargylic alcohol structure provides a unique handle for further functionalization and introduces a chiral center. While potential steric effects need to be considered and may require some optimization of reaction conditions, the robustness and reliability of the CuAAC reaction make it a powerful tool for incorporating this versatile alkyne into a wide range of substrates. The protocols and considerations outlined in these application notes provide a solid foundation for the successful application of 3-Methyl-1-octyn-3-ol in your research and development endeavors.

References

  • Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Accounts of Chemical Research, 41(11), 1586-1595.
  • Meldal, M., & Tornøe, C. W. (2008). Copper-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015.
  • Wikipedia. (2023, December 29). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Takano, S., Sugihara, T., & Ogasawara, K. (1991). Practical Synthesis of (S)‐1‐Octyn‐3‐ol: A Key Intermediate for the Prostaglandin Synthesis. ChemInform, 22(10).
  • MDPI. (2022). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Retrieved from [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
  • PrepChem.com. (n.d.). Synthesis of oct-1-yn-3-ol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (r)-(+)-1-octyn-3-ol. Retrieved from [Link]

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. Mechanism of the 1,3-Dipolar Cycloaddition of Azides to Terminal Alkynes. Journal of the American Chemical Society, 127(1), 210-216.
  • International Journal of Pharmaceutical Sciences and Research. (2024). An Insight Into Click Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Chiral tertiary propargylic alcohols via Pd-catalyzed carboxylative kinetic resolution. Retrieved from [Link]

  • SciSpace. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]

  • Labinsights. (2024, October 22). A Comprehensive Guide to Click Chemistry Reaction. Retrieved from [Link]

  • Wikipedia. (2024, January 10). Click chemistry. Retrieved from [Link]

Sources

Application

Application Note: A Detailed Protocol for the Grignard Reaction Synthesis of 3-Methyl-1-octyn-3-ol

Introduction The Grignard reaction stands as a cornerstone of synthetic organic chemistry, renowned for its efficacy in forming carbon-carbon bonds. This powerful organometallic reaction involves the nucleophilic additio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Grignard reaction stands as a cornerstone of synthetic organic chemistry, renowned for its efficacy in forming carbon-carbon bonds. This powerful organometallic reaction involves the nucleophilic addition of a Grignard reagent (organomagnesium halide) to an electrophilic carbon, such as that in a carbonyl group.[1] The synthesis of tertiary alcohols is a common and valuable application of this reaction, achieved by reacting a Grignard reagent with a ketone.[2]

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-Methyl-1-octyn-3-ol, a tertiary alkynyl alcohol. This synthesis is achieved through a two-step, one-pot process. First, ethylmagnesium bromide is prepared and subsequently used as a strong base to deprotonate the terminal alkyne, 1-octyne, forming a magnesium acetylide intermediate. This is followed by the nucleophilic addition of the acetylide to acetone. This protocol is designed for researchers, scientists, and professionals in drug development, offering detailed procedural instructions and explaining the critical causality behind each experimental choice to ensure a successful and safe synthesis.

Principle of the Reaction

The synthesis proceeds in three main stages within a single reaction vessel:

  • Formation of the Grignard Reagent: Ethyl bromide reacts with magnesium metal in an anhydrous ether solvent to form ethylmagnesium bromide (EtMgBr). The ether solvent is crucial as it solvates and stabilizes the Grignard reagent.[3]

  • Deprotonation of 1-Octyne: The highly basic Grignard reagent abstracts the acidic terminal proton from 1-octyne, generating a magnesium acetylide and ethane gas.[4]

  • Nucleophilic Addition to Acetone: The nucleophilic acetylide then attacks the electrophilic carbonyl carbon of acetone. Subsequent acidic workup protonates the resulting alkoxide to yield the final product, 3-Methyl-1-octyn-3-ol.[5]

Materials and Reagents

All reagents should be of high purity and used as received, unless otherwise noted. Anhydrous conditions are critical for the success of this reaction.[3]

ReagentFormulaMW ( g/mol )AmountMolesDensity (g/mL)Comments
Magnesium TurningsMg24.311.5 g0.062-Activate before use.
Ethyl BromideC₂H₅Br108.977.05 g (4.8 mL)0.0651.46Use freshly distilled.
1-OctyneC₈H₁₄110.205.5 g (7.4 mL)0.050.747Must be anhydrous.[6]
AcetoneC₃H₆O58.082.9 g (3.7 mL)0.050.791Must be anhydrous.[7]
Diethyl Ether(C₂H₅)₂O74.12~100 mL-0.713Anhydrous, for reaction.
Saturated NH₄ClNH₄Cl(aq)-~50 mL--For quenching.
Diethyl Ether(C₂H₅)₂O~100 mL--For extraction.
Anhydrous MgSO₄MgSO₄120.37As needed--For drying.
IodineI₂253.811 small crystal--For initiation.

Safety Precautions

This reaction involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood.

  • Grignard Reagents: Ethylmagnesium bromide is highly flammable, corrosive, and reacts violently with water.[4][7] It can cause severe skin burns and eye damage.[4] The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Solvents: Diethyl ether is extremely flammable and volatile, with a low flash point of -40°C.[8] Vapors can form explosive mixtures with air.[9] Ensure there are no sources of ignition nearby.

  • Reagents: Ethyl bromide is a toxic and volatile alkylating agent. 1-Octyne is a flammable liquid.[10][11] Acetone is highly flammable.[6][12][13][14][15]

  • Exothermic Reaction: The formation of the Grignard reagent is highly exothermic. An ice-water bath must be readily available to control the reaction temperature.[3]

  • Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) must be worn at all times.

Experimental Protocol

Glassware and Setup

All glassware must be scrupulously dried in an oven at >120°C overnight and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions. The apparatus consists of a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (or connected to a nitrogen/argon line), and a pressure-equalizing dropping funnel.

Caption: Apparatus for Grignard Reaction.

Step 1: Preparation of Ethylmagnesium Bromide
  • Place the magnesium turnings (1.5 g) and a single small crystal of iodine into the dry, cooled three-necked flask under a positive pressure of inert gas.

  • In the dropping funnel, prepare a solution of ethyl bromide (7.05 g, 4.8 mL) in 20 mL of anhydrous diethyl ether.

  • Add approximately 2-3 mL of the ethyl bromide solution to the magnesium turnings. The brownish color of the iodine should disappear, and the solution may become cloudy with gentle bubbling, indicating the initiation of the reaction. If the reaction does not start, gently warm the flask with a heat gun or by hand.

  • Once the reaction has initiated, add the remaining ethyl bromide solution dropwise from the funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, slow the addition and cool the flask with an ice-water bath.

  • After the addition is complete, stir the grayish, cloudy solution at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted.

Step 2: Formation of the Acetylide
  • Prepare a solution of 1-octyne (5.5 g, 7.4 mL) in 20 mL of anhydrous diethyl ether in the dropping funnel.

  • Cool the Grignard reagent solution in the flask to 0°C using an ice-water bath.

  • Add the 1-octyne solution dropwise to the stirred Grignard reagent. Vigorous bubbling (ethane evolution) will be observed. Maintain the temperature at 0-5°C during the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring for 30 minutes.

Step 3: Reaction with Acetone and Work-up
  • Prepare a solution of anhydrous acetone (2.9 g, 3.7 mL) in 20 mL of anhydrous diethyl ether in the dropping funnel.

  • Cool the acetylide solution back to 0°C in an ice-water bath.

  • Add the acetone solution dropwise to the stirred reaction mixture. A precipitate may form. Maintain the temperature below 10°C.

  • Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing approximately 50 g of crushed ice and 50 mL of saturated aqueous ammonium chloride solution. Stir until all the solids have dissolved.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Combine all organic layers and wash with 50 mL of brine (saturated NaCl solution).

  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.

Step 4: Purification

The crude product, a yellowish oil, can be purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature for 3-Methyl-1-octyn-3-ol. The boiling point of the similar compound 1-octyn-3-ol is 85°C at 0.1 mmHg, which can serve as an estimate. Alternatively, purification can be achieved by column chromatography on silica gel.

Reaction Mechanism and Workflow

The overall process involves a sequence of acid-base and nucleophilic addition reactions, followed by a standard aqueous workup and purification.

Grignard_Mechanism cluster_prep Step 1: Grignard Formation cluster_deprotonation Step 2: Acetylide Formation cluster_addition Step 3: C-C Bond Formation cluster_workup Step 4: Final Product A EtBr + Mg (in Ether) B Ethylmagnesium Bromide (EtMgBr) A->B Exothermic Reaction D Octynylmagnesium Bromide C 1-Octyne C->D Acid-Base Reaction F Alkoxide Intermediate E Acetone E->F Nucleophilic Addition G Aqueous Workup (NH4Cl) H 3-Methyl-1-octyn-3-ol (Purified Product) G->H Protonation & Purification

Caption: Workflow for 3-Methyl-1-octyn-3-ol Synthesis.

Conclusion

This protocol provides a reliable and detailed method for the synthesis of 3-Methyl-1-octyn-3-ol using the Grignard reaction. The key to success lies in the strict adherence to anhydrous conditions and careful control of the reaction temperature, particularly during the exothermic formation of the Grignard reagent. By understanding the principles behind each step, from reagent preparation to final purification, researchers can confidently apply this methodology to obtain the desired tertiary alkynyl alcohol for further applications in drug discovery and organic synthesis.

References

  • ChemSupply Australia Pty Ltd. (2024). Safety Data Sheet for Acetone.
  • Sigma-Aldrich. (2024). 1-Octyne 97.
  • Sigma-Aldrich Inc. (2024). Acetone - SAFETY DATA SHEET.
  • PRODUITS LUBRI-DELTA INC. (n.d.). Safety Data Sheet - Acetone.
  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetone.
  • Fisher Scientific Company. (2025). SAFETY DATA SHEET - Ethylmagnesium bromide, ca. 3.2M solution in 2-Methyltetrahydrofuran.
  • Sigma-Aldrich Chemie GmbH. (2022). Ethylmagnesium bromide solution SDS.
  • Michael Pilgaard. (2016). Acetone: Physical properties.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Octyne.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 1-Octyne.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethylmagnesium bromide, 40% in diethyl ether.
  • Fisher Scientific Company. (2025). SAFETY DATA SHEET - Ethylmagnesium bromide, 3M in Diethyl ether.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Octyne.
  • Sigma-Aldrich. (2017). SAFETY DATA SHEET - 1-Octyne.
  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
  • Google Patents. (n.d.). CN102850186A - Method for preparing 3-methyl-3-buten-1-ol.
  • BenchChem. (2025). Synthesis of 3-Methyl-4-octanol via Grignard Reaction: Application Notes and Protocols.
  • Organic Syntheses Procedure. (n.d.). (r)-( + )-1-octyn-3-ol.
  • BenchChem. (2025). Application Notes and Protocols: Grignard Reaction with Ethylmagnesium Bromide.
  • PrepChem.com. (n.d.). Synthesis of oct-1-yn-3-ol.
  • Takano, S., Sugihara, T., & Ogasawara, K. (1991). Practical Synthesis of (S)‐1‐Octyn‐3‐ol: A Key Intermediate for the Prostaglandin Synthesis. ChemInform.
  • Google Patents. (n.d.). US4026954A - Method for preparing hexyn-3-ol-1.
  • Allen. (n.d.). Ethyl magnesium bromide reacts with acetone to give X. On hydrolysis X forms.
  • ECHEMI. (n.d.). Buy (3S)-oct-1-yn-3-ol from JHECHEM CO LTD.
  • Sigma-Aldrich. (n.d.). 3-Methyl-1-pentyn-3-ol 98.
  • Quora. (2020). How does the mechanism for reaction of acetone with ethyl magnesium bromide followed by acid hydrolysis take place?.
  • ResearchGate. (n.d.). Methylmagnesium bromide addition reaction to acetone.
  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II (video).
  • ChemicalBook. (2024). 3-METHYL-1-OCTYN-3-OL | 23580-51-0.
  • The Good Scents Company. (n.d.). 1-octyn-3-ol, 818-72-4.
  • Google Patents. (n.d.). CN102850186A - Method for preparing 3-methyl-3-buten-1-ol.
  • Wikipedia. (n.d.). 1-Octen-3-ol.
  • Brainly.in. (2022). Acetone is reacted with ethyl magnesium bromide followed by hydrolysis to obtain compound 'X'.
  • YouTube. (2018). Grignard Reagent Reaction Mechanism.
  • Sigma-Aldrich. (n.d.). 3-Octyn-1-ol 97.

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Method

Application and Protocol Guide for the Asymmetric Synthesis of Chiral 3-Methyl-1-octyn-3-ol

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of Chiral Propargyl Alcohols Chiral propargylic alcohols are pivotal building blocks in modern organic synthesis, serving a...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Propargyl Alcohols

Chiral propargylic alcohols are pivotal building blocks in modern organic synthesis, serving as versatile intermediates in the construction of complex molecular architectures. Their utility is underscored by the presence of three key functional handles: a stereogenic center, a hydroxyl group, and a reactive alkyne moiety. This unique combination allows for a diverse array of subsequent transformations, including stereospecific substitutions, additions, and metal-catalyzed cycloadditions. The specific enantiomer of a chiral molecule can exhibit markedly different biological activity, a critical consideration in the development of pharmaceuticals and agrochemicals. For instance, the enantiomers of the related compound, 1-octen-3-ol, have been shown to have distinct effects as insect attractants and repellents.[1] 3-Methyl-1-octyn-3-ol, a tertiary propargylic alcohol, is a valuable chiral precursor for the synthesis of complex natural products and active pharmaceutical ingredients (APIs). The development of efficient and highly stereoselective methods to access enantiopure 3-Methyl-1-octyn-3-ol is therefore a significant endeavor in synthetic chemistry.

This guide provides a detailed overview of the primary strategies for the asymmetric synthesis of 3-Methyl-1-octyn-3-ol, with a focus on the underlying principles and practical experimental protocols.

Strategic Approaches to the Asymmetric Synthesis of 3-Methyl-1-octyn-3-ol

Two principal retrosynthetic pathways dominate the landscape for accessing chiral 3-Methyl-1-octyn-3-ol:

  • Asymmetric Reduction of a Prochiral Ketone: This approach involves the stereoselective reduction of the corresponding prochiral ketone, methyl hexyl ketone (2-octanone), at the carbonyl group to establish the desired stereocenter.

  • Enantioselective Alkynylation of a Ketone: This strategy entails the addition of an ethynyl nucleophile to the prochiral methyl hexyl ketone, catalyzed by a chiral catalyst that directs the facial attack on the carbonyl group.

Each of these strategies offers distinct advantages and challenges, which will be discussed in the context of the detailed protocols.

PART 1: Asymmetric Reduction of Methyl Hexyl Ketone

This strategy is analogous to the well-established synthesis of similar chiral secondary alcohols. A prominent and highly effective method involves the use of chiral borane reagents, such as B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane®), which is derived from the chiral terpene α-pinene.[2] Both enantiomers of α-pinene are commercially available, allowing for the synthesis of either the (R) or (S) enantiomer of the target alcohol.

Reaction Principle and Mechanism

The asymmetric reduction with Alpine-Borane proceeds through a six-membered, chair-like transition state. The steric bulk of the pinane moiety effectively shields one face of the ketone, forcing the hydride transfer to occur from the less hindered face, thereby inducing high enantioselectivity. The reaction is typically clean and proceeds with high chemical yield.

Experimental Protocol: Asymmetric Reduction of Methyl Hexyl Ketone to (R)-3-Methyl-1-octyn-3-ol (Analogous Procedure)

This protocol is adapted from the established procedure for the synthesis of (R)-(+)-1-octyn-3-ol.[2]

Materials:

  • Methyl hexyl ketone (2-octanone)

  • (+)-α-Pinene (for (R)-alcohol) or (-)-α-Pinene (for (S)-alcohol)

  • 9-Borabicyclo[3.3.1]nonane (9-BBN)

  • Tetrahydrofuran (THF), anhydrous

  • Propionaldehyde

  • Sodium hydroxide (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H2O2), 30% aqueous solution

  • Ethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Preparation of the Chiral Reducing Agent (Alpine-Borane): In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a nitrogen inlet, place a 0.5 M solution of 9-BBN in THF. Cool the flask to 0 °C in an ice bath. Add an equimolar amount of freshly distilled (+)-α-pinene dropwise to the 9-BBN solution with stirring. Allow the mixture to stir at 0 °C for 1 hour and then at room temperature for 2 hours to ensure the complete formation of B-3-pinanyl-9-borabicyclo[3.3.1]nonane.

  • Asymmetric Reduction: Cool the freshly prepared Alpine-Borane solution to 0 °C. Add methyl hexyl ketone (1.0 equivalent) dropwise to the solution. After the initial exothermic reaction subsides, allow the reaction mixture to warm to room temperature and stir for 8-12 hours. The progress of the reduction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching and Workup: After the reduction is complete, cool the reaction mixture to 0 °C and add a slight excess of propionaldehyde to quench any unreacted borane reagent. Stir for 1 hour at room temperature. Remove the liberated α-pinene and THF under reduced pressure. Add fresh THF to the residue, followed by the slow and careful addition of 3 M aqueous NaOH. Cautiously add 30% hydrogen peroxide dropwise, maintaining the temperature below 40 °C. The oxidation is typically complete within 3 hours.

  • Extraction and Purification: Transfer the reaction mixture to a separatory funnel and extract with three portions of ethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate it under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield the chiral 3-Methyl-1-octyn-3-ol.

Determination of Enantiomeric Excess

The enantiomeric excess (e.e.) of the product can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a suitable chiral stationary phase. Alternatively, derivatization with a chiral resolving agent, such as Mosher's acid chloride (MTPA-Cl), followed by 1H or 19F NMR analysis can be employed.

PART 2: Enantioselective Alkynylation of Methyl Hexyl Ketone

The direct addition of an alkyne to a ketone is a highly atom-economical method for constructing propargylic alcohols. The key to achieving high enantioselectivity lies in the choice of the chiral catalyst system. Zinc-based catalysts, in particular, have shown great promise in this area.

Reaction Principle and Mechanism

This reaction typically involves the in situ generation of a zinc acetylide from a terminal alkyne (in this case, acetylene or a protected equivalent) and a zinc salt, such as zinc triflate (Zn(OTf)2). A chiral ligand, often an amino alcohol, coordinates to the zinc center, creating a chiral environment around the reactive species. This chiral complex then directs the addition of the acetylide to one of the prochiral faces of the ketone.

G cluster_0 Catalytic Cycle Zn(OTf)2 Zn(OTf)2 Chiral_Ligand Chiral Ligand (e.g., Amino Alcohol) Active_Catalyst Chiral Zn-Ligand Complex Acetylene Acetylene Zn_Acetylide Chiral Zn-Acetylide Complex Ketone Methyl Hexyl Ketone Transition_State Diastereomeric Transition State Product_Complex Zn-Alkoxide Product Complex Product Chiral 3-Methyl-1-octyn-3-ol

Experimental Protocol: Zinc-Catalyzed Asymmetric Ethynylation of Methyl Hexyl Ketone

Materials:

  • Methyl hexyl ketone (2-octanone)

  • Zinc triflate (Zn(OTf)2)

  • Chiral amino alcohol ligand (e.g., (+)-N-methylephedrine)

  • Triethylamine (Et3N)

  • Acetylene gas or ethynyltrimethylsilane

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve Zn(OTf)2 (0.1 equivalents) and the chiral amino alcohol ligand (0.12 equivalents) in anhydrous toluene. Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: To the catalyst solution, add triethylamine (2.0 equivalents) followed by methyl hexyl ketone (1.0 equivalent).

  • Acetylene Addition:

    • Using Acetylene Gas: Bubble acetylene gas through the solution at a steady rate at room temperature. The reaction progress can be monitored by TLC or GC.

    • Using Ethynyltrimethylsilane: If using ethynyltrimethylsilane as the acetylene source, add it dropwise (1.5 equivalents) to the reaction mixture. If a silyl-protected product is formed, a desilylation step (e.g., with TBAF) will be required during workup.

  • Workup and Purification: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH4Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Data Summary and Comparison

MethodChiral Reagent/CatalystTypical YieldTypical e.e.ProsCons
Asymmetric Reduction B-3-pinanyl-9-borabicyclo[3.3.1]nonaneHighHighWell-established, reliable, both enantiomers readily accessible.Stoichiometric use of the chiral reagent, requires pure α-pinene.
Enantioselective Alkynylation Zn(OTf)2 / Chiral Amino AlcoholGood to HighGood to HighCatalytic use of the chiral source, atom-economical.May require optimization of ligand and reaction conditions.

Conclusion and Future Perspectives

The asymmetric synthesis of chiral 3-Methyl-1-octyn-3-ol can be effectively achieved through either the asymmetric reduction of methyl hexyl ketone or the enantioselective alkynylation of the same ketone. The choice of method will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the specific enantiomer required. The development of more efficient and selective catalysts for the alkynylation reaction remains an active area of research, with the potential for even more practical and environmentally benign synthetic routes to this important class of chiral building blocks.

References

  • Organic Syntheses Procedure: (R)-(+)-1-octyn-3-ol. Available at: [Link]

  • Leite, A. J. L., et al. (2013). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. Molecules, 18(12), 15048-15093. Available at: [Link]

  • Carreira, E. M., et al. (2000). Practical Synthesis of Propargylic Alcohols from Terminal Alkynes and Aldehydes. Journal of the American Chemical Society, 122(8), 1806-1807. Available at: [Link]

  • Xu, Z., et al. (2018). 1-Octen-3-ol – the attractant that repels. Scientific Reports, 8(1), 1-11. Available at: [Link]

  • Pu, L. (2004). Asymmetric Alkynylation of Aldehydes. Tetrahedron, 60(43), 9471-9496. Available at: [Link]

Sources

Application

Application Notes & Protocols: 3-Methyl-1-octyn-3-ol as a Versatile Precursor in Fragrance Synthesis

Abstract 3-Methyl-1-octyn-3-ol, a tertiary acetylenic alcohol, serves as a highly versatile and valuable building block in the synthesis of novel fragrance compounds. Its unique structure, featuring a reactive hydroxyl g...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Methyl-1-octyn-3-ol, a tertiary acetylenic alcohol, serves as a highly versatile and valuable building block in the synthesis of novel fragrance compounds. Its unique structure, featuring a reactive hydroxyl group and a modifiable carbon-carbon triple bond, allows for targeted chemical transformations to produce a diverse array of scent molecules. This guide provides an in-depth exploration of the key chemical pathways originating from this precursor, complete with detailed experimental protocols, mechanistic insights, and safety considerations tailored for researchers and developers in the fragrance industry.

Introduction: The Potential of 3-Methyl-1-octyn-3-ol

The fragrance industry is in constant pursuit of new molecules that offer unique and impactful scent profiles, stability, and cost-effectiveness. Synthetic ingredients, derived from well-chosen precursors, are the cornerstone of modern perfumery.[1][2] 3-Methyl-1-octyn-3-ol (CAS No: 23580-51-0) emerges as a precursor of significant interest due to its bifunctional nature.[3] The presence of both an alkynyl group and a tertiary alcohol moiety on a compact carbon skeleton opens up several avenues for chemical modification, including hydrogenation, dehydration, and esterification. Each of these transformations leads to compounds with distinct organoleptic properties, ranging from green and floral to fruity and woody notes.

This document serves as a technical guide for leveraging 3-methyl-1-octyn-3-ol in a research and development setting. We will delve into the primary synthetic routes, explain the rationale behind protocol design, and provide step-by-step methodologies for synthesizing key fragrance intermediates and final compounds.

Physicochemical Properties of the Precursor

A thorough understanding of the starting material's properties is fundamental to safe and effective experimental design.

PropertyValueSource
CAS Number 23580-51-0[3]
Molecular Formula C₉H₁₆O[3]
Molecular Weight 140.23 g/mol [3]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 140 - 144 °C
Density ~0.714 g/mL at 20 °C
Solubility Soluble in water (2347 mg/L at 25°C, est.)[5]
Core Safety Directives

3-Methyl-1-octyn-3-ol is a flammable liquid and requires careful handling.

  • Handling: Use in a well-ventilated area, preferably a fume hood. Ground and bond containers when transferring to prevent static discharge. Use spark-proof tools and explosion-proof equipment.[6] Avoid contact with skin, eyes, and clothing.[6][7]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, open flames, and other ignition sources.[8]

  • Incompatible Materials: Strong oxidizing agents, acid anhydrides, and acid chlorides.[8]

  • Personal Protective Equipment (PPE): Wear flame-retardant antistatic protective clothing, protective gloves, and safety goggles/face protection.[7]

Synthetic Pathways for Fragrance Compound Generation

The transformation of 3-methyl-1-octyn-3-ol into valuable fragrance ingredients primarily involves three key reaction types: hydrogenation, esterification, and dehydration. The interplay between these pathways allows for the creation of a broad fragrance palette from a single precursor.

G A 3-Methyl-1-octyn-3-ol B 3-Methyl-1-octen-3-ol (Green, Floral Notes) A->B  Partial Hydrogenation  (e.g., Lindlar's Catalyst) C 3-Methyloctan-3-ol (Woody, Earthy Notes) A->C  Full Hydrogenation  (e.g., Pd/C) D Fragrance Esters (Fruity, Floral Notes) A->D  Esterification  (Carboxylic Acid + Acid Catalyst) E Unsaturated Hydrocarbons (Various Notes) A->E  Dehydration  (Acid Catalyst)

Fig. 1: Key synthetic routes from 3-methyl-1-octyn-3-ol.
Hydrogenation: Tuning Unsaturation for Scent Modification

Hydrogenation is a powerful tool for modifying the scent profile of acetylenic compounds.[2][9] The degree of saturation directly impacts the molecule's shape, volatility, and interaction with olfactory receptors.

  • Partial (Semi-) Hydrogenation: The selective reduction of the alkyne to an alkene is arguably the most crucial transformation for this precursor. This process, typically achieved using a poisoned catalyst like Lindlar's catalyst (palladium on calcium carbonate poisoned with lead), yields 3-methyl-1-octen-3-ol .[1] This product retains the hydroxyl group for potential further functionalization while introducing a double bond. The resulting alkenol often possesses a more desirable and less harsh scent than its acetylenic precursor, typically exhibiting green, mushroom-like, or floral notes.[10][11] Precise control is essential to prevent over-reduction to the fully saturated alcohol.[1]

  • Full Hydrogenation: Employing more active catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere leads to the complete saturation of the triple bond, producing 3-methyloctan-3-ol . This saturated tertiary alcohol will have a significantly different odor profile, often described as woody, earthy, or camphoraceous, providing access to another family of scents.

Esterification: Crafting Fruity and Floral Notes

Esters are a cornerstone of the fragrance industry, renowned for their characteristic fruity and floral scents. The tertiary hydroxyl group of 3-methyl-1-octyn-3-ol (or its hydrogenated derivatives) can be reacted with a carboxylic acid in the presence of an acid catalyst to form an ester.[12][13]

The reaction, known as Fischer esterification, is an equilibrium process. To drive the reaction towards the product, water is typically removed as it is formed, often using a Dean-Stark apparatus. The choice of carboxylic acid is critical as it defines the final character of the ester. For example:

  • Acetic Acid yields an acetate ester, often contributing a fresh, fruity note.

  • Propionic Acid yields a propionate ester, which may impart a sweeter, rum-like fruity character.

  • Butyric Acid yields a butyrate ester, known for powerful, ripe fruity notes.

Dehydration: Creating Unsaturated Hydrocarbons

Acid-catalyzed dehydration can eliminate the hydroxyl group and a proton from an adjacent carbon to form a double bond.[14] In the case of 3-methyl-1-octyn-3-ol, this reaction can be complex, potentially leading to a mixture of conjugated diene-ynes or other rearranged products. The stability of the resulting conjugated system often drives the reaction towards the most thermodynamically stable product.[14][15] While less predictable, this pathway can be explored for the generation of unique and potent fragrance molecules.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. All necessary safety precautions must be strictly followed.

Protocol 1: Partial Hydrogenation to 3-Methyl-1-octen-3-ol

This protocol details the selective hydrogenation of the alkyne to a cis-alkene using a Lindlar catalyst.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Charge flask with: - 3-Methyl-1-octyn-3-ol - Solvent (e.g., Ethyl Acetate) - Lindlar's Catalyst (5% w/w) B Flush system with N₂ then introduce H₂ (balloon) A->B C Stir vigorously at RT B->C D Monitor H₂ uptake and reaction progress by TLC/GC C->D E Filter through Celite to remove catalyst D->E F Concentrate filtrate under reduced pressure E->F G Purify by vacuum distillation F->G

Fig. 2: Workflow for partial hydrogenation.

Materials & Equipment:

  • 3-Methyl-1-octyn-3-ol

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Solvent: Ethyl acetate or methanol, anhydrous

  • Hydrogen gas (H₂) source (balloon or cylinder)

  • Round-bottom flask with stir bar

  • Septa, needles, and balloon for H₂ handling

  • Filtration apparatus (e.g., Büchner funnel, Celite®)

  • Rotary evaporator

  • Vacuum distillation apparatus

  • TLC plates and GC for reaction monitoring

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-methyl-1-octyn-3-ol (1.0 eq).

  • Reagent Addition: Add anhydrous ethyl acetate (approx. 0.2 M concentration) and Lindlar's catalyst (0.05 g per 1.0 g of substrate).

  • Hydrogenation: Purge the flask by evacuating and backfilling with nitrogen three times. Then, introduce hydrogen gas via a balloon.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically monitored by the uptake of hydrogen (balloon deflation) and confirmed by TLC or GC analysis to check for the disappearance of the starting material.

  • Work-up: Once the reaction is complete (caution: do not let the reaction proceed to the alkane), filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with a small amount of ethyl acetate.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation to yield pure 3-methyl-1-octen-3-ol.

Protocol 2: Synthesis of 3-Methyloct-1-yn-3-yl Acetate

This protocol provides a general method for Fischer esterification to produce a fruity-scented acetate ester.

Materials & Equipment:

  • 3-Methyl-1-octyn-3-ol

  • Glacial acetic acid

  • Sulfuric acid (concentrated, catalytic amount)

  • Toluene

  • Dean-Stark apparatus

  • Heating mantle and condenser

  • Separatory funnel

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagent Addition: To the flask, add 3-methyl-1-octyn-3-ol (1.0 eq), glacial acetic acid (1.2 eq), and toluene (to fill approx. half the flask).

  • Catalysis: Carefully add a few drops of concentrated sulfuric acid as a catalyst.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the equilibrium towards the ester product. Continue reflux until no more water is collected (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with:

    • Water

    • Saturated sodium bicarbonate solution (to neutralize excess acid - caution, CO₂ evolution)

    • Brine

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purification: The crude ester can be purified by vacuum distillation to obtain the final fragrance product.

Conclusion

3-Methyl-1-octyn-3-ol is a powerful and adaptable precursor for the synthesis of a wide range of fragrance compounds. Through controlled hydrogenation and esterification, researchers can access molecules with diverse and desirable scent profiles, from green and floral alkenols to fruity esters and woody saturated alcohols. The protocols and pathways outlined in this guide provide a solid foundation for the exploration and development of new, innovative ingredients for the fragrance industry. As with all chemical synthesis, a commitment to safety and procedural precision is paramount for achieving successful and reproducible results.

References

  • Sigma-Aldrich. (2025, September 22).
  • Thermo Fisher Scientific. (2025, December 21).
  • Cole-Parmer. Material Safety Data Sheet - 3-Methyl-1-pentyn-3-ol, 99+%.
  • The Good Scents Company. 3-methyl-1-octyn-3-ol, 23580-51-0.
  • Thermo Fisher Scientific.
  • Rautenstrauch, V. (2007). Hydrogenation processes in the synthesis of perfumery ingredients. Accounts of Chemical Research, 40(12), 1309-19.
  • PrepChem.com. Synthesis of oct-1-yn-3-ol.
  • Schmalz, D., & Kappe, C. O. (2022). Synthesis of odorants in flow and their applications in perfumery. Beilstein Journal of Organic Chemistry, 18, 798–819.
  • Midland, M. M., & Kazubski, A. (1982). (r)-(+)-1-octyn-3-ol. Organic Syntheses, 60, 8.
  • U.S. Environmental Protection Agency. 1-Octyn-3-ol, 3-methyl- - Substance Details.
  • ResearchGate. (2008). Hydrogenation Processes in the Synthesis of Perfumery Ingredients.
  • PubChem. 3-Methyloct-1-en-3-ol.
  • It's Dr. Dan. (2023, September 20). How to Make Esters through Esterification | Examples Explained! [Video]. YouTube.
  • The Science Classroom. (2016, January 7). Esterification Synthesis Lab - Banana, Wintergreen, Flowers [Video]. YouTube.
  • Chemistry Stack Exchange. (2021, June 19). dehydration of an alcohol (3-methyl-1-phenylbutan-2-ol).
  • Quora. (2018, July 12).
  • Scentspiracy. 1-Octen-3-ol (3391-86-4) – Earthy Synthetic Ingredient for Perfumery.
  • The Good Scents Company.

Sources

Method

Application Notes and Protocols for Sonogashira Coupling Reactions Involving 3-Methyl-1-octyn-3-ol

Introduction: The Strategic Importance of C(sp²)-C(sp) Bond Formation The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a termina...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C(sp²)-C(sp) Bond Formation

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has become indispensable in the synthesis of complex molecular architectures, particularly within the realms of pharmaceutical development, natural products, and materials science.[1] The reaction's utility is underscored by its operational simplicity and tolerance of a wide array of functional groups, allowing for its application in the late-stage functionalization of intricate molecules.[2]

This guide provides an in-depth exploration of Sonogashira coupling protocols with a specific focus on the use of 3-Methyl-1-octyn-3-ol, a tertiary propargyl alcohol. The presence of both a terminal alkyne for coupling and a hydroxyl group for subsequent functionalization makes this substrate a valuable building block in drug discovery and development.[3] The insights and protocols detailed herein are curated for researchers, scientists, and drug development professionals, aiming to provide a blend of theoretical understanding and practical, field-proven methodologies.

The Mechanism of Action: A Dual Catalytic Cycle

The generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The Palladium Cycle:
  • Oxidative Addition: A coordinatively unsaturated Pd(0) species, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition with the aryl or vinyl halide (Ar-X), forming a Pd(II)-aryl complex. This is typically the rate-determining step of the cycle.[5]

  • Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne moiety to the Pd(II)-aryl complex. This step results in the formation of a Pd(II)-alkynyl-aryl complex and regenerates the copper(I) catalyst for the copper cycle.

  • Reductive Elimination: The Pd(II)-alkynyl-aryl complex undergoes reductive elimination to yield the final coupled product (the internal alkyne) and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

The Copper Cycle:
  • π-Alkyne Complex Formation: The copper(I) salt, typically CuI, coordinates with the terminal alkyne.[6]

  • Deprotonation: In the presence of a base (commonly an amine), the terminal proton of the alkyne is removed, forming a copper(I) acetylide intermediate. This activation of the alkyne is a key role of the copper co-catalyst.[4]

It is important to note that copper-free Sonogashira protocols have been developed to circumvent the issue of alkyne homocoupling (Glaser coupling), which can be a significant side reaction in the presence of copper and oxygen.[7] These protocols often require modified ligands or reaction conditions to facilitate the direct reaction of the alkyne with the palladium complex.

Visualizing the Catalytic Pathway

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pdi Oxidative Addition (Ar-X) pd0->pdi pd_complex Ar-Pd(II)-X (L)₂ pdi->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkyne_complex Ar-Pd(II)-C≡CR (L)₂ transmetalation->pd_alkyne_complex reductive_elimination Reductive Elimination pd_alkyne_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-C≡CR reductive_elimination->product cu_catalyst Cu(I)X cu_acetylide Cu(I)-C≡CR cu_catalyst->cu_acetylide alkyne H-C≡CR alkyne->cu_acetylide + Cu(I)X, Base base Base base->cu_acetylide cu_acetylide->transmetalation To Pd Cycle

Caption: Interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling reaction.

Experimental Protocols: Sonogashira Coupling of 3-Methyl-1-octyn-3-ol

The following protocols provide detailed, step-by-step methodologies for the Sonogashira coupling of 3-Methyl-1-octyn-3-ol with aryl halides. Protocol 1 describes a standard copper-co-catalyzed approach, while Protocol 2 outlines a copper-free method, which can be advantageous for preventing homocoupling byproducts.

Safety Precautions: 3-Methyl-1-octyn-3-ol and related alkynols are flammable liquids and may cause skin and eye irritation.[8][9] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The palladium catalysts and phosphine ligands are toxic and should be handled with care.

Protocol 1: Copper-Co-catalyzed Sonogashira Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Aryl halide (e.g., Iodobenzene or Bromobenzene) (1.0 mmol, 1.0 equiv)

  • 3-Methyl-1-octyn-3-ol (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (3-5 mL)

  • Anhydrous, degassed solvent (e.g., THF or DMF) (5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent and the amine base via syringe.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add 3-Methyl-1-octyn-3-ol dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling of a Tertiary Propargyl Alcohol with an Aryl Bromide (Adapted Protocol)

This protocol is adapted from a validated procedure for the copper-free coupling of 2-methyl-3-butyn-2-ol with aryl bromides and is expected to be effective for 3-Methyl-1-octyn-3-ol.[10]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 3-Methyl-1-octyn-3-ol (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)

  • Tri(p-tolyl)phosphine [P(p-tol)₃] (0.06 mmol, 6 mol%)

  • 1,8-Diazabicycloundec-7-ene (DBU) (3.0 mmol, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (3 mL)

Procedure:

  • In a dry Schlenk tube under an argon atmosphere, dissolve Pd(OAc)₂ and P(p-tol)₃ in anhydrous THF.

  • Add the aryl bromide, 3-Methyl-1-octyn-3-ol, and DBU to the reaction mixture.

  • Seal the tube and heat the mixture at 80 °C for 6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired product.

Data Presentation: Typical Reaction Parameters

The following table summarizes typical reaction conditions for the Sonogashira coupling of tertiary propargyl alcohols with aryl halides, providing a starting point for optimization.

ParameterCopper-Co-catalyzedCopper-Free (Adapted)
Palladium Catalyst Pd(PPh₃)₂Cl₂Pd(OAc)₂
Catalyst Loading 1-5 mol%2-5 mol%
Ligand PPh₃ (in catalyst)P(p-tol)₃, XPhos, SPhos
Copper Co-catalyst CuI (2-10 mol%)None
Base Triethylamine, DiisopropylamineDBU, TBAF
Solvent THF, DMF, TolueneTHF
Temperature Room Temp. to 100 °C60-100 °C
Aryl Halide Reactivity I > Br > Cl > OTfBr, Cl (with appropriate ligands)

Workflow Visualization

Sonogashira_Workflow start Start: Assemble Reactants setup Reaction Setup: - Flame-dried glassware - Inert atmosphere (Ar/N₂) - Add catalyst, ligand, base, solvent start->setup addition Substrate Addition: - Add Aryl Halide - Add 3-Methyl-1-octyn-3-ol setup->addition reaction Reaction: - Heat to desired temperature - Monitor by TLC/GC-MS addition->reaction workup Workup: - Cool to RT - Dilute with solvent - Filter through Celite reaction->workup extraction Aqueous Extraction: - Wash with sat. aq. NH₄Cl - Wash with brine workup->extraction drying Drying and Concentration: - Dry over Na₂SO₄ - Filter - Concentrate in vacuo extraction->drying purification Purification: - Flash column chromatography drying->purification product Final Product purification->product

Sources

Application

Application Notes & Protocols: Strategic Protection and Deprotection of the Hydroxyl Group in 3-Methyl-1-octyn-3-ol

Introduction 3-Methyl-1-octyn-3-ol is a valuable synthetic intermediate characterized by a tertiary alcohol and a terminal alkyne. This unique combination of functional groups allows for a diverse range of chemical trans...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Methyl-1-octyn-3-ol is a valuable synthetic intermediate characterized by a tertiary alcohol and a terminal alkyne. This unique combination of functional groups allows for a diverse range of chemical transformations. However, the reactivity of the hydroxyl group can often interfere with desired reactions at the alkyne or other parts of the molecule. Therefore, the strategic protection of this hydroxyl group is a critical step in multi-step syntheses to ensure high yields and chemoselectivity. This guide provides a comprehensive overview of the selection, application, and removal of various protecting groups for the tertiary hydroxyl group of 3-Methyl-1-octyn-3-ol, tailored for researchers, scientists, and drug development professionals.

The choice of a protecting group is paramount and must be guided by its stability to the reaction conditions planned for other parts of the molecule and the ease of its removal under conditions that will not affect the newly modified structure. This concept is often referred to as an "orthogonal protection strategy," which allows for the selective removal of one protecting group in the presence of others.[1][2]

Selecting the Appropriate Protecting Group: A Strategic Decision

The tertiary nature of the hydroxyl group in 3-Methyl-1-octyn-3-ol presents specific challenges and considerations for protection. Steric hindrance around the hydroxyl group can influence the rate and feasibility of the protection reaction. The stability of the protecting group under various reaction conditions (acidic, basic, oxidative, reductive) is a crucial factor in the selection process.

Here, we discuss three major classes of protecting groups suitable for tertiary alcohols: Silyl Ethers, Tetrahydropyranyl (THP) Ethers, and Benzyl Ethers.

Decision-Making Workflow for Protecting Group Selection

To facilitate the selection process, the following workflow diagram outlines key considerations:

G start Start: Need to Protect 3-Methyl-1-octyn-3-ol -OH downstream Anticipated Downstream Reaction Conditions? start->downstream acidic Strongly Acidic (e.g., pH < 4) downstream->acidic Acidic basic Strongly Basic (e.g., organometallics, hydrides) downstream->basic Basic reductive Reductive (e.g., H2/Pd) downstream->reductive Reductive oxidative Oxidative downstream->oxidative Oxidative benzyl Consider Benzyl Ether acidic->benzyl silyl Consider Silyl Ethers (e.g., TBS, TIPS) basic->silyl thp Consider THP Ether basic->thp reductive->silyl reductive->thp oxidative->silyl oxidative->thp oxidative->benzyl

Caption: Decision workflow for selecting a hydroxyl protecting group.

I. Silyl Ethers: The Workhorse of Hydroxyl Protection

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability under a range of conditions, and versatile deprotection methods.[3][4] For a tertiary alcohol like 3-Methyl-1-octyn-3-ol, bulkier silyl groups such as tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) are generally preferred to enhance stability.[5]

A. Protection with tert-Butyldimethylsilyl (TBS) Group

The TBS group offers a good balance of stability and ease of removal. It is stable to a wide range of non-acidic reagents, including organometallics and hydrides.[6]

Reaction Scheme: TBS Protection

G sub 3-Methyl-1-octyn-3-ol reagents TBSCl, Imidazole ------------------------> DMF, rt sub->reagents product 3-(tert-Butyldimethylsilyloxy)-3-methyl-1-octyne reagents->product

Caption: Protection of 3-Methyl-1-octyn-3-ol as a TBS ether.

Detailed Protocol: TBS Protection

  • Preparation: To a solution of 3-Methyl-1-octyn-3-ol (1.0 equiv) in anhydrous dimethylformamide (DMF), add imidazole (2.5 equiv).

  • Reaction: Add tert-butyldimethylsilyl chloride (TBSCl, 1.5 equiv) portion-wise at room temperature.

  • Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

B. Deprotection of TBS Ethers

The removal of the TBS group can be achieved under acidic conditions or, more commonly, with a fluoride source.[7]

1. Fluoride-Mediated Deprotection

The high strength of the silicon-fluoride bond is the driving force for this deprotection method.[5] Tetrabutylammonium fluoride (TBAF) is the most common reagent for this purpose.[8]

Reaction Scheme: Fluoride-Mediated TBS Deprotection

G sub 3-(tert-Butyldimethylsilyloxy)-3-methyl-1-octyne reagents TBAF ------> THF, rt sub->reagents product 3-Methyl-1-octyn-3-ol reagents->product

Caption: Fluoride-mediated deprotection of a TBS ether.

Detailed Protocol: Fluoride-Mediated TBS Deprotection

  • Preparation: Dissolve the TBS-protected alcohol (1.0 equiv) in tetrahydrofuran (THF).

  • Reaction: Add a 1.0 M solution of TBAF in THF (1.2 equiv) dropwise at room temperature.

  • Monitoring: Stir the mixture and monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, quench with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify by flash column chromatography if necessary.

2. Acid-Catalyzed Deprotection

Mild acidic conditions can also be employed to cleave TBS ethers.[9] This method is useful when fluoride ions might interfere with other functional groups.

Detailed Protocol: Acid-Catalyzed TBS Deprotection

  • Preparation: Dissolve the TBS-protected alcohol (1.0 equiv) in a mixture of acetic acid, THF, and water (e.g., 3:1:1 v/v/v).

  • Reaction: Stir the solution at room temperature. The reaction time can vary from a few hours to overnight depending on the substrate's steric hindrance.[9]

  • Monitoring: Monitor the deprotection by TLC.

  • Work-up: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Purification: Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify as needed.

II. Tetrahydropyranyl (THP) Ethers: An Acid-Labile Option

Tetrahydropyranyl (THP) ethers are another common choice for protecting alcohols.[10] They are stable to most non-acidic conditions, including strong bases, organometallic reagents, and hydrides.[11] However, they are readily cleaved under mild acidic conditions.[10]

A. Protection with Dihydropyran (DHP)

The formation of a THP ether involves the acid-catalyzed addition of the alcohol to dihydropyran (DHP).[12]

Reaction Scheme: THP Protection

G sub 3-Methyl-1-octyn-3-ol reagents DHP, cat. PPTS --------------------> CH2Cl2, rt sub->reagents product 2-((3-Methyl-1-octyn-3-yl)oxy)tetrahydro-2H-pyran reagents->product

Caption: Formation of a THP ether from 3-Methyl-1-octyn-3-ol.

Detailed Protocol: THP Protection

  • Preparation: To a solution of 3-Methyl-1-octyn-3-ol (1.0 equiv) and 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) in anhydrous dichloromethane (CH₂Cl₂), add a catalytic amount of pyridinium p-toluenesulfonate (PPTS).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is often pure enough for subsequent steps, but can be purified by flash chromatography if necessary.

B. Deprotection of THP Ethers

The acetal linkage in THP ethers is susceptible to cleavage under acidic conditions.[13]

Detailed Protocol: Acid-Catalyzed THP Deprotection

  • Preparation: Dissolve the THP-protected alcohol (1.0 equiv) in methanol.

  • Reaction: Add a catalytic amount of p-toluenesulfonic acid (TsOH) or another suitable acid.

  • Monitoring: Stir the reaction at room temperature and monitor by TLC.

  • Work-up: Neutralize the reaction with a few drops of triethylamine or by washing with a saturated aqueous solution of sodium bicarbonate.

  • Purification: Remove the solvent under reduced pressure and purify the residue by flash column chromatography.

III. Benzyl (Bn) Ethers: Robust and Removable by Hydrogenolysis

Benzyl ethers are robust protecting groups that are stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[14] This makes them suitable for syntheses involving harsh reaction conditions.

A. Protection with Benzyl Bromide

The most common method for forming benzyl ethers is the Williamson ether synthesis, which involves the deprotonation of the alcohol followed by reaction with benzyl bromide.[15]

Reaction Scheme: Benzyl Ether Protection

G sub 3-Methyl-1-octyn-3-ol reagents 1. NaH 2. BnBr, TBAI (cat.) ----------------------> THF, rt sub->reagents product 3-(Benzyloxy)-3-methyl-1-octyne reagents->product

Caption: Benzyl ether protection of 3-Methyl-1-octyn-3-ol.

Detailed Protocol: Benzyl Ether Protection

  • Preparation: To a suspension of sodium hydride (NaH, 1.2 equiv) in anhydrous THF, add a solution of 3-Methyl-1-octyn-3-ol (1.0 equiv) in THF dropwise at 0 °C.

  • Reaction: After the evolution of hydrogen gas ceases, add benzyl bromide (BnBr, 1.2 equiv) and a catalytic amount of tetrabutylammonium iodide (TBAI). Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

B. Deprotection of Benzyl Ethers

The primary method for cleaving benzyl ethers is through catalytic hydrogenolysis.[16][17] This method is mild and highly selective.

Detailed Protocol: Hydrogenolysis of Benzyl Ethers

  • Preparation: Dissolve the benzyl-protected alcohol (1.0 equiv) in a suitable solvent such as ethanol or ethyl acetate.

  • Reaction: Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%). Purge the reaction flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon).

  • Monitoring: Stir the reaction vigorously at room temperature and monitor by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to afford the deprotected alcohol.

Summary of Protecting Group Strategies

Protecting GroupProtection ConditionsDeprotection ConditionsStability
TBS Ether TBSCl, Imidazole, DMFTBAF, THF or Acetic Acid, THF, H₂OStable to bases, organometallics, many oxidizing/reducing agents. Labile to acid and fluoride.[18]
THP Ether DHP, cat. PPTS, CH₂Cl₂cat. TsOH, MeOHStable to bases, organometallics, hydrides. Labile to acid.[19]
Benzyl Ether NaH, BnBr, THFH₂, Pd/C, EtOHStable to strong acids and bases, many oxidizing/reducing agents. Labile to hydrogenolysis.[20]

The successful synthesis of complex molecules derived from 3-Methyl-1-octyn-3-ol hinges on the judicious selection and application of hydroxyl protecting groups. By understanding the stability and reactivity of silyl ethers, THP ethers, and benzyl ethers, researchers can devise robust synthetic routes that maximize yield and minimize side reactions. The protocols detailed in these application notes provide a solid foundation for the protection and deprotection of the tertiary hydroxyl group in this versatile building block.

References

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

  • Khan, A. T., & Islam, S. (2003). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 68(23), 9034–9036. [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

  • Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. [Link]

  • Wang, C., et al. (2022). Mechanocatalytic hydrogenolysis of benzyl phenyl ether over supported nickel catalysts. RSC Sustainability. [Link]

  • University of Guelph. (n.d.). Alcohol Protecting Groups. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. Indian Institute of Technology Bombay. [Link]

  • Chemistry Stack Exchange. (2015). By what mechanism do acids deprotect primary silyl ethers?. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • OChemPrep. (2018). benzyl ether cleavage. YouTube. [Link]

  • Dudley, G. B., & Richman, K. W. (2006). Rapid, Acid‐Mediated Deprotection of Silyl Ethers Using Microwave Heating. Synthetic Communications, 36(17), 2509-2514. [Link]

  • Chandrasekhar, S., et al. (2001). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Tetrahedron Letters, 42(32), 5561-5563. [Link]

  • Slideshare. (n.d.). Protecting Groups In Organic Synthesis. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. [Link]

  • Chem-Station. (2014). Silyl Protective Groups. [Link]

  • Wikipedia. (n.d.). Tetrahydropyran. [Link]

  • Mirkhani, V., et al. (2006). Efficient Method for Tetrahydropyranylation of Alcohols and Phenols and Deprotection of THP Ethers using H14[NaP5W30O110] as a Green Catalyst. Synthetic Communications, 36(12), 1647-1653. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]

  • Wikipedia. (n.d.). Silyl ether. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. 3rd ed., Georg Thieme Verlag.
  • Kumar, P., & El-Faham, A. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Peptide Science, 108(2), e22891. [Link]

  • Plante, O. J., & Seeberger, P. H. (2001). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions. The Journal of Organic Chemistry, 66(23), 7803-7805. [Link]

  • LibreTexts Chemistry. (2021). 15.10: Protection of Hydroxyl Groups. [Link]

  • ResearchGate. (n.d.). Chemoselective deprotection of TBS alkyl and phenyl ethers in the.... [Link]

  • Organic Chemistry. (2020). TBAF Deprotection Mechanism. YouTube. [Link]

  • Chemistry Steps. (n.d.). Protecting Groups For Alcohols. [Link]

  • Leah4sci. (2019). THP group for protecting alcohols. YouTube. [Link]

  • ResearchGate. (n.d.). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. [Link]

  • UT Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis. [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]

  • PrepChem.com. (n.d.). Synthesis of oct-1-yn-3-ol. [Link]

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Sources

Method

Application Notes and Protocols for the Selective Catalytic Hydrogenation of 3-Methyl-1-octyn-3-ol

This technical guide provides an in-depth exploration of the selective catalytic hydrogenation of the tertiary propargyl alcohol, 3-methyl-1-octyn-3-ol, to its corresponding alkene, 3-methyl-1-octen-3-ol. This transforma...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the selective catalytic hydrogenation of the tertiary propargyl alcohol, 3-methyl-1-octyn-3-ol, to its corresponding alkene, 3-methyl-1-octen-3-ol. This transformation is a crucial step in the synthesis of various fine chemicals and pharmaceutical intermediates, where the preservation of the double bond and the avoidance of over-reduction to the alkane are paramount. This document is intended for researchers, scientists, and drug development professionals seeking to implement and optimize this selective hydrogenation.

Introduction: The Significance of Selective Alkyne Hydrogenation

The partial hydrogenation of alkynes to alkenes is a cornerstone of modern organic synthesis. While the complete reduction to alkanes is thermodynamically favored, the ability to selectively stop the reaction at the alkene stage provides access to valuable building blocks.[1] The resulting alkenes can undergo a wide array of subsequent transformations, making this selectivity a critical aspect of molecular construction.

3-Methyl-1-octyn-3-ol presents a specific challenge as a tertiary propargyl alcohol. The steric hindrance around the carbinol center and the presence of the terminal alkyne require a carefully chosen catalytic system to achieve high selectivity for the desired cis-alkene, 3-methyl-1-octen-3-ol. This guide will detail two robust and widely-used catalytic systems for this purpose: the Lindlar catalyst and the P-2 nickel catalyst.

Mechanistic Principles of Selective Hydrogenation

The selective hydrogenation of an alkyne to a cis-alkene is achieved through the syn-addition of two hydrogen atoms across the triple bond.[2] This stereochemical outcome is a direct result of the mechanism on the surface of the heterogeneous catalyst.

The Role of "Poisoned" Catalysts

To prevent the over-reduction of the initially formed alkene to an alkane, "poisoned" or deactivated catalysts are employed. These catalysts have their most active sites blocked, which reduces their ability to catalyze the hydrogenation of the less reactive alkene double bond.[3]

Lindlar's Catalyst: This is a classic example of a poisoned catalyst, composed of palladium supported on calcium carbonate (CaCO₃) and treated with a lead salt (typically lead acetate) and an amine (such as quinoline).[3][4] The lead and quinoline act as catalyst poisons, moderating the activity of the palladium.

P-2 Nickel Catalyst: This is a non-pyrophoric, air-stable nickel boride catalyst.[5] It is generally less active than Raney nickel, which allows for greater selectivity in alkyne hydrogenation.

The reaction pathway can be visualized as follows:

Selective Hydrogenation Alkyne 3-Methyl-1-octyn-3-ol Alkene 3-Methyl-1-octen-3-ol (cis-alkene) Alkyne->Alkene + H₂ (Selective Catalyst) Alkane 3-Methyl-3-octanol (Over-reduction Product) Alkene->Alkane + H₂ (Active Catalyst)

Caption: Selective vs. Over-reduction in Alkyne Hydrogenation.

Experimental Protocols

Safety Precaution: All hydrogenation reactions should be conducted in a well-ventilated fume hood. Hydrogen gas is highly flammable and can form explosive mixtures with air. Palladium and nickel catalysts can be pyrophoric, especially after use. Handle with care and under an inert atmosphere when dry.

Protocol 1: Selective Hydrogenation using Lindlar's Catalyst

This protocol outlines the procedure for the selective hydrogenation of 3-methyl-1-octyn-3-ol using a commercially available Lindlar catalyst.

Materials:

  • 3-Methyl-1-octyn-3-ol

  • Lindlar catalyst (5% Pd on CaCO₃, poisoned)

  • Methanol (reagent grade)

  • Hydrogen gas (balloon or cylinder with regulator)

  • Round-bottom flask equipped with a magnetic stir bar

  • Septum and needles

  • Vacuum/nitrogen manifold

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 3-methyl-1-octyn-3-ol (5.0 g, 35.6 mmol).

  • Dissolve the substrate in methanol (50 mL).

  • Carefully add Lindlar catalyst (250 mg, 5 wt%).

  • Seal the flask with a septum.

  • Inerting the System: Connect the flask to a vacuum/nitrogen manifold via a needle. Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Hydrogenation: Introduce hydrogen gas to the flask. If using a balloon, inflate it with hydrogen and attach it to the flask via a needle. For a cylinder, use a regulator to maintain a slight positive pressure (e.g., 1 atm).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Take aliquots periodically by briefly removing the hydrogen source and flushing with nitrogen before inserting a syringe.

  • Work-up: Once the starting material is consumed (typically 2-4 hours), carefully vent the excess hydrogen and flush the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of methanol.

  • Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-methyl-1-octen-3-ol. The product can be further purified by distillation if necessary.

Protocol 2: In-situ Preparation and Use of P-2 Nickel Catalyst

This protocol describes the preparation of the P-2 nickel catalyst and its immediate use for the hydrogenation of 3-methyl-1-octyn-3-ol.[5]

Materials:

  • Nickel(II) acetate tetrahydrate

  • Sodium borohydride

  • Ethanol (absolute)

  • 3-Methyl-1-octyn-3-ol

  • Hydrogen gas

  • Reaction flask with a magnetic stir bar and septum

Procedure:

  • Catalyst Preparation:

    • In a 250 mL flask under a nitrogen atmosphere, dissolve nickel(II) acetate tetrahydrate (1.25 g, 5 mmol) in absolute ethanol (50 mL).

    • In a separate flask, prepare a solution of sodium borohydride (0.47 g, 12.5 mmol) in absolute ethanol (25 mL).

    • With vigorous stirring, rapidly add the sodium borohydride solution to the nickel acetate solution. A black, finely divided precipitate of the P-2 nickel catalyst will form immediately.

  • Hydrogenation:

    • To the freshly prepared catalyst suspension, add a solution of 3-methyl-1-octyn-3-ol (5.0 g, 35.6 mmol) in ethanol (25 mL).

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or regulated pressure).

  • Reaction and Work-up: Follow steps 7-10 from Protocol 1. The reaction with P-2 nickel may proceed at a different rate, so careful monitoring is essential.

Analytical Characterization

The progress of the hydrogenation and the identity of the product should be confirmed by appropriate analytical techniques.

Gas Chromatography (GC)

GC is an excellent method for monitoring the disappearance of the starting material and the appearance of the product and any over-reduced by-product. A polar capillary column is suitable for separating these components.

Typical GC Conditions:

  • Column: DB-Wax or equivalent polar column

  • Injector Temperature: 250 °C

  • Detector (FID) Temperature: 250 °C

  • Oven Program: 50 °C (hold 2 min), then ramp to 220 °C at 10 °C/min.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the product, 3-methyl-1-octen-3-ol, and for verifying the absence of the starting alkyne.

Expected ¹H NMR Chemical Shifts (CDCl₃) for 3-Methyl-1-octen-3-ol:

  • Vinyl Protons: ~5.9 ppm (dd, 1H), ~5.2 ppm (dd, 1H), ~5.0 ppm (dd, 1H)

  • Alkyl Protons: ~1.5-1.2 ppm (m), ~0.9 ppm (t, 3H)

  • Methyl Protons: ~1.2 ppm (s, 3H)

  • Hydroxyl Proton: Variable

Expected ¹³C NMR Chemical Shifts (CDCl₃) for 3-Methyl-1-octen-3-ol:

  • Vinyl Carbons: ~144 ppm, ~112 ppm

  • Carbinol Carbon: ~75 ppm

  • Alkyl Carbons: ~43 ppm, ~32 ppm, ~26 ppm, ~23 ppm, ~14 ppm

  • Methyl Carbon: ~28 ppm

Troubleshooting and Field-Proven Insights

Issue Possible Cause Solution
No reaction or slow reaction Inactive catalystEnsure the catalyst is fresh. For P-2 nickel, ensure it was prepared correctly and used immediately.
Insufficient hydrogenCheck for leaks in the system. Ensure a positive pressure of hydrogen is maintained.
Poor mass transferIncrease the stirring rate to ensure good mixing of the three phases (gas, liquid, solid).
Over-reduction to the alkane Catalyst is too activeFor Lindlar catalyst, add a small amount of quinoline (1-2 drops) to further poison the catalyst. For P-2 nickel, ensure the preparation conditions were followed precisely.
Prolonged reaction timeMonitor the reaction closely by TLC or GC and stop it as soon as the starting material is consumed.
Incomplete conversion Catalyst deactivationAdd a fresh portion of the catalyst.
Insufficient reaction timeAllow the reaction to proceed for a longer period, monitoring closely for the onset of over-reduction.

Workflow Visualization

The following diagram illustrates the complete workflow for the selective hydrogenation of 3-methyl-1-octyn-3-ol.

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Reaction_Setup 1. Dissolve Substrate 2. Add Catalyst Inerting 3. Evacuate & Backfill with Nitrogen (3x) Reaction_Setup->Inerting Hydrogenation 4. Introduce Hydrogen 5. Stir Vigorously Inerting->Hydrogenation Monitoring 6. Monitor by TLC/GC Hydrogenation->Monitoring Filtration 7. Filter through Celite Monitoring->Filtration Concentration 8. Remove Solvent Filtration->Concentration Analysis 9. Characterize by NMR Concentration->Analysis

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 3-Methyl-1-octyn-3-ol Synthesis

Welcome to the technical support center for the synthesis of 3-Methyl-1-octyn-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methyl-1-octyn-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this valuable synthesis. Here, we will address common challenges, provide detailed protocols, and explain the causality behind experimental choices to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing 3-Methyl-1-octyn-3-ol?

The most common and direct method for synthesizing 3-Methyl-1-octyn-3-ol is through the ethynylation of 2-octanone.[1] This is a specific type of alkynylation reaction where an acetylide anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-octanone. The reaction is typically carried out using a Grignard reagent, such as ethynylmagnesium bromide, or by bubbling acetylene gas through a solution containing a strong base like sodium amide or an alkali metal hydroxide in the presence of the ketone.[2][3]

Q2: Why are anhydrous (dry) conditions absolutely critical for this synthesis?

Grignard reagents and other acetylides are extremely strong bases.[4] If any protic solvents like water or alcohols are present, they will rapidly react with the acetylide in an acid-base reaction. This protonation deactivates the nucleophile, converting it into a neutral alkyne and preventing it from attacking the ketone.[4][5] This side reaction is much faster than the desired carbonyl addition, leading to a significant reduction in yield or complete failure of the synthesis.[4] Therefore, all glassware must be rigorously dried (e.g., flame-dried or oven-dried), and anhydrous solvents must be used throughout the procedure.[5][6]

Q3: What are the main starting materials and reagents required?

The core components for this synthesis are:

  • 2-Octanone: The ketone that will be ethynylated.[7]

  • Acetylene Source: This can be acetylene gas from a cylinder or generated in situ from calcium carbide and water.[8][9][10]

  • Strong Base/Grignard Formation: To deprotonate acetylene or form the Grignard reagent. This typically involves magnesium turnings and an alkyl halide (like ethyl bromide) to form a Grignard reagent that will then react with acetylene, or a strong base like sodium amide.[11]

  • Anhydrous Ether Solvent: Tetrahydrofuran (THF) or diethyl ether are common choices as they are good at solvating the Grignard reagent and are unreactive under the reaction conditions.[11][12]

  • Acid for Workup: A dilute acid solution (e.g., ammonium chloride or dilute sulfuric acid) is required to quench the reaction and protonate the alkoxide intermediate to form the final alcohol product.[13]

Q4: Can I use an ester as a starting material to synthesize a tertiary alcohol?

Yes, it is possible to synthesize tertiary alcohols using esters and Grignard reagents. However, it's crucial to understand that two equivalents of the Grignard reagent will add to the ester.[14] The first equivalent adds to the carbonyl, forming a ketone intermediate which is then immediately attacked by a second equivalent of the Grignard reagent to yield the tertiary alcohol.[14][15] This method is best suited for producing tertiary alcohols where at least two of the alkyl/aryl groups attached to the carbinol carbon are identical.[14]

Troubleshooting Guide

Encountering issues in the lab is a common part of the research process. The table below outlines potential problems you might face during the synthesis of 3-Methyl-1-octyn-3-ol and provides actionable solutions.

Problem Possible Cause(s) Solution(s) & Recommendations
Low or No Yield of Product 1. Wet Glassware/Solvents: The Grignard reagent or acetylide was quenched by water.[5][16] 2. Poor Quality Magnesium: The magnesium turnings are oxidized and fail to react. 3. Incomplete Reaction: Insufficient reaction time or temperature. 4. Enolization of 2-Octanone: The Grignard reagent acted as a base, deprotonating the ketone instead of adding to the carbonyl.[4]1. Ensure all glassware is flame-dried under vacuum or oven-dried and cooled under an inert atmosphere. Use freshly distilled anhydrous solvents.[6][17] 2. Use fresh, shiny magnesium turnings. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.[5][17] 3. Monitor the reaction by TLC to confirm the consumption of 2-octanone before workup. 4. Add the ketone slowly to the acetylide solution at a low temperature (e.g., 0 °C) to favor nucleophilic addition over enolization.
Reaction Mixture Turns Dark Brown/Black 1. Overheating: Localized overheating can cause decomposition of the Grignard reagent or side reactions. 2. Wurtz Coupling: A side reaction, particularly if using an alkyl halide to form the Grignard, can produce finely divided metal, causing darkening.[4] 3. Impurities: Impurities in the magnesium or alkyl halide can catalyze decomposition.[4]1. Maintain a controlled reaction temperature. Use an ice bath to manage the exotherm, especially during Grignard formation and ketone addition.[6][12] 2. Add the alkyl halide slowly to a suspension of magnesium to maintain a low concentration of the halide and minimize coupling. 3. Use high-purity reagents.
Grignard Reaction Fails to Initiate 1. Oxidized Magnesium: A layer of magnesium oxide on the turnings prevents the reaction. 2. Insufficient Activation: The initiation energy barrier is not overcome. 3. Wet Conditions: Traces of water are inhibiting the reaction.1. Gently crush the magnesium turnings in a mortar and pestle (under an inert atmosphere) to expose a fresh surface. 2. Add a small crystal of iodine. The color will disappear as the iodine reacts with the magnesium, activating the surface. A sonicator can also be used to initiate the reaction.[17] 3. Re-check all glassware and solvents for dryness.
Formation of a White Precipitate During Workup This is normal. The precipitate is magnesium salts (e.g., Mg(OH)Br) forming as the reaction is quenched with aqueous acid.Continue with the workup procedure. The salts will typically dissolve with the addition of sufficient aqueous acid. Ensure thorough extraction to separate the organic product from the aqueous layer containing these salts.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-1-octyn-3-ol via Grignard Reaction

This protocol describes the formation of an ethynyl Grignard reagent followed by the addition of 2-octanone.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Acetylene gas

  • 2-Octanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions (three-neck round-bottom flask, dropping funnel, condenser, gas inlet)

Procedure:

  • Apparatus Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, a dropping funnel, and a gas inlet adapter. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

  • Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small volume of anhydrous THF. In the dropping funnel, place a solution of ethyl bromide in anhydrous THF. Add a small amount of the ethyl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and a gray, cloudy appearance), add a single crystal of iodine or warm the flask gently. Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring until most of the magnesium has been consumed.

  • Formation of Ethynylmagnesium Bromide: Cool the freshly prepared ethylmagnesium bromide solution to 0 °C in an ice bath. Bubble dry acetylene gas through the solution at a moderate rate. The reaction is complete when the evolution of ethane gas ceases.

  • Addition of 2-Octanone: While maintaining the temperature at 0 °C, add a solution of 2-octanone in anhydrous THF dropwise from the dropping funnel. The addition should be slow to control the exothermic reaction.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC until the 2-octanone is consumed.

  • Workup: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction. A white precipitate of magnesium salts will form.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2-3 times). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator. The crude product can then be purified by vacuum distillation.

Protocol 2: In-situ Generation of Acetylene from Calcium Carbide

Materials:

  • Calcium carbide (CaC₂)

  • A separate flask for acetylene generation connected to the main reaction flask via a drying tube (filled with CaCl₂) and a gas dispersion tube.

Procedure:

  • Set up the Grignard reaction as described in Protocol 1.

  • In a separate flask, place chunks of calcium carbide.[9]

  • Slowly add water dropwise to the calcium carbide. This will generate acetylene gas (CaC₂ + 2H₂O → C₂H₂ + Ca(OH)₂).[9][10]

  • Pass the generated acetylene through a drying tube and then bubble it into the Grignard solution as described in Protocol 1, step 3.

Safety First: Handling Hazardous Reagents

  • Grignard Reagents: These reagents are highly flammable, corrosive, and can be pyrophoric (ignite spontaneously in air).[18] Always handle them under an inert atmosphere and away from any sources of ignition.[6][19] Wear a flame-resistant lab coat, safety goggles, and appropriate gloves.[19]

  • Anhydrous Ethers (THF, Diethyl Ether): These solvents are extremely flammable and volatile.[12] Work in a well-ventilated fume hood and ensure there are no open flames or spark sources in the vicinity.[6][12]

  • Calcium Carbide: This compound is corrosive and reacts violently with water to produce highly flammable acetylene gas.[8][20] Store in a dry, well-ventilated area away from water.[20][21] When handling, wear gloves and eye protection.[8]

  • Acetylene Gas: Acetylene is a highly flammable gas that can form explosive mixtures with air.[8] Ensure all connections are secure to prevent leaks and work in a well-ventilated area.

Characterization Corner

After successful synthesis and purification, it is essential to confirm the identity and purity of 3-Methyl-1-octyn-3-ol.

Parameter Expected Value / Observation
Appearance Colorless to pale yellow liquid
Molecular Formula C₉H₁₆O
Molecular Weight 140.22 g/mol
Boiling Point Approx. 75-77 °C at 15 mmHg
¹H NMR (CDCl₃) δ ~2.4 (s, 1H, ≡C-H), ~1.5 (t, 2H, -CH₂-), ~1.4 (s, 3H, -CH₃), ~1.3 (m, 6H, -CH₂-), ~0.9 (t, 3H, -CH₃)
¹³C NMR (CDCl₃) δ ~87 (≡C-H), ~71 (-C≡), ~68 (C-OH), and various aliphatic signals.
IR (neat) ~3300 cm⁻¹ (broad, O-H stretch), ~3300 cm⁻¹ (sharp, ≡C-H stretch), ~2100 cm⁻¹ (C≡C stretch, weak)

Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument.

Visualizing the Process

Reaction Mechanism

The core of the synthesis is the nucleophilic addition of the acetylide to the ketone.

ReactionMechanism ketone 2-Octanone intermediate Magnesium Alkoxide Intermediate ketone->intermediate acetylide Ethynyl Grignard (HC≡C-MgBr) acetylide->ketone Nucleophilic Attack product 3-Methyl-1-octyn-3-ol intermediate->product Protonation workup Aqueous Acid Workup (H₃O⁺) workup->intermediate

Caption: Mechanism of Grignard addition to 2-octanone.

Experimental Workflow

A summary of the entire process from start to finish.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_glass Flame-Dry Glassware prep_reagents Prepare Anhydrous Solvents & Reagents prep_glass->prep_reagents grignard_form Form Grignard Reagent (EtMgBr) prep_reagents->grignard_form acetylide_form Form Acetylide (HC≡CMgBr) grignard_form->acetylide_form ketone_add Add 2-Octanone acetylide_form->ketone_add reaction_complete Stir to Completion ketone_add->reaction_complete quench Quench with aq. NH₄Cl reaction_complete->quench extract Extract with Ether quench->extract dry Dry & Concentrate extract->dry distill Vacuum Distillation dry->distill characterize Characterize Product (NMR, IR) distill->characterize

Caption: Overall experimental workflow for the synthesis.

Troubleshooting Flowchart

A logical guide to diagnosing a failed reaction.

Troubleshooting node_action node_action node_cause node_cause start Reaction Failed (Low/No Product) check_initiation Did Grignard formation initiate? start->check_initiation check_conditions Were anhydrous conditions maintained? check_initiation->check_conditions Yes cause_activation Poor Mg Activation check_initiation->cause_activation No check_ketone Was starting ketone consumed? check_conditions->check_ketone Yes cause_water Reagent Quenched by Water check_conditions->cause_water No cause_enolization Enolization Occurred check_ketone->cause_enolization No action_activate Activate Mg: Iodine, heat, crush cause_activation->action_activate action_dry Thoroughly dry all glassware & solvents cause_water->action_dry action_temp Lower temperature during ketone addition cause_enolization->action_temp

Sources

Optimization

Purification techniques for 3-Methyl-1-octyn-3-ol (distillation, chromatography)

Welcome to the technical support center for the purification of 3-Methyl-1-octyn-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights int...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Methyl-1-octyn-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of purifying this tertiary acetylenic alcohol. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in achieving high purity.

Introduction

3-Methyl-1-octyn-3-ol is a valuable intermediate in organic synthesis. Its purity is paramount for the success of subsequent reactions and the integrity of final products. This guide will focus on the two primary methods for its purification: distillation and chromatography, addressing common challenges and providing robust troubleshooting strategies.

Physical Properties of 3-Methyl-1-octyn-3-ol

A thorough understanding of the physical properties of 3-Methyl-1-octyn-3-ol is the foundation of effective purification.

PropertyValueSource
Molecular FormulaC9H16O[1]
Molecular Weight140.23 g/mol [1]
Boiling Point169.4°C @ 760 mmHg[2]
Flash Point57°C[2]
Density0.885 g/cm³[2]
Solubility in Water2347 mg/L @ 25°C (estimated)[3]

Choosing Your Purification Path: Distillation vs. Chromatography

The initial choice between distillation and chromatography depends on the scale of your purification, the nature of the impurities, and the desired final purity.

Purification_Decision Start Crude 3-Methyl-1-octyn-3-ol Purity_Check Assess Impurity Profile (TLC, GC, NMR) Start->Purity_Check Distillation_Path Distillation Purity_Check->Distillation_Path  Large Scale (>5g)  Volatile Impurities Chromatography_Path Chromatography Purity_Check->Chromatography_Path Small Scale (<5g)   Non-Volatile Impurities Close-boiling Impurities High_Purity_Product High Purity 3-Methyl-1-octyn-3-ol Distillation_Path->High_Purity_Product Chromatography_Path->High_Purity_Product

Caption: Decision workflow for purification of 3-Methyl-1-octyn-3-ol.

Section 1: Purification by Distillation

Distillation is a powerful technique for purifying liquids on a larger scale, separating components based on differences in their boiling points.[4] For 3-Methyl-1-octyn-3-ol, with a boiling point of approximately 169.4°C at atmospheric pressure, vacuum distillation is often preferred to prevent thermal decomposition.

Frequently Asked Questions (FAQs) - Distillation

Q1: My 3-Methyl-1-octyn-3-ol seems to be decomposing during distillation, indicated by darkening of the liquid and poor recovery. What's happening and how can I prevent it?

A1: Tertiary alcohols, especially acetylenic ones, can be susceptible to decomposition at elevated temperatures.[5] The darkening suggests polymerization or other degradation pathways.

  • Causality: The proximity of the hydroxyl group to the triple bond can facilitate elimination reactions (dehydration) or rearrangements under thermal stress.

  • Troubleshooting:

    • Utilize Vacuum Distillation: By reducing the pressure, you lower the boiling point of the compound, allowing for distillation at a temperature that minimizes thermal stress. For instance, at 1 Torr, the boiling point of a similar compound, 1-octyn-3-ol, is 44-47°C.[6]

    • Ensure a Smooth Boil: Use a magnetic stir bar or boiling chips to prevent bumping, which can cause localized overheating.

    • Maintain an Inert Atmosphere: Purge the distillation apparatus with an inert gas like nitrogen or argon to prevent oxidation, which can be exacerbated at higher temperatures.

Q2: I'm having trouble separating my product from an impurity with a very similar boiling point. What are my options?

A2: This is a classic challenge in distillation. When boiling points are very close, simple distillation is ineffective.

  • Causality: The efficiency of a distillation is dependent on the difference in volatility between the components. Small differences require more theoretical plates to achieve separation.[7]

  • Troubleshooting:

    • Fractional Distillation: Employ a fractionating column (e.g., Vigreux, packed) between the distillation flask and the condenser.[8] This provides a large surface area for repeated vaporization-condensation cycles, effectively increasing the number of theoretical plates and enhancing separation.[8]

    • Azeotropic Distillation: This is an advanced technique where a substance (an azeotrope former) is added to the mixture to form a new, lower-boiling azeotrope with one of the components, allowing it to be distilled away.[9] For separating alcohols, hydrocarbons like heptane can be effective azeotrope formers.[9]

Experimental Protocol: Vacuum Fractional Distillation of 3-Methyl-1-octyn-3-ol
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude 3-Methyl-1-octyn-3-ol and a magnetic stir bar into the round-bottom flask.

  • System Purge: Connect the apparatus to a vacuum pump with a cold trap. Gently evacuate and backfill the system with an inert gas (e.g., nitrogen) three times.

  • Distillation:

    • Begin stirring and heating the flask gently in a heating mantle.

    • Slowly apply vacuum to the desired pressure.

    • Monitor the temperature at the head of the fractionating column.

    • Collect any low-boiling foreshots in a separate receiving flask.

    • As the temperature stabilizes at the boiling point of 3-Methyl-1-octyn-3-ol at the working pressure, switch to a clean receiving flask to collect the pure product.

    • Maintain a steady distillation rate by carefully controlling the heat input.

  • Shutdown: Once the majority of the product has distilled, or if the temperature begins to rise significantly, stop the heating. Allow the apparatus to cool completely before slowly releasing the vacuum.

Section 2: Purification by Chromatography

Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[10] For 3-Methyl-1-octyn-3-ol, a moderately polar compound, normal-phase flash column chromatography is a highly effective purification method, particularly for smaller scales and for removing non-volatile impurities.[11][12]

Frequently Asked Questions (FAQs) - Chromatography

Q1: I'm seeing poor separation of my product from a closely related impurity on my silica gel column. How can I improve the resolution?

A1: Achieving good resolution in flash chromatography depends on optimizing the mobile phase and other experimental parameters.

  • Causality: The separation is governed by the relative affinities of the compounds for the stationary phase (silica gel) and the mobile phase (solvent system).[13] If the affinities are too similar, the compounds will co-elute.

  • Troubleshooting:

    • Optimize the Solvent System with TLC: Before running the column, perform thin-layer chromatography (TLC) to find a solvent system that gives a good separation of your product and the impurity. Aim for an Rf value for your product between 0.2 and 0.4.[14]

    • Use a Less Polar Solvent System: A less polar mobile phase will increase the retention time of all compounds on the polar silica gel, potentially improving the separation between compounds with small polarity differences. Common solvent systems for moderately polar compounds include mixtures of ethyl acetate and hexanes.[15]

    • Employ a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the column run. This can help to first elute the less polar impurities, and then your product, followed by more polar impurities.

Q2: My product is streaking or "tailing" on the TLC plate and the column, leading to broad peaks and impure fractions. What causes this and how can I fix it?

A2: Tailing is often a sign of undesirable interactions between your compound and the stationary phase, or overloading.

  • Causality: The slightly acidic nature of silica gel can sometimes lead to strong, non-ideal interactions with certain functional groups, like the hydroxyl group in your alcohol. Overloading the column with too much sample can also exceed the capacity of the stationary phase to effectively separate the components.

  • Troubleshooting:

    • Add a Modifier to the Mobile Phase: For compounds that are sensitive to acid, adding a small amount (0.1-1%) of a basic modifier like triethylamine to your mobile phase can neutralize the acidic sites on the silica gel and improve peak shape.[15]

    • Dry Loading: If your compound has limited solubility in the mobile phase, it can lead to band broadening at the point of application. To circumvent this, pre-adsorb your crude product onto a small amount of silica gel, and then load the dry powder onto the top of your column.[14]

    • Reduce the Sample Load: Ensure you are not overloading the column. A general rule of thumb is to use a mass of silica gel that is 50-100 times the mass of your crude sample.

Experimental Protocol: Flash Column Chromatography of 3-Methyl-1-octyn-3-ol
  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of ethyl acetate/hexanes) to find the optimal mobile phase that provides good separation.

  • Column Packing:

    • Securely clamp a glass column in a vertical position.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed. Gently tap the column to dislodge any air bubbles.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude 3-Methyl-1-octyn-3-ol in a minimal amount of the mobile phase.

    • Carefully apply the sample solution to the top of the column.

    • Alternatively, use the dry loading method described in the FAQs.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, applying gentle pressure with a pump or inert gas.

    • Collect fractions in test tubes or vials.

    • Monitor the separation by spotting fractions on TLC plates and visualizing with a suitable stain (e.g., potassium permanganate).

  • Product Isolation:

    • Combine the pure fractions containing 3-Methyl-1-octyn-3-ol.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Safety Precautions

3-Methyl-1-octyn-3-ol is a flammable liquid and may cause skin and eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[16][17]

References

  • BenchChem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics.
  • National Center for Biotechnology Information. (n.d.). 3-Methyloct-1-en-3-ol. PubChem.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 3-Methyl-1-octyn-3-ol.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - (+/-)-1-Octyn-3-ol.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1-Octen-3-ol.
  • Clark, J. (n.d.). fractional distillation. Chemguide.
  • EPIC Systems Group. (n.d.). Fractional Distillation.
  • Amrita Vishwa Vidyapeetham. (n.d.). Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab.
  • U.S. Environmental Protection Agency. (n.d.). 1-Octyn-3-ol, 3-methyl- - Substance Details. SRS.
  • Google Patents. (n.d.). US2685598A - Method for acetylating tertiary alcohols.
  • The Good Scents Company. (n.d.). 3-methyl-1-octyn-3-ol.
  • ECHEMI. (n.d.). 1-Octyn-3-ol Formula.
  • Khan Academy. (n.d.). Principles of chromatography | Stationary phase.
  • Wikipedia. (n.d.). Chromatography.
  • Chemistry LibreTexts. (2022). 2: Chromatography.
  • Google Patents. (n.d.). US2483246A - Separation of primary, secondary, and tertiary alcohols by azeotropic distillation.
  • LookChem. (n.d.). 1-Octyn-3-ol, 3-methyl-.

Sources

Troubleshooting

Common side reactions in the synthesis of 3-Methyl-1-octyn-3-ol

Technical Support Center: Synthesis of 3-Methyl-1-octyn-3-ol Welcome to the technical support guide for the synthesis of 3-Methyl-1-octyn-3-ol. This document is designed for researchers, chemists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Methyl-1-octyn-3-ol

Welcome to the technical support guide for the synthesis of 3-Methyl-1-octyn-3-ol. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. The content is structured in a question-and-answer format to provide direct, actionable solutions to specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable laboratory-scale method for synthesizing 3-Methyl-1-octyn-3-ol?

The most prevalent and generally reliable method is the nucleophilic addition of a metal acetylide to the carbonyl carbon of 2-heptanone. This reaction, known as alkynylation or ethynylation, directly forms the desired tertiary propargylic alcohol.[1] The two primary variants involve using either an alkali metal acetylide (e.g., lithium acetylide or sodium acetylide) or an ethynyl Grignard reagent (ethynylmagnesium bromide).[1][2]

The general transformation is illustrated below:

Caption: General reaction scheme for the synthesis of 3-Methyl-1-octyn-3-ol.

While conceptually straightforward, the success of this reaction hinges on carefully controlling conditions to suppress competing side reactions, which are addressed in the troubleshooting guide below.

Troubleshooting Guide: Common Side Reactions & Solutions

Q2: My reaction yield is very low, and I'm recovering a significant amount of my starting material, 2-heptanone. What is the likely cause?

This is the most common issue encountered and is almost certainly due to the enolization of the ketone . Metal acetylides, particularly Grignard reagents, are not only strong nucleophiles but also strong bases.[3] They can abstract an acidic α-proton from 2-heptanone to form a magnesium enolate. This process is a non-productive side reaction that consumes both the ketone and the nucleophile, leading to their recovery after aqueous workup.[3][4]

G cluster_desired Desired Pathway: Nucleophilic Addition cluster_side Side Reaction: Enolization start 2-Heptanone + HC≡CMgBr add Attack on Carbonyl Carbon start->add Favored enol Abstraction of α-Proton start->enol Competing prod Alkoxide Adduct -> Product add->prod enolate Magnesium Enolate (Unreactive) enol->enolate

Caption: Competing pathways: Nucleophilic addition vs. enolization.

Troubleshooting Protocol: The Luche Condition

To mitigate enolization, the electrophilicity of the carbonyl carbon must be enhanced to favor nucleophilic addition over proton abstraction. The use of cerium(III) chloride (CeCl₃) is a highly effective field-proven solution.[4]

  • Anhydrous Preparation: Rigorously dry your glassware. Add anhydrous CeCl₃ (1.1 to 1.5 equivalents relative to the ketone) to your reaction flask under an inert atmosphere (Argon or Nitrogen).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) and stir the resulting slurry vigorously for at least 2 hours at room temperature. This is crucial for forming the active reagent complex.

  • Cooling: Cool the slurry to the desired reaction temperature, typically between 0 °C and -78 °C. Lower temperatures further suppress enolization.

  • Reagent Addition:

    • Method A (Ketone added to Acetylide): In a separate flask, prepare or obtain your ethynylmagnesium bromide solution. Add this Grignard solution to the CeCl₃/THF slurry and stir for 30 minutes. Then, add a solution of 2-heptanone in anhydrous THF dropwise to the reaction mixture. This method is preferred as it maintains an excess of the nucleophile.

    • Method B (Acetylide added to Ketone): Add the 2-heptanone to the CeCl₃/THF slurry. Then, add the ethynylmagnesium bromide solution dropwise. This can be effective but may require more careful control of addition rates.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed.

  • Quenching: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at low temperature. Avoid strong acids which can promote degradation of the product.

ParameterStandard GrignardLuche Condition (CeCl₃)Rationale
Lewis Acid NoneAnhydrous CeCl₃ (1.1-1.5 eq.)Increases carbonyl electrophilicity, promoting addition.
Temperature 0 °C to RT-78 °C to 0 °CLower temperature disfavors the higher activation energy pathway of enolization.
Order of Addition VariableKetone to Reagent MixMaintains an excess of the nucleophile/cerium complex.
Typical Yield Variable, often <50%Typically >80-90%Significantly suppresses the enolization side reaction.
Q3: My product appears pure by NMR, but I see an unusual impurity with a sharp IR absorption around 1950-1960 cm⁻¹. What is this byproduct?

This absorption is characteristic of a cumulene, specifically an allene . Your desired product, a propargyl alcohol, can undergo rearrangement to form the isomeric 3-methyl-octa-1,2-dien-3-ol.[5][6][7] This rearrangement is most often catalyzed by acid, but can also be promoted by heat or certain metal impurities.[8]

Caption: Isomerization of the desired product to an allene byproduct.

Preventative Measures:

  • Controlled Workup: The most critical step is the reaction quench. NEVER use strong mineral acids (e.g., HCl, H₂SO₄) for the primary workup of a tertiary propargylic alcohol. The resulting low pH can rapidly catalyze the rearrangement.

    • Recommended Quench: Use a buffered or weakly acidic solution like saturated aqueous ammonium chloride (NH₄Cl). Add it slowly while keeping the reaction mixture cold (0 °C). This protonates the alkoxide to form the alcohol without creating a strongly acidic bulk environment.

  • Aqueous Extraction: During liquid-liquid extraction, if you need to wash the organic layer, use a saturated sodium bicarbonate (NaHCO₃) solution followed by brine to ensure any residual acid is neutralized.

  • Purification: Avoid excessive temperatures during solvent removal (rotary evaporation) and distillation. If possible, use vacuum distillation at the lowest feasible temperature. If the product is sensitive, flash column chromatography on silica gel deactivated with triethylamine (e.g., using a mobile phase containing 0.5-1% Et₃N) can be a milder alternative to distillation.

Q4: I am observing a high-boiling, nonpolar impurity in my crude product. What could it be?

If you are preparing your ethynylmagnesium bromide in situ from acetylene and an alkyl Grignard (e.g., ethylmagnesium bromide), you may be seeing byproducts from Wurtz-type coupling .[3][9] The primary Grignard reagent (R-MgX) can react with any unreacted alkyl halide (R-X) used in its own preparation to form a dimer (R-R).

Example: EtMgBr + EtBr → CH₃CH₂-CH₂CH₃ + MgBr₂

Solutions:

  • Ensure Complete Grignard Formation: Allow sufficient time for the initial Grignard reagent (e.g., EtMgBr) to form completely before introducing acetylene. The disappearance of magnesium turnings is a good visual indicator. Adding a small crystal of iodine can help initiate the reaction.[9]

  • Slow Addition: Add the alkyl halide slowly to the magnesium turnings to maintain a controlled reaction and avoid localized excesses of the halide.

  • Commercial Reagents: Using commercially available, titrated Grignard reagents can often provide more consistent results and minimize these types of impurities.

References

  • Myers, A. M. (n.d.). Myers allene synthesis. Wikipedia. Retrieved from [Link]

  • Yu, Z., & Ma, S. (2021). Recent advances in the direct transformation of propargylic alcohols to allenes. Organic Chemistry Frontiers, 8(23), 6694-6721. Retrieved from [Link]

  • Ma, S. (2021). Recent advances in the direct transformation of propargylic alcohols to allenes. Organic Chemistry Frontiers. Retrieved from [Link]

  • Myers, A. G., & Zheng, B. (2008). Direct and Stereospecific Synthesis of Allenes via Reduction of Propargylic Alcohols with Cp2Zr(H)Cl. Journal of the American Chemical Society, 130(43), 14264–14265. Retrieved from [Link]

  • Myers, A. G., & Zheng, B. (1996). Direct and Stereospecific Synthesis of Allenes via Reduction of Propargylic Alcohols with Cp2Zr(H)Cl. Journal of the American Chemical Society, 118(18), 4492–4493. Retrieved from [Link]

  • Martin, D., & Screttas, C. G. (1971). U.S. Patent No. 3,576,889. Google Patents.
  • (n.d.). Favorskii reaction. Wikipedia. Retrieved from [Link]

  • (n.d.). Alkynylation. Wikipedia. Retrieved from [Link]

  • (n.d.). Grignard Reagent | Reactions | Preparation | Mechanism. ADICHEMISTRY. Retrieved from [Link]

  • (2023, June 6). I love when I learn something in the lab before I see it in the literature or a textbook. A few years back, the lab taught me that Grignard reagents can sometimes reduce ketones (as in the attached image). Reddit. Retrieved from [Link]

  • (n.d.). Synthesis of oct-1-yn-3-ol. PrepChem.com. Retrieved from [Link]

  • Reese, C. (2016, July 15). How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions? ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-Methyl-1-octyn-3-ol

Welcome to the technical support center for the synthesis of 3-Methyl-1-octyn-3-ol. This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methyl-1-octyn-3-ol. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the yield and purity of your synthesis.

I. Synthesis Overview: The Grignard Approach

The most common and direct route to synthesizing 3-Methyl-1-octyn-3-ol is through a Grignard reaction. This involves the nucleophilic addition of an acetylide to a ketone. Specifically, an acetylenic Grignard reagent, such as ethynylmagnesium bromide, attacks the electrophilic carbonyl carbon of 2-octanone.[1][2] This is followed by an acidic workup to protonate the resulting alkoxide, yielding the desired tertiary alcohol.[1][3]

While the Grignard reaction is a powerful tool for forming carbon-carbon bonds, its success is highly dependent on meticulous experimental technique.[1][4] Several factors, from reagent quality to reaction conditions, can significantly impact the final yield.

Experimental Workflow: Grignard Synthesis of 3-Methyl-1-octyn-3-ol

Grignard Synthesis Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Generate Acetylene Gas (CaC2 + H2O) B Prepare Ethynylmagnesium Bromide (C2H2 + EtMgBr) A->B Bubble into EtMgBr solution C Addition of 2-Octanone to Grignard Reagent B->C Anhydrous conditions D Formation of Magnesium Alkoxide Intermediate C->D Exothermic reaction E Acidic Workup (e.g., aq. NH4Cl) D->E Protonation F Extraction & Drying E->F G Solvent Removal F->G H Purification (e.g., Vacuum Distillation) G->H Final Product:\n3-Methyl-1-octyn-3-ol Final Product: 3-Methyl-1-octyn-3-ol H->Final Product:\n3-Methyl-1-octyn-3-ol Acetylene Generation CaC2 Calcium Carbide (CaC2) Generator Reaction Flask CaC2->Generator H2O Water (H2O) H2O->Generator Slow addition Purification Purification Train (e.g., wash bottles) Generator->Purification Acetylene Gas (C2H2) Grignard Grignard Reaction Vessel Purification->Grignard Purified C2H2

Caption: A simplified schematic of laboratory-scale acetylene generation.

Q3: What are the best practices for the workup and purification of 3-Methyl-1-octyn-3-ol?

A3: A proper workup is crucial to isolate the product and remove inorganic salts and unreacted reagents.

  • Quenching: The reaction is typically quenched by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl). This is preferred over strong acids, which can cause side reactions with the tertiary alcohol.

  • Extraction: Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.

  • Washing: Wash the combined organic layers with brine to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).

  • Purification: The crude product is often purified by vacuum distillation. [5]Tertiary alcohols can be sensitive to heat, so distillation under reduced pressure is recommended to avoid decomposition. [5] Q4: Can I use a lithium acetylide reagent instead of a Grignard reagent?

A4: Yes, lithium acetylide is an excellent alternative for the alkynylation of ketones. [17][18]It is often prepared by bubbling acetylene through a solution of n-butyllithium in THF at low temperatures (e.g., -78 °C). [17]* Advantages: Lithium reagents can sometimes give cleaner reactions and higher yields, especially with sterically hindered ketones. [17]* Considerations: n-Butyllithium is pyrophoric and requires careful handling under a strictly inert atmosphere. The reaction must be kept at a low temperature to prevent the disproportionation of monolithium acetylide to the less reactive dilithium acetylide. [17]

IV. References

  • Rexarc. Calcium Carbide for Acetylene Production. Available from: [Link]

  • Whitmore, F. C., & George, R. S. (1942). A STUDY OF REACTIONS OF GRIGNARD REAGENTS AT LOW TEMPERATURES1 The effect of temperature on the course and extent of reactions i. Journal of the American Chemical Society, 64(6), 1239-1242. Available from: [Link]

  • Quora. (2017). How is acetylene prepared in laboratory?. Available from: [Link]

  • Zhongbo. (2025). How Is Calcium Carbide Powder Used for Acetylene Production?. Available from: [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available from: [Link]

  • TYWH. (2025). How to Ensure Safety in Acetylene Production Using Calcium Carbide?. Available from: [Link]

  • Jensen, K. F., & Jensen, K. F. (2014). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT. Available from: [Link]

  • Google Patents. (1939). US2163720A - Preparation of acetylenic alcohols. Available from:

  • Wikipedia. (n.d.). Ketone. Available from: [Link]

  • Oreate AI Blog. (2025). Exploring Solvents for Grignard Reactions: A Greener Approach. Available from: [Link]

  • ResearchGate. (1998). GRIGNARD REACTION WITH ACETYLENE IN THF. Available from: [Link]

  • Sciencemadness.org. (2015). Alternate solvent for grignard. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Available from: [Link]

  • Quora. (2022). What is the best solvent for making a Grignard Reagent?. Available from: [Link]

  • Pearson. (n.d.). Which of the following compounds are suitable solvents for Grignard reactions?. Available from: [Link]

  • Reddit. (2020). Troubleshooting my grignard reactions. Available from: [Link]

  • Organic Syntheses. (n.d.). Bicyclo[2.2.1]heptan-2-ol, 2-ethynyl-1,3,3-trimethyl-, (1R-endo)-. Available from: [Link]

  • Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Available from: [Link]

  • Reddit. (2022). Why would in this case, Grignard selectively reacts with ester over ketone?. Available from: [Link]

  • Organic Syntheses. (n.d.). (r)-(+)-1-octyn-3-ol. Available from: [Link]

  • Takano, S., Sugihara, T., & Ogasawara, K. (1991). Practical Synthesis of (S)‐1‐Octyn‐3‐ol: A Key Intermediate for the Prostaglandin Synthesis. ChemInform, 22(10). Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of oct-1-yn-3-ol. Available from: [Link]

  • Chen, J., et al. (2024). Deacylative arylation and alkynylation of unstrained ketones. PNAS, 121(18), e2318536121. Available from: [Link]

  • Yuan, H., et al. (2020). Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction. Royal Society Open Science, 7(1), 191436. Available from: [Link]

  • ResearchGate. (n.d.). Lithium acetylide. Available from: [Link]

  • MDPI. (2007). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Molecules, 12(3), 341-347. Available from: [Link]

  • Wikipedia. (n.d.). Alkynylation. Available from: [Link]

  • Google Patents. (1934). US1950889A - Process for the purification of tertiary butyl alcohol. Available from:

  • ResearchGate. (2025). The esterification of tertiary alcohols with boric acid. Available from: [Link]

  • ResearchGate. (2018). Separation of a tertiary alcohol from an ester?. Available from: [Link]

  • WIPO Patentscope. (2002). WO20020099238 - PROCESS FOR THE SELECTIVE ESTERIFICATION OF TERTIARY ALCOHOL BY AN ACID ANHYDRIDE USING A REUSABLE SOLID CATALYST. Available from: [Link]

  • Chegg.com. (2019). Solved 6. Ketones react with sodium acetylide (the sodium. Available from: [Link]

  • ResearchGate. (n.d.). Reaction mechanism for the production of heptanal and 2-octanone via.... Available from: [Link]

  • PubChem. (n.d.). 2-Octanone. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Methyl-1-octyn-3-ol

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 3-Methyl-1-octyn-3-ol. This document is designed for researchers, scientists, and drug development professionals to provide exp...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3-Methyl-1-octyn-3-ol. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this important chemical intermediate. We understand that achieving high purity is critical for reliable experimental outcomes and successful drug development campaigns. This guide offers a structured, question-and-answer-based approach to troubleshoot common purification challenges, grounded in established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of 3-Methyl-1-octyn-3-ol, providing both explanations and actionable solutions.

Q1: What are the typical impurities I might encounter after synthesizing 3-Methyl-1-octyn-3-ol?

A1: The impurity profile of crude 3-Methyl-1-octyn-3-ol is almost entirely dependent on its synthesis method, which most commonly involves the addition of an acetylide to 2-heptanone, often via a Grignard reaction.[1][2][3] Understanding the source of these impurities is the first step in selecting an appropriate purification strategy.

The primary impurities can be categorized as:

  • Unreacted Starting Materials: The most common impurity is residual 2-heptanone.

  • Solvents: Ether-based solvents like diethyl ether or tetrahydrofuran (THF) are typical for Grignard reactions and must be thoroughly removed.

  • Reaction Byproducts: Side reactions can generate various impurities. For instance, the Grignard reagent can act as a base, causing the enolization of 2-heptanone, which reverts to the starting ketone upon workup.[1] It can also act as a reducing agent, yielding 2-heptanol.

ketone 2-Heptanone product 3-Methyl-1-octyn-3-ol (Desired Product) ketone->product Nucleophilic Addition (Main Pathway) heptanol 2-Heptanol ketone->heptanol Reduction acetylide Ethynyl Grignard (R-C≡C-MgX) acetylide->product enolate Enolate of 2-Heptanone acetylide->enolate Acts as Base acetylide->heptanol unreacted_ketone Unreacted 2-Heptanone enolate->unreacted_ketone

Fig 1. Synthesis pathway and common byproduct formation.

Table 1: Common Impurities and Their Properties

Impurity Source Boiling Point (°C) Removal Strategy
2-Heptanone Unreacted Starting Material 151 Fractional Distillation, Chromatography
Diethyl Ether Reaction Solvent 34.6 Evaporation, Distillation
Tetrahydrofuran (THF) Reaction Solvent 66 Evaporation, Distillation
2-Heptanol Reduction Side Product 160.4 Fractional Distillation, Chromatography

| Magnesium Salts | Grignard Reagent/Workup | Non-volatile | Aqueous Workup/Extraction |

Q2: How do I choose between distillation and column chromatography for purification?

A2: The choice between distillation and chromatography depends on the nature of the impurities, the scale of your reaction, and the required final purity.

  • Fractional Distillation is ideal for large-scale purifications where impurities are volatile and have boiling points significantly different from the product.[4][5] For 3-Methyl-1-octyn-3-ol, this method is effective for removing lower-boiling solvents and higher-boiling impurities like 2-heptanol, provided there is a sufficient temperature gap. Operating under reduced pressure (vacuum distillation) is highly recommended to lower the boiling point and prevent thermal decomposition.

  • Flash Column Chromatography is a higher-resolution technique, best suited for removing impurities with boiling points very close to the product (e.g., 2-heptanone) or non-volatile baseline impurities.[6][7] It is the preferred method for achieving very high purity (>99%), especially on a lab scale.

G start Crude Product Post-Workup check_bp Are boiling points of major impurities significantly different from product? start->check_bp check_scale Large Scale? (>20g) check_bp->check_scale Yes chromatography Perform Flash Column Chromatography check_bp->chromatography No distill Perform Fractional Vacuum Distillation check_scale->distill Yes check_scale->chromatography No check_purity Assess Purity (GC, NMR) distill->check_purity chromatography->check_purity check_purity->chromatography Purity Not OK & Distillation Used end Pure Product check_purity->end Purity OK

Fig 2. Decision workflow for selecting a purification method.
Q3: My compound appears to be degrading during flash chromatography on silica gel. What should I do?

A3: This is a common issue. Tertiary alcohols can be sensitive to the acidic nature of standard silica gel, leading to dehydration (elimination of water) to form alkenes and alkynes.[5][8]

Troubleshooting Steps:

  • Test for Stability: Before committing to a large-scale column, spot your crude material on a silica TLC plate. After developing the plate, let it sit for 30-60 minutes and then re-examine it. If new spots appear or the product spot diminishes, your compound is likely unstable on silica.[8]

  • Deactivate the Silica: Neutralize the silica gel by preparing a slurry with a solvent system containing 1-2% triethylamine (or another volatile amine). This base will neutralize the acidic silanol groups.

  • Change the Stationary Phase: If deactivation is insufficient, switch to a more neutral or basic stationary phase.

    • Alumina (neutral or basic): A good alternative for acid-sensitive compounds.

    • Florisil: A magnesium silicate-based adsorbent that is less acidic than silica.[8]

Q4: How can I confirm the purity and identity of my final product?

A4: A combination of analytical techniques is essential for unambiguous confirmation of structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the molecular structure. The absence of signals corresponding to impurities (e.g., the aldehydic proton of unreacted starting material) is a strong indicator of purity.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These chromatographic methods are excellent for determining purity as a percentage.[9][10] By comparing the peak area of your product to the total area of all peaks, you can obtain a quantitative measure of purity.

  • Infrared (IR) Spectroscopy: This technique is useful for confirming the presence of key functional groups.[11]

Table 2: Key Analytical Data for 3-Methyl-1-octyn-3-ol

Technique Expected Result
¹H NMR Signals for the pentyl chain (CH₃, CH₂), the methyl group singlet, the hydroxyl proton (broad singlet), and the acetylenic proton singlet (~2.4 ppm).
¹³C NMR Signals for the acetylenic carbons (~87 ppm and ~72 ppm), the quaternary carbon bearing the alcohol (~68 ppm), and the carbons of the alkyl groups.
IR (neat) Broad O-H stretch (~3300-3400 cm⁻¹), sharp C≡C-H stretch (~3300 cm⁻¹), C-H sp³ stretches (~2800-3000 cm⁻¹), and a weak C≡C stretch (~2100 cm⁻¹).

| GC-MS | A single major peak at the correct retention time with a mass spectrum showing the molecular ion (m/z=140.23) or characteristic fragments (e.g., M-CH₃). |

Detailed Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is suitable for thermally stable compounds with boiling points that are well-separated from impurities.

Objective: To separate 3-Methyl-1-octyn-3-ol from lower-boiling solvents and higher-boiling byproducts.

Methodology:

  • Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux or packed column, a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump and a pressure gauge. Ensure all glass joints are properly sealed with vacuum grease.

  • Charge the Flask: Add the crude 3-Methyl-1-octyn-3-ol and a few boiling chips or a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.

  • Evacuate the System: Slowly and carefully apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collect Fractions:

    • Fore-run: Collect the first fraction, which will contain residual low-boiling solvents (e.g., THF, ether).

    • Product Fraction: Once the temperature at the distillation head stabilizes near the expected boiling point of the product at that pressure, switch to a clean receiving flask and collect the main fraction.

    • Final Fraction: As the distillation slows and the temperature begins to rise or fall, stop the distillation to avoid collecting higher-boiling impurities.

  • Analysis: Analyze the collected product fraction for purity using GC or NMR.

Protocol 2: Purification by Flash Column Chromatography

This protocol is designed for high-resolution separation of compounds with similar polarities.

Objective: To isolate 3-Methyl-1-octyn-3-ol from impurities such as unreacted 2-heptanone.

G start Start solvent_select 1. Select Solvent System via TLC (Target Rf ~0.3) start->solvent_select prep_column 2. Prepare & Pack Column (Slurry Method) solvent_select->prep_column load_sample 3. Load Sample (Minimal Solvent or Dry Load) prep_column->load_sample elute 4. Elute with Solvent (Apply Positive Pressure) load_sample->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions via TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine Identify Pure evaporate 8. Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Fig 3. Standard workflow for flash column chromatography.

Methodology:

  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to find a solvent system that provides good separation between your product and impurities. A good target Rf value for the product is between 0.25 and 0.35. A common starting point for alcohols is a mixture of hexanes and ethyl acetate. Table 3: Recommended Starting Solvent Systems for TLC

    System (v/v) Polarity Notes
    9:1 Hexanes:Ethyl Acetate Low Good starting point.
    4:1 Hexanes:Ethyl Acetate Medium Increase polarity if Rf is too low.

    | 19:1 Dichloromethane:Methanol | Medium-High | For more polar compounds. |

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow it to settle, ensuring a flat, stable bed. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading: Dissolve the crude product in the minimum amount of the eluent or a slightly more polar solvent.[12] Carefully apply the solution to the top of the column. Alternatively, for less soluble compounds, perform "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[12]

  • Elution: Add the eluent to the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Spot every few fractions on a TLC plate to determine which ones contain the pure product.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified 3-Methyl-1-octyn-3-ol.

References

  • Organic Chemistry Portal. (n.d.). Grard Reaction. Retrieved from [Link]

  • Chad's Prep. (n.d.). Addition of Acetylide Ions and Grignard Reagents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Structure Determination of Organic Compounds. (n.d.). Chromatographic Purification. Retrieved from [Link]

  • Clark, J. (2023). Reactions of aldehydes and ketones with grignard reagents. Chemguide. Retrieved from [Link]

  • Chad's Prep. (2021, April 5). 19.7a Addition of Grignard Reagents (and other Carbon Nucleophiles). YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Hotha, S., et al. (2022). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Hotha, S., et al. (2022). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. eScholarship.org. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for the production of tertiary alcohols - EP 0415310 B1. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-methyl-1-octyn-3-ol, 23580-51-0. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (r)-(+)-1-octyn-3-ol. Retrieved from [Link]

  • AQA. (2015, January 12). A-level Chemistry 7405 Specification. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-octyn-3-ol, 818-72-4. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of oct-1-yn-3-ol. Retrieved from [Link]

  • U.S. EPA. (n.d.). 1-Octyn-3-ol, 3-methyl- - Substance Details. Retrieved from [Link]

  • ResearchGate. (2018, December 11). Separation of a tertiary alcohol from an ester? Retrieved from [Link]

  • ACS Omega. (2022). Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. Retrieved from [Link]

  • chemrevise. (n.d.). 4.2.1 Alcohols. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 3-Methyloct-1-en-3-ol. Retrieved from [Link]

  • Wikipedia. (n.d.). Alcohol (chemistry). Retrieved from [Link]

  • Google Patents. (n.d.). US2483246A - Separation of primary, secondary, and tertiary alcohols by azeotropic distillation.
  • ACG Publications. (2023, December 14). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Retrieved from [Link]

  • Jaydev Chemical Industries. (n.d.). 3-Octyn-1-ol. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Octen-3-ol. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 1-Octyn-3-ol. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Grignard Reactions with 3-Methyl-1-octyn-3-ol

Welcome to the technical support center for Grignard reactions involving 3-Methyl-1-octyn-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexitie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Grignard reactions involving 3-Methyl-1-octyn-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of organometallic chemistry. Here, we address common challenges and provide field-proven solutions to ensure the success of your experiments. Our approach is rooted in a deep understanding of reaction mechanisms and practical laboratory experience.

Introduction: The Challenge of a Bifunctional Substrate

3-Methyl-1-octyn-3-ol presents a unique challenge in Grignard reactions due to its bifunctional nature. The molecule contains two acidic protons: one on the tertiary hydroxyl group and another on the terminal alkyne. Grignard reagents are not only potent nucleophiles but also strong bases, and they will readily react with any available acidic proton.[1][2] This inherent reactivity can lead to the quenching of the Grignard reagent, preventing the desired carbon-carbon bond formation. This guide provides a structured approach to troubleshoot and overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with 3-Methyl-1-octyn-3-ol is failing. What is the most likely cause?

The most probable cause of failure is the reaction of your Grignard reagent with the acidic protons on the hydroxyl and terminal alkyne groups of 3-Methyl-1-octyn-3-ol. Grignard reagents are highly basic and will be quenched by these protons in a rapid acid-base reaction, which is typically faster than nucleophilic addition.[3] This consumes your Grignard reagent and prevents it from reacting with your desired electrophile.

Q2: Can I form a di-Grignard reagent from 3-Methyl-1-octyn-3-ol?

While theoretically possible to deprotonate both the alcohol and the alkyne, it is practically very challenging to achieve selective and complete formation of a di-Grignard reagent. The pKa values of the two protons are different, leading to preferential reaction at one site. Furthermore, the resulting magnesium alkoxide and acetylide may have different solubilities and reactivities, complicating subsequent reactions. For predictable and high-yielding transformations, protecting the reactive functional groups is the recommended strategy.

Q3: What are the best protecting groups for the hydroxyl and terminal alkyne functionalities in 3-Methyl-1-octyn-3-ol for a Grignard reaction?

For the tertiary alcohol, a silyl ether, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ether, is an excellent choice.[4][5][6] These groups are readily introduced, stable under Grignard reaction conditions, and can be easily removed during workup.[5][7] For the terminal alkyne, a trimethylsilyl (TMS) group is also a highly effective protecting group that is inert to Grignard reagents.[8][9]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered when using 3-Methyl-1-octyn-3-ol in Grignard reactions.

Problem 1: Low or No Yield of the Desired Product

Symptoms:

  • Recovery of starting materials.

  • Complex mixture of unidentifiable byproducts.

  • Formation of the quenched alkane from the Grignard reagent.

Root Cause Analysis:

The primary culprit is the presence of unprotected acidic protons on 3-Methyl-1-octyn-3-ol. The following diagram illustrates the problematic acid-base reactions that consume the Grignard reagent.

3-Methyl-1-octyn-3-ol 3-Methyl-1-octyn-3-ol (Two Acidic Protons) Mg_Alkoxide Magnesium Alkoxide 3-Methyl-1-octyn-3-ol->Mg_Alkoxide Reacts with -OH proton Mg_Acetylide Magnesium Acetylide 3-Methyl-1-octyn-3-ol->Mg_Acetylide Reacts with ≡C-H proton R-MgX Grignard Reagent (Strong Base) Quenched_Grignard R-H (Inactive Alkane) R-MgX->Quenched_Grignard Is Quenched Start 3-Methyl-1-octyn-3-ol Protect_OH Protect Hydroxyl Group (e.g., TBDMSCl, Imidazole) Start->Protect_OH Protected_OH TBDMS-Protected Alcohol Protect_OH->Protected_OH Protect_Alkyne Protect Terminal Alkyne (e.g., n-BuLi, TMSCl) Protected_OH->Protect_Alkyne Fully_Protected Fully Protected Substrate Protect_Alkyne->Fully_Protected Grignard_Reaction Grignard Reaction (R-MgX, Electrophile) Fully_Protected->Grignard_Reaction Desired_Product_Protected Desired Product (Protected) Grignard_Reaction->Desired_Product_Protected Deprotection Deprotection (e.g., TBAF or acid) Desired_Product_Protected->Deprotection Final_Product Final Desired Product Deprotection->Final_Product

Sources

Troubleshooting

Stabilizing 3-Methyl-1-octyn-3-ol during storage and handling

Welcome to the technical support center for 3-Methyl-1-octyn-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the stable storage an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methyl-1-octyn-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the stable storage and effective handling of this versatile acetylenic alcohol. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use.

Understanding the Stability of 3-Methyl-1-octyn-3-ol

3-Methyl-1-octyn-3-ol is a valuable building block in organic synthesis. However, as a tertiary propargyl alcohol, its unique structure presents specific stability challenges. Understanding the potential degradation pathways is the first step toward ensuring the integrity of your material and the success of your experiments. The primary routes of degradation include acid-catalyzed rearrangements, oxidation, and polymerization.

Troubleshooting Guide

This section addresses specific issues you may encounter during the storage and handling of 3-Methyl-1-octyn-3-ol.

Issue 1: The material has developed a yellow or brownish tint.

Question: My previously colorless 3-Methyl-1-octyn-3-ol has turned yellow/brown upon storage. What is the likely cause, and is it still usable?

Answer: A color change from colorless to yellow or brown is a common indicator of degradation. The two most probable causes are oxidation and acid-catalyzed rearrangement.

  • Oxidative Degradation: Exposure to air can lead to the formation of color-imparting polymeric peroxides. Terminal alkynes are susceptible to oxidative degradation, which can be initiated by light and trace metal impurities.

  • Acid-Catalyzed Rearrangement: Trace acidic impurities on glassware or in solvents can catalyze the Meyer-Schuster or Rupe rearrangements, leading to the formation of α,β-unsaturated ketones.[1] These conjugated systems can absorb light in the visible region, appearing colored.

Recommended Actions:

  • Assess Purity: Before use, it is crucial to assess the purity of the discolored material. We recommend using Gas Chromatography-Mass Spectrometry (GC-MS) to identify potential degradation products.

  • Consider Purification: If the impurity levels are low, distillation under reduced pressure can be performed to purify the alcohol. However, care must be taken as heating can promote further degradation.

  • Prevent Future Discoloration: To prevent recurrence, ensure the compound is stored under an inert atmosphere (nitrogen or argon), in an amber vial to protect from light, and at a reduced temperature.

Issue 2: Unexpected peaks are observed in the GC-MS or NMR analysis.

Question: I am analyzing my sample of 3-Methyl-1-octyn-3-ol and see unexpected peaks. How can I identify these impurities?

Answer: The identity of the impurities will depend on the storage conditions and any potential contaminants the material has been exposed to. Based on the known reactivity of tertiary propargyl alcohols, the following are likely culprits:

  • Meyer-Schuster/Rupe Products: In the presence of acid, 3-Methyl-1-octyn-3-ol can rearrange to form 4-methyl-3-octen-2-one (Meyer-Schuster product) or 3-methyl-3-octen-2-one (Rupe product).[1]

  • Oxidation Products: Oxidative cleavage of the alkyne bond can lead to the formation of carboxylic acids and other smaller fragments.

  • Polymers: Terminal alkynes can undergo polymerization, which may appear as a broad signal or a series of repeating units in the analysis.

Analytical Workflow for Impurity Identification:

G cluster_0 Impurity Observation cluster_1 Initial Analysis cluster_2 Structure Elucidation cluster_3 Confirmation Unexpected_Peaks Unexpected Peaks in GC-MS or NMR GCMS GC-MS Analysis Unexpected_Peaks->GCMS Volatile Impurities NMR ¹H and ¹³C NMR Unexpected_Peaks->NMR All Impurities Forced_Degradation Forced Degradation Studies Unexpected_Peaks->Forced_Degradation Generate Standards MS_Frag Analyze MS Fragmentation GCMS->MS_Frag NMR_Shifts Analyze NMR Chemical Shifts NMR->NMR_Shifts Reference_Spectra Compare with Reference Spectra MS_Frag->Reference_Spectra 2D_NMR Perform 2D NMR (COSY, HSQC) NMR_Shifts->2D_NMR 2D_NMR->Reference_Spectra

Issue 3: The reaction involving 3-Methyl-1-octyn-3-ol is sluggish or fails.

Question: My reaction is not proceeding as expected. Could the quality of my 3-Methyl-1-octyn-3-ol be the issue?

Answer: Yes, the purity of 3-Methyl-1-octyn-3-ol is critical for its reactivity. The presence of inhibitors or a lower concentration of the active material due to degradation can significantly impact your reaction.

  • Inhibitors: Peroxides, which can form upon exposure to air, are known to inhibit radical reactions and can also interfere with organometallic reagents.

  • Lower Molarity: If a significant portion of the material has degraded, the actual concentration of the starting material will be lower than calculated, leading to incomplete conversion.

Recommended Actions:

  • Purity Check: Perform a quantitative analysis (e.g., qNMR or GC with an internal standard) to determine the exact concentration of 3-Methyl-1-octyn-3-ol.

  • Peroxide Test: Test for the presence of peroxides using commercially available test strips. If peroxides are present, they can be removed by passing the material through a column of activated alumina.

  • Use Fresh Material: If significant degradation is confirmed, it is best to use a fresh, unopened bottle of 3-Methyl-1-octyn-3-ol for your reaction.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3-Methyl-1-octyn-3-ol?

A1: To ensure the long-term stability of 3-Methyl-1-octyn-3-ol, we recommend the following storage conditions:

ParameterRecommendationRationale
Temperature 2-8 °CReduces the rate of potential degradation reactions.
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation and peroxide formation.
Light Amber vial or stored in the darkProtects against light-initiated degradation.
Container Tightly sealed glass container with a PTFE-lined capPrevents contamination and reaction with container material.

Q2: Can I use a stabilizer with 3-Methyl-1-octyn-3-ol?

A2: Yes, for long-term storage or if the material will be handled frequently, the addition of a radical inhibitor can be beneficial. Butylated hydroxytoluene (BHT) is a commonly used stabilizer for organic compounds susceptible to oxidation.[2][3] A concentration of 50-100 ppm of BHT is typically sufficient.

Q3: How should I handle 3-Methyl-1-octyn-3-ol in the laboratory?

A3: Due to its air sensitivity, all transfers of 3-Methyl-1-octyn-3-ol should be performed using air-free techniques.[4][5][6] This involves the use of a Schlenk line or a glove box to maintain an inert atmosphere. Use clean, dry glassware to prevent acid- or base-catalyzed degradation.

Q4: What are the primary degradation pathways I should be aware of?

A4: The main degradation pathways for 3-Methyl-1-octyn-3-ol are:

  • Meyer-Schuster and Rupe Rearrangements: These are acid-catalyzed isomerizations of the tertiary propargyl alcohol to α,β-unsaturated ketones.[1]

  • Oxidative Cleavage: The triple bond can be cleaved by strong oxidizing agents or slowly by atmospheric oxygen, especially in the presence of light or metal catalysts.

  • Polymerization: Terminal alkynes can polymerize, especially in the presence of certain metals or under radical conditions.[7]

G cluster_0 Degradation Pathways cluster_1 Degradation Products Start 3-Methyl-1-octyn-3-ol Acid Acid-Catalyzed Rearrangement Start->Acid H⁺ Oxidation Oxidation Start->Oxidation O₂ / Light Polymerization Polymerization Start->Polymerization Trace Metals / Radicals MS_Rupe Meyer-Schuster/ Rupe Products (α,β-Unsaturated Ketones) Acid->MS_Rupe Cleavage Oxidative Cleavage Products (Carboxylic Acids, etc.) Oxidation->Cleavage Polymers Polymers Polymerization->Polymers

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a 1 mg/mL solution of 3-Methyl-1-octyn-3-ol in a high-purity solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is suitable.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the peak for 3-Methyl-1-octyn-3-ol and analyze the mass spectra of any other significant peaks to identify potential impurities by comparing with a mass spectral library.

Protocol 2: Monitoring Degradation by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve a small amount of 3-Methyl-1-octyn-3-ol in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • The characteristic acetylenic proton of 3-Methyl-1-octyn-3-ol should appear as a singlet around δ 2.4 ppm.

    • The proton on the carbon bearing the hydroxyl group will appear as a triplet around δ 4.3 ppm.

    • The appearance of new signals in the olefinic region (δ 5-7 ppm) may indicate the formation of Meyer-Schuster or Rupe rearrangement products.

    • A decrease in the integration of the characteristic peaks relative to an internal standard can be used to quantify the extent of degradation over time.

References

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  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

  • Polymerizations of Activated Alkynes. Polymers. 2019, 11(11), 1839. Available at: [Link]

  • Recent advances in NMR-based metabolomics of alcoholic beverages. Trends in Food Science & Technology. 2021, 111, 714-724. Available at: [Link]

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  • Google Patents. Free radical inhibitors for quenching aqueous phase polymer growth and related methods. US6348629B1.
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  • The mechanism of the Meyer-Schuster rearrangement. The Journal of Organic Chemistry. 1977, 42(25), 4055–4061. Available at: [Link]

  • Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). Journal of Thermal Analysis and Calorimetry. 2022, 147(11), 6439-6447. Available at: [Link]

  • Advances and Challenges in User-friendly Alkyne Metathesis Catalysts. Chinese Journal of Chemistry. 2018, 36(7), 626-634. Available at: [Link]

  • Application of NMR for authentication of honey, beer and spices. Current Research in Food Science. 2021, 4, 325-337. Available at: [Link]

  • Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. Organic Letters. 2022, 24(1), 223-228. Available at: [Link]

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  • Kao. BHT (Butylated Hydroxytoluene). Available at: [Link]

  • ResearchGate. the manipulation of air.sensitive compounds. Available at: [Link]

  • Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. ACS Omega. 2022, 7(18), 15995–16003. Available at: [Link]

  • GC-MS Analysis of Phytochemical Compounds Present in the Methanolic Extract of Viburnum punctatum Buch-Ham Ex D.Don. Research Journal of Pharmaceutical, Biological and Chemical Sciences. 2015, 6(3), 1339-1345. Available at: [Link]

  • The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry. 2011, 9(22), 7633-7640. Available at: [Link]

  • YouTube. Rupe Rearrangement. Available at: [Link]

  • Jaydev Chemical Industries. 3-Octyn-1-ol. Available at: [Link]

  • ResearchGate. Rupe rearrangement. Available at: [Link]

  • ResearchGate. Meyer–Schuster Rearrangement. Available at: [Link]

  • Identification by GC—MS of cymene isomers and 3,7,7-trimethylcyclohepta-1,3,5-triene in essential oils. Journal of High Resolution Chromatography. 1995, 18(12), 778-780. Available at: [Link]

  • Inhibition Effect and Mechanism of Phenolic Antioxidants on Coal Spontaneous Combustion. ACS Omega. 2022, 7(32), 28416–28425. Available at: [Link]

  • Organic Reactions. The Meyer–Schuster Rearrangement. Available at: [Link]

Sources

Optimization

Technical Support Center: Preventing Unwanted Polymerization of 3-Methyl-1-octyn-3-ol

Welcome to the Technical Support Center for 3-Methyl-1-octyn-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for pre...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 3-Methyl-1-octyn-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for preventing the unwanted polymerization of this versatile acetylenic alcohol. Our goal is to equip you with the knowledge to ensure the stability and successful application of 3-Methyl-1-octyn-3-ol in your experiments.

Understanding the Reactivity of 3-Methyl-1-octyn-3-ol

3-Methyl-1-octyn-3-ol is a valuable building block in organic synthesis due to its terminal alkyne and tertiary alcohol functionalities. However, the presence of the carbon-carbon triple bond also makes it susceptible to various polymerization reactions under certain conditions. Understanding the potential pathways for polymerization is the first step in preventing it.

Alkynes can undergo polymerization through several mechanisms, including free-radical, acid-catalyzed, and base-catalyzed pathways.[1] Additionally, in the presence of certain metal catalysts, oxidative coupling reactions like the Glaser coupling can occur.[2][3] For 3-Methyl-1-octyn-3-ol, these reactions can lead to the formation of undesirable oligomers and polymers, compromising the purity and yield of your desired product.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common questions and issues encountered when working with 3-Methyl-1-octyn-3-ol.

Storage and Handling

Q1: What are the ideal storage conditions to prevent polymerization of 3-Methyl-1-octyn-3-ol?

A1: Proper storage is critical for maintaining the stability of 3-Methyl-1-octyn-3-ol. The primary goal is to protect it from conditions that can initiate polymerization.

  • Temperature: Store the compound in a cool, dry, and well-ventilated place, ideally below +30°C.[4] Avoid exposure to heat sources, open flames, and direct sunlight, as elevated temperatures can promote thermal decomposition and polymerization.[5]

  • Inert Atmosphere: While the Safety Data Sheet (SDS) indicates stability under normal conditions, for long-term storage or high-purity applications, storing under an inert atmosphere (e.g., nitrogen or argon) is a best practice.[5] This minimizes contact with atmospheric oxygen, which can participate in some polymerization pathways.

  • Container: Keep the container tightly closed to prevent exposure to moisture and air.[5]

Q2: I've noticed some discoloration in my stored 3-Methyl-1-octyn-3-ol. Is this a sign of polymerization?

A2: Discoloration, often to a yellowish liquid, can be an early indicator of degradation or the formation of oligomers.[4] While slight color change may not significantly impact all applications, it warrants caution. If you observe significant color change, viscosity increase, or the formation of solids, it is a strong indication of polymerization. It is advisable to purify the material (e.g., by distillation) before use if its integrity is .

Experimental Conditions

Q3: My reaction involving 3-Methyl-1-octyn-3-ol is turning viscous and producing a sticky solid. What could be causing this?

A3: Increased viscosity and solid formation are classic signs of polymerization. Several factors during your experiment could be the culprit:

  • High Temperatures: Many polymerization reactions are accelerated by heat.[6] If your reaction requires elevated temperatures, consider if a lower temperature for a longer duration could achieve the desired outcome.

  • Presence of Strong Acids or Bases: Both strong acids and bases can catalyze the polymerization of alkynes.[7] If your reaction conditions are highly acidic or basic, this is a likely cause.

  • Exposure to Air (Oxygen): Oxygen can initiate or participate in free-radical polymerization pathways.[2][3] Performing reactions under an inert atmosphere is a crucial preventative measure.

  • Contamination with Metal Ions: Certain transition metal ions, particularly copper, can catalyze oxidative coupling (Glaser coupling) of terminal alkynes, leading to dimerization and polymerization.[8][2][3] Ensure your glassware is scrupulously clean and consider the purity of your reagents.

  • Radical Initiators: Accidental introduction of radical initiators (e.g., peroxides from old solvents) can trigger polymerization.[9] Always use fresh, inhibitor-free solvents when required, or be aware of the inhibitors present in your solvents.

Q4: Can I use acidic or basic catalysts in reactions with 3-Methyl-1-octyn-3-ol?

A4: While some reactions require acidic or basic conditions, it's a delicate balance. Lewis acids and various organic bases are known to catalyze alkyne polymerizations.[7] If your desired reaction requires such catalysts, consider the following:

  • Use the mildest possible acid or base that is effective for your transformation.

  • Employ catalytic amounts rather than stoichiometric quantities.

  • Maintain the lowest possible reaction temperature.

  • Carefully monitor the reaction for signs of polymerization.

Inhibitors and Stabilizers

Q5: Should I add a stabilizer to my 3-Methyl-1-octyn-3-ol? If so, what kind and how much?

A5: For routine laboratory use and storage under recommended conditions, adding a stabilizer is often unnecessary. However, for long-term storage or bulk quantities, a polymerization inhibitor can provide an extra layer of protection.

Commonly used inhibitors for unsaturated compounds include:

  • Phenolic compounds: Such as hydroquinone or tert-butyl catechol.[10][]

  • Amine compounds: These can also act as radical scavengers.[]

  • Nitroxide radical-based stabilizers: These are also effective in preventing polymerization.[12][13]

The choice and concentration of an inhibitor depend on the specific application and the potential for interference with subsequent reactions. Typically, inhibitors are added at concentrations ranging from 10 to 1000 ppm. It is crucial to ensure that the chosen inhibitor will not interfere with your downstream chemistry.

Q6: I'm performing a reaction that is sensitive to common inhibitors. What are my options?

A6: If standard inhibitors are incompatible with your reaction, focus on rigorously controlling the experimental conditions:

  • Inert Atmosphere: This is your most powerful tool to prevent oxygen-mediated polymerization.[2][3]

  • Low Temperature: Keeping the reaction cool can significantly slow down unwanted side reactions.[8][2]

  • Purity of Reagents: Ensure all reagents and solvents are free from contaminants that could initiate polymerization.

  • Reaction Time: Minimize the reaction time to what is necessary for the completion of your desired transformation.

Troubleshooting Guide: A Quick Reference

Symptom Potential Cause(s) Recommended Action(s)
Increased Viscosity Polymerization- Immediately cool the reaction mixture. - Check for and eliminate sources of initiation (heat, air, contaminants).
Discoloration (Yellowing) Onset of degradation/oligomerization- Store under an inert atmosphere and in the dark. - Consider purification (e.g., distillation) before use.
Formation of Solids Advanced Polymerization- Review reaction conditions for high temperature, presence of strong acids/bases, or air exposure. - Consider adding a suitable inhibitor if compatible with your chemistry.
Low Yield of Desired Product Competing polymerization side reaction- Perform the reaction under a strict inert atmosphere. - Use purified reagents and solvents. - Optimize reaction temperature and time to favor the desired reaction.

Experimental Protocols & Visualizations

Protocol: Degassing a Reaction Mixture to Prevent Oxygen-Induced Polymerization

This protocol describes the "freeze-pump-thaw" method, a robust technique for removing dissolved gases, particularly oxygen, from a reaction mixture.

Materials:

  • Schlenk flask containing the reaction mixture (3-Methyl-1-octyn-3-ol and solvent)

  • High-vacuum line

  • Dewar flask

  • Liquid nitrogen

Procedure:

  • Freeze: Place the Schlenk flask in the Dewar flask and slowly add liquid nitrogen to freeze the reaction mixture completely.

  • Pump: Once frozen, open the stopcock of the Schlenk flask to the vacuum line to evacuate the headspace.

  • Thaw: Close the stopcock to the vacuum line and remove the liquid nitrogen bath. Allow the mixture to thaw completely. Any dissolved gases will bubble out into the headspace.

  • Repeat: Repeat the freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved oxygen.

  • Backfill: After the final cycle, backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) before proceeding with your reaction.

Diagram: Key Factors Leading to Polymerization

The following diagram illustrates the primary factors that can initiate the unwanted polymerization of 3-Methyl-1-octyn-3-ol. Understanding these relationships is key to prevention.

Polymerization_Factors cluster_outcome Undesired Outcome Heat High Temperature FreeRadical Free Radical Polymerization Heat->FreeRadical Light UV Light Light->FreeRadical Air Air (Oxygen) Air->FreeRadical Contaminants Acid/Base/Metal Contaminants Ionic Ionic Polymerization Contaminants->Ionic Coupling Oxidative Coupling Contaminants->Coupling Polymer Polymer Formation FreeRadical->Polymer Ionic->Polymer Coupling->Polymer

Caption: Factors initiating unwanted polymerization of alkynes.

Concluding Remarks

The successful use of 3-Methyl-1-octyn-3-ol hinges on the careful control of experimental and storage conditions to prevent its inherent tendency to polymerize. By understanding the underlying chemical principles and implementing the preventative measures outlined in this guide, researchers can ensure the integrity of this valuable reagent and achieve reliable, reproducible results. Always consult the Safety Data Sheet (SDS) for specific handling and safety information.[5] For further inquiries, please do not hesitate to contact our technical support team.

References

  • Gao, H., & Matyjaszewski, K. (2017). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society, 139(8), 3148–3155. [Link]

  • Hawker, C. J., & Hedrick, J. L. (2003). Alkyne-Functional Homopolymers and Block Copolymers through Nitroxide-Mediated Free Radical Polymerization of 4-(Phenylethynyl)styrene. Macromolecules, 36(10), 3513–3515. [Link]

  • Gao, H., & Matyjaszewski, K. (2017). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. PubMed, 28218544. [Link]

  • Gao, H., & Matyjaszewski, K. (2017). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate. [Link]

  • Zhang, J., & Tang, B. Z. (2020). Metal-Free Catalysts for the Polymerization of Alkynyl-Based Monomers. MDPI. [Link]

  • Polymer Functionalization by Free Radical Addition to Alkynes. (2025). ResearchGate. [Link]

  • Tedeschi, R. J. (1975). Acetylenic Corrosion Inhibitors. AMPP Knowledge Hub. [Link]

  • Stabilizers for the stabilization of unsaturated hydrocarbon-based precursor. (n.d.).
  • Alkynes: Reactions - CBSE Class 11 Chemistry. (n.d.). NextGurukul. [Link]

  • A Review of Acetylene Compounds as Inhibitors of Acid Corrosion of Iron. (2016). ResearchGate. [Link]

  • Stabilizers for Stabilizing Unsaturated Hydrocarbyl Precursors. (n.d.).

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 3-Methyl-1-octyn-3-ol

Welcome to the technical support center for the synthesis of 3-Methyl-1-octyn-3-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methyl-1-octyn-3-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical transformation. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to ensure the successful and safe execution of your synthesis.

I. Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section is dedicated to identifying and resolving specific issues that may arise during the scale-up of 3-Methyl-1-octyn-3-ol synthesis, which is most commonly achieved via the Grignard reaction between an acetylide and 2-heptanone.

Issue 1: Low or No Product Yield

Question: We are experiencing significantly lower than expected yields, or in some cases, complete reaction failure. What are the likely causes and how can we rectify this?

Answer:

Low or non-existent yields in this Grignard-based synthesis are typically rooted in a few critical areas. The primary culprits are often moisture contamination, improper Grignard reagent formation, or competing side reactions.

Potential Causes & Solutions:

  • Moisture Contamination: Grignard reagents are notoriously sensitive to moisture.[1] Any residual water in your glassware, solvents, or starting materials will quench the Grignard reagent, rendering it inactive.

    • Solution: Ensure all glassware is rigorously dried in an oven (and cooled under an inert atmosphere) prior to use. Solvents, particularly ethers like THF or diethyl ether, must be anhydrous.[2] It is best practice to use freshly distilled solvents or purchase high-purity anhydrous solvents and handle them under an inert atmosphere (e.g., nitrogen or argon).

  • Inactive Magnesium: The surface of magnesium turnings can oxidize, preventing the initiation of the Grignard reaction.

    • Solution: Activate the magnesium turnings prior to use. This can be achieved by stirring them under a dry, inert atmosphere to mechanically remove the oxide layer. A small crystal of iodine or a few drops of 1,2-dibromoethane can also be used to initiate the reaction.[3]

  • Impure 2-Heptanone: The ketone starting material must be pure and free of acidic impurities or water.

    • Solution: Distill the 2-heptanone before use to remove any non-volatile impurities and water.

  • Side Reactions: The acetylenic proton is acidic and can be deprotonated by the Grignard reagent. If the Grignard reagent is not consumed quickly by the ketone, it can lead to the formation of byproducts.

    • Solution: Add the 2-heptanone to the acetylenic Grignard reagent solution at a controlled rate, maintaining a low reaction temperature (typically 0 °C) to favor the desired nucleophilic addition over side reactions.

Issue 2: Formation of Significant Byproducts

Question: Our final product is contaminated with significant amounts of byproducts, complicating purification. What are these byproducts and how can we minimize their formation?

Answer:

Byproduct formation is a common challenge during scale-up. In the synthesis of 3-Methyl-1-octyn-3-ol, the primary byproducts often arise from enolization of the ketone and reactions with impurities.

Potential Byproducts & Mitigation Strategies:

  • Enolization Product: 2-Heptanone has acidic alpha-protons. A portion of the Grignard reagent can act as a base, deprotonating the ketone to form an enolate. This enolate is unreactive towards further nucleophilic attack and will be protonated during workup, regenerating the starting material.

    • Mitigation: Use a less sterically hindered and more nucleophilic Grignard reagent if possible. Maintaining a low reaction temperature during the addition of the ketone can also disfavor the enolization pathway.

  • Wurtz-Type Coupling: If there are residual alkyl halides from the Grignard reagent preparation, they can couple with the Grignard reagent, leading to hydrocarbon impurities.

    • Mitigation: Ensure the complete formation of the Grignard reagent before adding the ketone. Adding the alkyl halide slowly during the Grignard preparation helps to minimize unreacted starting material.

Issue 3: Exothermic Runaway Reaction

Question: During the addition of 2-heptanone, we observed a rapid and uncontrolled increase in temperature. What causes this, and what safety measures should be in place?

Answer:

The Grignard reaction is highly exothermic.[2][3] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. An uncontrolled exotherm, or runaway reaction, can lead to solvent boiling, pressure buildup, and potentially a fire or explosion.[2]

Causes & Preventative Measures:

  • Rapid Addition of Reagents: Adding the 2-heptanone too quickly to the Grignard reagent is a common cause of thermal runaway.

    • Prevention: The ketone should be added dropwise or via a syringe pump to control the reaction rate and allow for adequate cooling.[4]

  • Inadequate Cooling: Insufficient cooling capacity for the reaction vessel will lead to a buildup of heat.

    • Prevention: Use a cooling bath (e.g., ice-water or dry ice-acetone) of sufficient size to maintain the desired reaction temperature. For larger scale reactions, a reactor with a cooling jacket is essential.[3]

  • Delayed Initiation: Sometimes the reaction does not start immediately, leading to an accumulation of unreacted ketone. When the reaction finally initiates, it can do so with dangerous vigor.

    • Prevention: Ensure the Grignard reagent is active before beginning the addition of the ketone. A small-scale trial or monitoring for an initial exotherm upon the addition of a small amount of ketone can confirm reactivity.

Safety is paramount. Always conduct Grignard reactions in a well-ventilated fume hood, away from ignition sources.[2] Have an appropriate fire extinguisher (Class D for magnesium fires) and a quench bath (e.g., a larger ice bath) readily available.[1][2] Do not work alone when performing these reactions.[2]

II. Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of 3-Methyl-1-octyn-3-ol?

A1: The synthesis of 3-Methyl-1-octyn-3-ol is typically achieved through a nucleophilic addition reaction, specifically a Grignard reaction.[5] The core of this transformation involves the reaction of an organomagnesium halide (a Grignard reagent) with a ketone. In this case, the Grignard reagent is formed from a terminal alkyne (acetylene or a substituted acetylene), which then attacks the electrophilic carbonyl carbon of 2-heptanone. The subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol, 3-Methyl-1-octyn-3-ol.

Reaction_Mechanism cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Protonation (Workup) HC≡CH Acetylene HC≡CMgX Acetylenic Grignard Reagent HC≡CH->HC≡CMgX Deprotonation R-MgX Grignard Reagent (e.g., EtMgBr) R-MgX->HC≡CMgX Alkoxide Intermediate Alkoxide HC≡CMgX->Alkoxide Nucleophilic Attack 2-Heptanone 2-Heptanone 2-Heptanone->Alkoxide Product 3-Methyl-1-octyn-3-ol Alkoxide->Product Protonation H3O+ Acidic Workup (e.g., aq. NH4Cl) H3O+->Product

Caption: Reaction mechanism for the synthesis of 3-Methyl-1-octyn-3-ol.

Q2: What are the critical parameters to control during the scale-up of this synthesis?

A2: When scaling up the synthesis of 3-Methyl-1-octyn-3-ol, several parameters become increasingly critical to monitor and control:

ParameterImportanceRecommended Control Measures
Temperature High; the reaction is exothermic and can lead to runaway conditions.Use a reactor with a cooling jacket and a reliable temperature probe. Add reagents slowly to manage heat generation.
Agitation High; ensures homogenous mixing and efficient heat transfer.Use an overhead stirrer with appropriate impeller design for the reactor geometry. Ensure good mixing throughout the addition.
Inert Atmosphere Critical; Grignard reagents are highly sensitive to air and moisture.Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
Reagent Purity High; impurities can quench the Grignard reagent or lead to side reactions.Use anhydrous solvents and freshly distilled starting materials.
Addition Rate Critical; controls the rate of heat generation.Use a syringe pump or a dropping funnel for controlled, slow addition of the ketone.

Q3: How should the reaction be safely quenched and worked up at a larger scale?

A3: Quenching a large-scale Grignard reaction must be done with extreme caution as it is also a highly exothermic process. The unreacted Grignard reagent will react violently with protic solvents like water.

Recommended Quenching and Workup Protocol:

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Quenching Solution: Prepare a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a milder quenching agent than water or strong acids and helps to prevent the formation of emulsions.

  • Slow Addition: Slowly and carefully add the saturated NH₄Cl solution to the stirred reaction mixture. The addition should be dropwise at first, and the rate can be gradually increased as the initial exotherm subsides. Monitor the internal temperature closely and be prepared to slow the addition or add more cooling if the temperature rises significantly.

  • Extraction: Once the quench is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., diethyl ether or ethyl acetate) to recover any dissolved product.

  • Washing and Drying: Combine the organic layers and wash with brine to remove residual water. Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by distillation.

Workup_Workflow Start Reaction Mixture Cool Cool to 0 °C Start->Cool Quench Slowly add sat. aq. NH4Cl Cool->Quench Separate Separate Layers Quench->Separate Extract Extract Aqueous Layer Separate->Extract Combine Combine Organic Layers Separate->Combine Extract->Combine Wash Wash with Brine Combine->Wash Dry Dry over MgSO4 Wash->Dry Filter Filter Dry->Filter Concentrate Rotary Evaporation Filter->Concentrate Purify Distillation Concentrate->Purify Product Pure 3-Methyl-1-octyn-3-ol Purify->Product

Caption: A standard workflow for the quenching and workup of the reaction.

III. Detailed Experimental Protocol (Illustrative Lab Scale)

This protocol provides a detailed, step-by-step methodology for the synthesis of 3-Methyl-1-octyn-3-ol on a laboratory scale. This can serve as a basis for further scale-up.

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet adapter

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Magnesium turnings

  • Iodine crystal (optional, for activation)

  • Anhydrous diethyl ether or THF

  • Ethyl bromide

  • Acetylene gas

  • 2-Heptanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard distillation apparatus

Procedure:

  • Preparation of the Grignard Reagent (Ethylmagnesium Bromide):

    • Place magnesium turnings (1.2 eq) in the flame-dried three-necked flask under a positive pressure of inert gas.

    • Add a small crystal of iodine if necessary to activate the magnesium.

    • Add a portion of anhydrous diethyl ether to cover the magnesium.

    • Slowly add a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether from the dropping funnel. The reaction should initiate, evidenced by bubbling and a gentle reflux. Maintain a steady reflux by controlling the addition rate.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Formation of the Acetylenic Grignard Reagent:

    • Cool the solution of ethylmagnesium bromide to 0 °C in an ice bath.

    • Bubble dry acetylene gas through the solution. The reaction is exothermic and will produce ethane gas. Continue bubbling acetylene until the gas evolution ceases, indicating the complete formation of the acetylenic Grignard reagent.

  • Reaction with 2-Heptanone:

    • While maintaining the temperature at 0 °C, slowly add a solution of 2-heptanone (1.0 eq) in anhydrous diethyl ether from the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quenching and Workup:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the magnesium sulfate and remove the diethyl ether by rotary evaporation.

    • Purify the crude product by vacuum distillation to obtain pure 3-Methyl-1-octyn-3-ol.

IV. References

  • American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Takano, S., Sugihara, T., & Ogasawara, K. (1991). Practical Synthesis of (S)‐1‐Octyn‐3‐ol: A Key Intermediate for the Prostaglandin Synthesis. ChemInform, 22(10). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of oct-1-yn-3-ol. Retrieved from [Link]

  • Holmes, A. B., & Sporikou, C. N. (1987). TRIMETHYLSILYLACETYLENE. Organic Syntheses, 65, 61. Retrieved from [Link]

  • YouTube. (2024, June 7). Grignard reaction safety. Retrieved from [Link]

  • Lab Alley. (2024, October 29). SAFETY DATA SHEET. Retrieved from [Link]

  • Li, B. (2018, July 16). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS). Laboratory Safety Standard Operating Procedure (SOP). Retrieved from

  • Organic Syntheses. (n.d.). (r)-( + )-1-octyn-3-ol. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • ScienceDirect. (n.d.). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Retrieved from [Link]

  • Sciencemadness.org. (2010, December 29). Synthesis of longer chain tertiary alcohols. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-octyn-1-ol. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Retrieved from [Link]

  • YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US4026954A - Method for preparing hexyn-3-ol-1. Retrieved from

  • National Institutes of Health. (n.d.). 3-Methyloct-1-en-3-ol. PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and analysis of 1-octen-3-01, the main flavour component of mushrooms. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-octen-3-ol matsutake alcohol. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Octen-3-ol. Retrieved from [Link]

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Optimization

Analytical methods for monitoring the purity of 3-Methyl-1-octyn-3-ol

An Application Scientist's Guide to Purity Analysis of 3-Methyl-1-octyn-3-ol Welcome to the Technical Support Center for the analysis of 3-Methyl-1-octyn-3-ol. This guide is designed for researchers, quality control anal...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Purity Analysis of 3-Methyl-1-octyn-3-ol

Welcome to the Technical Support Center for the analysis of 3-Methyl-1-octyn-3-ol. This guide is designed for researchers, quality control analysts, and drug development professionals who require robust analytical methods to monitor the purity of this key chemical intermediate. As Senior Application Scientists, we understand that achieving accurate and reproducible results depends on a deep understanding of not just the methodology, but the underlying chemical principles and potential pitfalls. This document provides detailed protocols, troubleshooting guides, and frequently asked questions to support your experimental success.

The Critical Role of Purity Analysis

3-Methyl-1-octyn-3-ol is a tertiary alkynyl alcohol used in various synthetic applications, including the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). Its purity is paramount, as even trace impurities can affect reaction yields, introduce unwanted by-products, or compromise the safety and efficacy of the final product. This guide focuses on the primary and secondary analytical techniques for establishing the purity, identity, and stability of 3-Methyl-1-octyn-3-ol.

Primary Method: Gas Chromatography (GC) for Potency and Impurity Profiling

Gas Chromatography, particularly with Flame Ionization Detection (GC-FID), is the cornerstone for purity analysis of volatile and thermally stable compounds like 3-Methyl-1-octyn-3-ol. Its high resolution allows for the separation of the main component from volatile impurities, such as residual solvents, starting materials, and reaction by-products.

Workflow for GC Purity Determination

The following diagram outlines the logical workflow from sample preparation to final purity assessment.

GC_Workflow cluster_prep 1. Preparation cluster_analysis 2. GC Analysis cluster_data 3. Data Processing A Sample Receipt & Login C Prepare Sample (Dilute in suitable solvent) A->C B Prepare Standards (e.g., 1000 µg/mL stock) D System Suitability Check (Inject standard, check resolution/tailing) B->D F Inject Sample(s) C->F E Inject Blank (Solvent) D->E If Pass E->F G Integrate Chromatograms F->G H Calculate Area % Purity = (Area_Main / Area_Total) * 100 G->H I Review & Report Results H->I

Caption: High-level workflow for GC purity analysis.

Detailed Experimental Protocol: GC-FID

This protocol provides a robust starting point for the analysis. Method optimization may be required based on the specific impurities of interest and available instrumentation. This approach is adapted from general principles for volatile impurity analysis found in pharmacopeias.[1]

1. Instrumentation & Consumables:

  • Gas Chromatograph: Agilent 6890/7890, Shimadzu GC-2010, or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector (FID).

  • Column: A mid-polarity column is recommended for resolving alcohols from other potential impurities. A good starting point is a DB-624, ZB-624, or equivalent (6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m x 0.32 mm ID, 1.8 µm film thickness.

  • Vials & Caps: 2 mL amber glass vials with PTFE/silicone septa.

  • Syringe: 10 µL autosampler syringe.

2. Reagents & Standards:

  • 3-Methyl-1-octyn-3-ol Reference Standard: Purity ≥99.0%.

  • Solvent: High-purity (HPLC or GC grade) Dichloromethane or Hexane.[2]

  • Carrier Gas: Helium or Hydrogen, high purity (≥99.999%).

  • FID Gases: Hydrogen and Air, high purity.

3. Standard & Sample Preparation:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Sample Solution: Accurately weigh ~10 mg of the test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the same solvent. This concentration minimizes the risk of column overload while ensuring minor impurities are detected.

4. Chromatographic Conditions:

ParameterRecommended SettingRationale
Inlet Split Mode, 250 °CA split injection prevents column overload from the main component and ensures sharp peaks. The temperature ensures rapid volatilization without thermal degradation.
Split Ratio 50:1 (Adjustable)A higher split ratio can improve peak shape for the main component but may reduce sensitivity for trace impurities. A lower ratio improves sensitivity.
Carrier Gas Flow Helium at ~2 mL/min (Constant Flow)Provides good efficiency and is inert. Hydrogen can be used to speed up analysis but requires additional safety precautions.
Oven Program Initial: 60 °C (hold 2 min) Ramp: 15 °C/min to 240 °C Hold: 5 minThe initial hold allows for separation of very volatile components (e.g., solvents). The ramp effectively elutes the analyte and higher-boiling impurities. The final hold ensures all components are eluted from the column.
Detector (FID) 280 °CThe FID is a robust, universal detector for hydrocarbons, providing a linear response over a wide concentration range. The temperature must be high enough to prevent condensation of analytes.
Injection Volume 1 µLA standard volume for split injections.

5. Data Analysis:

  • Purity Calculation: Use area percent normalization. Purity (%) = (Area of 3-Methyl-1-octyn-3-ol peak / Total area of all peaks) x 100. Disregard any peaks from the solvent blank and peaks below a reporting threshold (e.g., 0.05%).

GC Troubleshooting Guide (Q&A)

Q: My main peak is tailing severely. What is the cause and how do I fix it?

  • A: Peak tailing for active compounds like alcohols is a classic symptom of unwanted interactions in the system. [3]

    • Cause 1: Column Activity. The free hydroxyl group of your analyte can interact with active sites (silanols) on the column or in the inlet. This is especially true if the column is old or has been exposed to oxygen at high temperatures.

    • Solution: Condition the column by baking it at its maximum isothermal temperature for a few hours. If tailing persists, the column may be permanently damaged and require replacement. Cutting the first 10-15 cm from the front of the column can sometimes remove non-volatile residues that cause activity.[4]

    • Cause 2: Inlet Liner Contamination or Activity. The glass inlet liner can become contaminated with non-volatile sample matrix or become active over time.

    • Solution: Replace the inlet liner. Using a deactivated liner (silanized) is crucial for analyzing active compounds like alcohols.[5]

    • Cause 3: Cold Spots. A temperature differential between the injector and the column oven can cause re-condensation of the analyte, leading to tailing.

    • Solution: Ensure the GC oven, inlet, and transfer line (if applicable) are at the appropriate temperatures and that the column is installed correctly in the inlet and detector.

Q: I see "ghost peaks" in my chromatogram, even in a solvent blank. Where are they coming from?

  • A: Ghost peaks are peaks that appear in runs where they are not expected, often indicating contamination. [3]

    • Cause 1: Septum Bleed. Small particles from the inlet septum can be cored by the syringe needle and fall into the hot liner, where they outgas volatile components. This often appears as a series of evenly spaced peaks.

    • Solution: Use high-quality, low-bleed septa. Replace the septum regularly (e.g., after every 100-150 injections) and ensure the syringe needle is not bent.

    • Cause 2: Sample Carryover. If a high-concentration sample is followed by a low-concentration one or a blank, residual material can be carried over in the syringe or the inlet.

    • Solution: Implement a robust syringe wash routine using multiple solvents of varying polarity. If carryover persists, clean or replace the inlet liner and gold seal.[4]

    • Cause 3: Contaminated Carrier Gas. Impurities in the carrier gas can accumulate on the column at low temperatures and elute as broad peaks when the oven temperature is ramped.

    • Solution: Ensure you are using high-purity gas and that gas traps (moisture, oxygen, hydrocarbon) are installed and functioning correctly.[6]

Q: The resolution between my main peak and a key impurity is poor. How can I improve it?

  • A: Resolution is a function of column efficiency, selectivity, and retention. Improving it requires adjusting the chromatographic conditions.

    • Solution 1: Optimize the Temperature Program. Lower the initial oven temperature or reduce the ramp rate. A slower ramp gives the analytes more time to interact with the stationary phase, which often improves the separation of closely eluting peaks.

    • Solution 2: Change the Carrier Gas Flow Rate. There is an optimal flow rate (or linear velocity) for every column that provides the best efficiency. Check and adjust your flow rate to match the column manufacturer's recommendation.

    • Solution 3: Use a Different Column. If optimization fails, the column's stationary phase may not have the right selectivity for your specific analytes. Consider a column with a different polarity. For example, if you are using a DB-624, trying a more polar wax-type column (e.g., DB-WAX) could significantly alter the elution order and improve resolution.

GC Frequently Asked Questions (FAQ)

Q: Can I use GC-Mass Spectrometry (GC-MS) for this analysis?

  • A: Absolutely. GC-MS is an excellent tool for this application.

    • Advantages: It provides definitive identification of the main peak and impurities by comparing their mass spectra to library databases (like NIST). This is invaluable for identifying unknown peaks that may arise from new synthesis routes or degradation.[7]

    • Disadvantages: While modern GC-MS systems are highly quantitative, the FID is often considered more robust and having a wider linear range for routine purity by area percent calculations. For the highest accuracy, you may need to use an internal standard.

    • Recommendation: Use GC-FID for routine purity testing due to its simplicity and robustness. Use GC-MS for method development, impurity identification, and validation to confirm the identity of all reported peaks.

Q: What are the likely impurities I should be looking for?

  • A: Impurities will be specific to the synthetic route used. Common synthesis involves the reaction of 2-heptanone with an acetylide source.[8]

    • Starting Materials: Unreacted 2-heptanone or sources of the acetylide group.

    • Solvents: Residual solvents used during the synthesis and workup (e.g., THF, diethyl ether, hexane).[9]

    • By-products: Side-reactions can lead to dimers or other condensation products. For example, the synthesis of similar alkynols has shown the formation of diol by-products.[10]

Secondary & Confirmatory Analytical Methods

While GC is the primary workhorse, other techniques are essential for a complete analytical characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is typically used for non-volatile or thermally labile compounds. While 3-Methyl-1-octyn-3-ol is volatile, HPLC can be a valuable tool for detecting non-volatile impurities (e.g., polymeric residues, salts) that would not elute from a GC column.

HPLC Troubleshooting & FAQ (Q&A)

Q: I am trying to develop an HPLC method, but my compound has a very weak UV-Vis signal. What are my options?

  • A: This is a common and expected challenge. The alkyne and alcohol functional groups in 3-Methyl-1-octyn-3-ol do not contain a strong chromophore, making detection by UV-Vis spectrophotometry at typical wavelengths (e.g., >220 nm) very insensitive.[11]

    • Option 1: Low Wavelength UV. You can attempt detection at very low UV wavelengths (~190-210 nm), but this region is prone to interference from many solvents and additives, leading to baseline instability.[12]

    • Option 2: Alternative Detectors. A Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be used, as they do not require a chromophore. However, they are not compatible with gradient elution, which limits their utility for complex impurity profiles.

    • Option 3 (Advanced): Pre-Column Derivatization. You can react the alcohol with a UV-active reagent (e.g., 3,5-dinitrobenzoyl chloride) to attach a strong chromophore. This adds complexity and potential sources of error but is a valid approach.

    • Option 4 (Advanced): Metal Complexation. A highly innovative approach for alkynes is to form a cobalt complex (using Co₂(CO)₈), which creates a strong chromophore. This allows for sensitive UV detection and has been shown to dramatically improve the chromatographic resolution of similar molecules on chiral columns.[11] This demonstrates a sophisticated understanding of the analyte's chemistry.

Spectroscopic Methods (FTIR & NMR)

These methods are not used for routine purity quantification but are indispensable for structural confirmation and identification.

Spectroscopy FAQ (Q&A)

Q: What are the key signals in Fourier-Transform Infrared (FTIR) spectroscopy that confirm the identity of 3-Methyl-1-octyn-3-ol?

  • A: The FTIR spectrum provides a unique fingerprint of the molecule's functional groups. You should look for:

    • ~3300 cm⁻¹ (strong, sharp): This is the characteristic C-H stretch of a terminal alkyne (≡C-H). Its presence is a critical confirmation.[13]

    • ~2100 cm⁻¹ (weak, sharp): This corresponds to the C≡C triple bond stretch. It is often weak due to the symmetry of the bond.

    • ~3400 cm⁻¹ (strong, broad): This is the O-H stretch from the tertiary alcohol group. The broadness is due to hydrogen bonding.

    • ~2950-2850 cm⁻¹ (strong): These are the C-H stretches from the methyl and alkyl chain portions of the molecule.

Q: How can Nuclear Magnetic Resonance (NMR) spectroscopy be used to confirm the structure and identify impurities?

  • A: NMR provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

    • ¹H NMR: Expect to see a singlet for the terminal alkyne proton (≡C-H), a singlet for the hydroxyl proton (-OH, which may be broad and exchangeable with D₂O), a singlet for the methyl group attached to the carbinol carbon, and multiplets for the protons of the C5 alkyl chain. The integration of these signals should correspond to the number of protons in each environment.[14]

    • ¹³C NMR: Expect to see two distinct signals for the alkyne carbons, a signal for the quaternary carbinol carbon (C-OH), and unique signals for the methyl and each carbon in the alkyl chain.

    • Impurity Identification: An impurity will introduce a new set of NMR signals. By analyzing the chemical shifts, coupling patterns, and integration of these extraneous peaks, a skilled spectroscopist can often deduce the structure of the impurity without needing to isolate it.

Troubleshooting Decision Tree for GC Peak Tailing

This diagram provides a systematic approach to diagnosing and resolving one of the most common issues when analyzing alcohols by GC.

GCTroubleshooting start Symptom: Alcohol Peak Tailing q1 Is the peak shape poor for all compounds, including hydrocarbons? start->q1 sol1 Problem is likely mechanical. Check for leaks at inlet/fittings. Verify column installation depth. Check carrier gas flow rate. q1->sol1 Yes q2 Inject a clean standard. Does the tailing persist? q1->q2 No, only for active compounds a1 YES b1 NO sol2 Problem is likely sample matrix. Sample may be too concentrated (overloading the column). Dilute sample and re-inject. q2->sol2 No, clean standard is sharp q3 Replace inlet liner with a new, deactivated liner. Does tailing improve? q2->q3 Yes a2 YES b2 NO sol3 Inlet liner was contaminated or active. Implement a routine liner replacement schedule. q3->sol3 Yes sol4 Problem is likely column-related. Condition column at high temperature. If no improvement, the column is permanently active. Replace column. q3->sol4 No a3 YES b3 NO

Caption: Decision tree for troubleshooting GC peak tailing.

References
  • Alcohol - Definition, Identification, Assay - USP 2025. (2025).
  • USP Monographs: Alcohol - USP29-NF24.
  • Practical Steps in GC Troubleshooting. Agilent.
  • Alcohol - US Pharmacopeia (USP).
  • 3-Methyloct-1-en-3-ol | C9H18O | CID 32207. PubChem - NIH.
  • TROUBLESHOOTING GUIDE. Restek.
  • Testing of pharmacopoeial ethanol (disinfectant ethanol). Shimadzu (Europe).
  • Alcohol - US Pharmacopeia (USP).
  • Gas Chromatography Problem Solving and Troubleshooting. LCGC North America.
  • GC Troubleshooting. Stepbio.
  • Chromatography Troubleshooting Guides-Gas Chromatography. Thermo Fisher Scientific - US.
  • 3-METHYL-1-OCTEN-3-OL - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • (r)-(+)-1-octyn-3-ol. Organic Syntheses Procedure.
  • Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. PMC - NIH.
  • The Science of Separation: Understanding High-Performance Liquid Chromatography.
  • 1-Pentyn-3-ol, 3-methyl-. NIST WebBook.
  • Analysis of Flavor Chemicals by Simultaneous GC-MS and GC-FID. TTB.gov.
  • 3-methyl-1-octyn-3-ol, 23580-51-0. The Good Scents Company.
  • 3-METHYL-1-OCTYN-3-OL | 23580-51-0. ChemicalBook.
  • 1-Octyn-3-ol | C8H14O | CID 13166. PubChem - NIH.
  • 1-Octyn-3-ol 96 818-72-4. Sigma-Aldrich.
  • 3-Octyn-1-ol. Jaydev Chemical Industries.
  • 1-Octyn-3-ol, 3-methyl- - Substance Details - SRS | US EPA. US EPA.
  • Quantitative HPLC analysis of some marker compounds of hydroalcoholic extracts of Piper aduncum L.
  • The LCGC Blog: HPLC Diagnostic Skills III – Systematic Investig
  • Application Note: Gas Chromatography Methods for the Analysis of 3-Methyl-1-butene. Benchchem.
  • HPLC Solvents. Sigma-Aldrich.
  • Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. MDPI.
  • Cyclopentanone, 3-(1-octenyl)-, (E)-. Organic Syntheses Procedure.
  • Synthesis of oct-1-yn-3-ol. PrepChem.com.
  • 1-Octyn-3-ol. NIST WebBook.
  • 1-Octyn-3-ol, 3-methyl-. LookChem.
  • 3-METHYL-1-OCTYN-3-OL synthesis. ChemicalBook.
  • 1-octyn-3-ol, 818-72-4. The Good Scents Company.
  • 1-Octen-3-ol. NIST WebBook.
  • C5H10 3-methylbut-1-ene (3-methyl-1-butene) low high resolution H-1 proton nmr spectrum. Doc Brown's Chemistry.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Terminal Alkynes in Click Chemistry: Profiling 3-Methyl-1-octyn-3-ol

In the landscape of modern chemical ligation strategies, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," stands as a paragon of efficiency and reliability.[1][2] This rea...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern chemical ligation strategies, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," stands as a paragon of efficiency and reliability.[1][2] This reaction's power lies in its ability to rapidly and selectively form a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide. The choice of the terminal alkyne, however, is far from a trivial decision, as its structural and electronic properties can significantly influence reaction kinetics, yield, and the potential for side reactions.

This guide provides an in-depth comparison of 3-methyl-1-octyn-3-ol, a tertiary propargylic alcohol, with other commonly employed terminal alkynes in CuAAC reactions. By examining the interplay of steric and electronic effects, supported by available experimental data, we aim to provide researchers, scientists, and drug development professionals with a clear framework for selecting the optimal alkyne for their specific applications.

The Central Role of the Terminal Alkyne in CuAAC

The CuAAC reaction mechanism hinges on the formation of a copper(I) acetylide intermediate.[3] This critical step is influenced by the acidity of the terminal alkyne's proton and the accessibility of the triple bond to the copper catalyst. Consequently, the substituents adjacent to the alkyne moiety can either accelerate or impede the reaction.

CuAAC_Mechanism cluster_catalyst_activation Catalyst Activation cluster_cycle Catalytic Cycle Cu(II) Cu(II) Cu(I) Cu(I) Cu(II)->Cu(I) Sodium Ascorbate Terminal_Alkyne R-C≡C-H Cu_Acetylide R-C≡C-Cu(I) Azide R'-N3 Copper_Triazolide Copper Triazolide Intermediate Triazole_Product 1,4-Disubstituted Triazole

A Comparative Analysis of Terminal Alkyne Reactivity

The reactivity of terminal alkynes in CuAAC can be broadly categorized based on their substituents. A study comparing various alkyne substrates revealed modest but significant differences in their performance under typical bioconjugation conditions.[4]

Alkyne ClassExampleRelative ReactivityKey Considerations
Propiolamides N-PropargylacetamideHighElectron-withdrawing nature enhances reactivity but may increase susceptibility to Michael addition.[4]
Propargyl Ethers Propargyl methyl etherModerate-HighGenerally robust and reliable substrates.[4]
Propargyl Alcohols Propargyl alcoholModerateGood balance of reactivity and stability.[4]
Aromatic Alkynes PhenylacetyleneHighGenerally more reactive than aliphatic alkynes due to electronic effects.[5]
Aliphatic Alkynes 1-HexyneModerateServe as a baseline for unactivated alkynes.[5]
Tertiary Propargylic Alcohols 3-Methyl-1-octyn-3-olModerate (Inferred)Steric hindrance around the alkyne can influence reaction rates.

Table 1: Comparative Reactivity of Terminal Alkyne Classes in CuAAC.

Profiling 3-Methyl-1-octyn-3-ol: A Tertiary Propargylic Alcohol

3-Methyl-1-octyn-3-ol belongs to the class of tertiary propargylic alcohols. Its structure features a methyl group and a pentyl group attached to the carbon bearing the hydroxyl group, which is adjacent to the terminal alkyne.

Structural Features and Their Implications:

  • Tertiary Alcohol: The presence of a tertiary alcohol introduces steric bulk in proximity to the alkyne. This steric hindrance can potentially slow down the rate of copper acetylide formation and the subsequent cycloaddition compared to less hindered primary (e.g., propargyl alcohol) or secondary propargylic alcohols.[6]

  • Aliphatic Nature: As an aliphatic alkyne, its intrinsic reactivity is expected to be lower than that of electronically activated alkynes like propiolamides or aromatic alkynes such as phenylacetylene.[5]

  • Hydroxyl Group: The hydroxyl group can potentially coordinate with the copper catalyst. While this can sometimes influence the reaction positively, in the case of tertiary propargylic alcohols, it does not appear to significantly enhance the rate to overcome steric effects. It is also important to note that certain tertiary propargylic esters and carbamates have been shown to be unsuitable for CuAAC due to copper-induced fragmentation, a side reaction that is less prevalent with the free alcohol.[4]

Inferred Performance:

Based on the available data for other terminal alkynes, the reactivity of 3-methyl-1-octyn-3-ol in CuAAC is predicted to be moderate. It is likely to be less reactive than simple propargyl derivatives and aromatic alkynes due to steric hindrance. However, it is expected to perform reliably under standard CuAAC conditions, likely requiring slightly longer reaction times or slightly higher catalyst loading to achieve high yields compared to less hindered alkynes.

Experimental Protocol: A Generalized CuAAC Procedure

The following protocol provides a general framework for performing a CuAAC reaction. Optimization of reactant concentrations, catalyst, ligand, and reaction time may be necessary for specific substrates.

CuAAC_Workflow Start Start Dissolve_Reactants Dissolve Alkyne and Azide in Solvent (e.g., t-BuOH/H2O) Start->Dissolve_Reactants Add_Catalyst Add Sodium Ascorbate solution Dissolve_Reactants->Add_Catalyst Prepare_Catalyst Prepare fresh solutions of: - Copper(II) Sulfate (CuSO4) - Sodium Ascorbate Prepare_Catalyst->Add_Catalyst Add_Copper Add CuSO4 solution Add_Catalyst->Add_Copper Reaction Stir at Room Temperature Add_Copper->Reaction Monitor Monitor reaction progress (TLC, LC-MS) Reaction->Monitor Workup Work-up: - Dilute with water - Extract with organic solvent - Dry and concentrate Monitor->Workup Upon completion Purification Purify product (e.g., column chromatography) Workup->Purification End End Purification->End

Step-by-Step Methodology:

  • Reactant Preparation: In a suitable reaction vessel, dissolve the terminal alkyne (e.g., 3-methyl-1-octyn-3-ol, 1.0 eq) and the organic azide (1.0 eq) in an appropriate solvent system (e.g., a 1:1 mixture of t-butanol and water).

  • Catalyst Preparation: In separate vials, prepare fresh aqueous solutions of sodium ascorbate (5-10 mol%) and copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%).

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction mixture will typically change color, indicating the formation of the Cu(I) catalyst.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting materials are consumed.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel.

Conclusion and Recommendations

The selection of a terminal alkyne for CuAAC is a critical parameter that can impact the efficiency of the conjugation. While highly reactive alkynes like propiolamides offer rapid kinetics, they may not be suitable for all applications due to potential side reactions.[4] Propargyl derivatives, including alcohols and ethers, provide a good balance of reactivity and stability.[4]

3-Methyl-1-octyn-3-ol, as a tertiary propargylic alcohol, is a viable, albeit likely moderately reactive, substrate for CuAAC. Its primary drawback is the potential for slower reaction rates due to steric hindrance around the alkyne. For applications where rapid kinetics are paramount, less hindered alkynes or electronically activated alternatives should be considered. However, for syntheses where slightly longer reaction times are acceptable, 3-methyl-1-octyn-3-ol offers a stable and reliable handle for introducing a triazole linkage. As with any chemical reaction, empirical validation of the chosen alkyne with the specific azide partner under the desired reaction conditions is always recommended to ensure optimal results.

References

Sources

Comparative

A Comparative Analysis of Synthetic Routes to 3-Methyl-1-octyn-3-ol: A Guide for Researchers

Abstract 3-Methyl-1-octyn-3-ol is a valuable tertiary alkynyl alcohol intermediate in the synthesis of various fine chemicals and pharmaceutical agents. Its unique structural features make it a target of significant inte...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Methyl-1-octyn-3-ol is a valuable tertiary alkynyl alcohol intermediate in the synthesis of various fine chemicals and pharmaceutical agents. Its unique structural features make it a target of significant interest in organic synthesis. This guide provides a comparative analysis of the most common and effective synthetic routes to 3-Methyl-1-octyn-3-ol, offering a detailed examination of reaction mechanisms, experimental protocols, and a critical evaluation of the advantages and disadvantages of each approach. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, enabling informed decisions in the selection of the most suitable synthetic strategy based on specific laboratory or industrial needs.

Introduction

The synthesis of tertiary alcohols, particularly those containing an alkyne moiety, is a cornerstone of modern organic chemistry. These functional groups offer a versatile handle for further chemical transformations. 3-Methyl-1-octyn-3-ol, with its terminal alkyne and tertiary alcohol functionalities, is a key building block in the construction of more complex molecular architectures. The choice of synthetic route to this compound can significantly impact yield, purity, cost, and scalability. This guide will delve into the two primary and most widely employed methods for the synthesis of 3-Methyl-1-octyn-3-ol: the Grignard reaction and organolithium addition to a ketone. Additionally, we will explore an asymmetric approach for the synthesis of enantiomerically enriched 3-Methyl-1-octyn-3-ol, a critical consideration for the development of chiral drugs.

Synthesis via Grignard Reaction

The Grignard reaction is a classic and highly reliable method for the formation of carbon-carbon bonds.[1] In the context of 3-Methyl-1-octyn-3-ol synthesis, this typically involves the reaction of an ethynylmagnesium halide with 2-octanone.

Reaction Mechanism

The reaction proceeds via the nucleophilic addition of the acetylide anion, stabilized by the magnesium halide, to the electrophilic carbonyl carbon of 2-octanone.[2][3] The magnesium ion of the Grignard reagent coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. This results in the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product.

Grignard_Mechanism cluster_reactants Reactants cluster_product Product ketone 2-Octanone intermediate Magnesium Alkoxide Intermediate ketone->intermediate 1. Nucleophilic Addition grignard Ethynylmagnesium Bromide grignard->intermediate product 3-Methyl-1-octyn-3-ol intermediate->product 2. Acidic Workup (H3O+)

Caption: Mechanism of Grignard Reaction for 3-Methyl-1-octyn-3-ol Synthesis.

Experimental Protocol

Materials:

  • Magnesium turnings

  • Ethyl bromide (for initiation)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Acetylene gas or ethyne source

  • 2-Octanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions (flame-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Ethynylmagnesium Bromide:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet, place magnesium turnings.

    • Under an inert atmosphere, add a small amount of anhydrous diethyl ether and a crystal of iodine to activate the magnesium.

    • Prepare a solution of ethyl bromide in anhydrous diethyl ether in the dropping funnel and add it dropwise to the magnesium suspension to initiate the Grignard formation (formation of ethylmagnesium bromide).

    • Once the initial reaction subsides, pass a steady stream of dry acetylene gas through the solution. The more acidic terminal alkyne will react with the ethylmagnesium bromide to form ethynylmagnesium bromide and ethane gas.

  • Reaction with 2-Octanone:

    • Cool the freshly prepared ethynylmagnesium bromide solution to 0 °C in an ice bath.

    • Add a solution of 2-octanone in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.

  • Workup and Purification:

    • Cool the reaction mixture again in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution.[4] This will hydrolyze the magnesium alkoxide and precipitate magnesium salts.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation to yield pure 3-Methyl-1-octyn-3-ol.[5]

Advantages and Disadvantages

Advantages:

  • High Yield: Grignard reactions with ketones are generally high-yielding.

  • Cost-Effective: The starting materials (magnesium, acetylene, 2-octanone) are relatively inexpensive and readily available.

  • Scalability: The procedure can be readily scaled up for industrial production.

Disadvantages:

  • Moisture Sensitivity: Grignard reagents are extremely sensitive to moisture and protic solvents, requiring strictly anhydrous conditions and an inert atmosphere.[6][7]

  • Safety Concerns: The preparation of Grignard reagents can be exothermic and requires careful control. Diethyl ether is highly flammable.[6]

  • Side Reactions: The basicity of the Grignard reagent can lead to enolization of the ketone, reducing the yield of the desired alcohol.

Synthesis via Organolithium Addition

Organolithium reagents are another class of powerful nucleophiles that readily add to ketones to form tertiary alcohols.[8] For the synthesis of 3-Methyl-1-octyn-3-ol, this would involve the reaction of ethynyllithium with 2-octanone.

Reaction Mechanism

Similar to the Grignard reaction, the mechanism involves the nucleophilic attack of the acetylide anion on the carbonyl carbon of 2-octanone. Organolithium reagents are generally more reactive than their Grignard counterparts. The reaction forms a lithium alkoxide intermediate, which is then protonated during an aqueous workup to give the final product.

Organolithium_Mechanism cluster_reactants Reactants cluster_product Product ketone 2-Octanone intermediate Lithium Alkoxide Intermediate ketone->intermediate 1. Nucleophilic Addition organolithium Ethynyllithium organolithium->intermediate product 3-Methyl-1-octyn-3-ol intermediate->product 2. Aqueous Workup (H2O)

Caption: Mechanism of Organolithium Addition for 3-Methyl-1-octyn-3-ol Synthesis.

Experimental Protocol

Materials:

  • Anhydrous tetrahydrofuran (THF)

  • Acetylene gas

  • n-Butyllithium (n-BuLi) in hexanes

  • 2-Octanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard glassware for anhydrous reactions (flame-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Ethynyllithium:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve acetylene gas in anhydrous THF at a low temperature (e.g., -78 °C, dry ice/acetone bath).

    • Slowly add a solution of n-butyllithium in hexanes to the acetylene solution. The n-BuLi will deprotonate the acetylene to form ethynyllithium and butane.

  • Reaction with 2-Octanone:

    • To the freshly prepared ethynyllithium solution at -78 °C, add a solution of 2-octanone in anhydrous THF dropwise.

    • Maintain the low temperature for about an hour after the addition is complete, then allow the reaction to slowly warm to room temperature.

  • Workup and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Separate the layers and extract the aqueous phase with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the resulting oil by vacuum distillation.

Advantages and Disadvantages

Advantages:

  • Higher Reactivity: Organolithium reagents are generally more reactive than Grignard reagents, which can lead to faster reaction times.

  • Fewer Side Reactions: In some cases, the higher reactivity can lead to cleaner reactions with fewer side products like enolization.

Disadvantages:

  • Handling and Safety: Organolithium reagents, especially n-butyllithium, are pyrophoric and react violently with water.[9][10] They require specialized handling techniques (e.g., syringe or cannula transfer under an inert atmosphere).[11]

  • Cost: n-Butyllithium is more expensive than magnesium turnings.

  • Temperature Control: These reactions often require very low temperatures (-78 °C) to control the high reactivity and prevent side reactions, which can be challenging to maintain on a large scale.

Asymmetric Synthesis

For applications in the pharmaceutical industry, the synthesis of a single enantiomer of 3-Methyl-1-octyn-3-ol is often required. This can be achieved through asymmetric synthesis, which creates a chiral center in a controlled manner.[12][13] A common strategy involves the asymmetric addition of a nucleophile to a prochiral ketone.

General Approach

While a direct asymmetric ethynylation of 2-octanone is possible, a more established method for a related compound, 1-octyn-3-ol, involves the asymmetric reduction of the corresponding ketone, 1-octyn-3-one.[3] A similar approach could be envisioned for 3-Methyl-1-octyn-3-ol, starting from 3-methyl-1-octyn-3-one. However, a more direct route would involve the asymmetric addition of a methyl group to a suitable alkynyl ketone or an ethynyl group to 2-octanone using a chiral catalyst.

A plausible asymmetric route involves the use of a chiral catalyst to control the facial selectivity of the nucleophilic attack on the carbonyl group of 2-octanone by an ethynyl nucleophile.

Illustrative Asymmetric Protocol (Hypothetical)

This protocol is a hypothetical adaptation based on known asymmetric addition methodologies.

Materials:

  • Chiral ligand (e.g., a chiral amino alcohol or a BINOL derivative)

  • Diethylzinc (Et₂Zn)

  • Ethynylating agent (e.g., phenylacetylene as a model, or a protected form of acetylene)

  • 2-Octanone

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Catalyst Formation: In a flame-dried flask under an inert atmosphere, dissolve the chiral ligand in anhydrous toluene. Add diethylzinc and stir to form the chiral zinc catalyst complex.

  • Asymmetric Addition: To the catalyst solution, add the ethynylating agent. Then, cool the mixture and slowly add 2-octanone.

  • Reaction and Workup: Allow the reaction to proceed at the controlled temperature until completion (monitored by TLC or GC). Quench the reaction with saturated aqueous ammonium chloride solution.

  • Purification and Analysis: Extract the product, dry the organic phase, and remove the solvent. Purify the crude product by chromatography. The enantiomeric excess (e.e.) of the product would be determined by chiral HPLC or GC.

Advantages and Disadvantages

Advantages:

  • Enantioselectivity: Allows for the synthesis of a single enantiomer, which is crucial for many biological applications.

  • High Value Product: Enantiomerically pure compounds are of higher value in the pharmaceutical industry.

Disadvantages:

  • Cost and Availability of Catalysts: Chiral ligands and catalysts can be expensive and may not be commercially available.

  • Optimization Required: Developing a highly enantioselective process often requires extensive screening of catalysts, solvents, and reaction conditions.

  • More Complex Procedure: The experimental setup and procedure are generally more complex than for the racemic syntheses.

Comparative Summary

FeatureGrignard ReactionOrganolithium AdditionAsymmetric Synthesis
Reagents Ethynylmagnesium halide, 2-octanoneEthynyllithium, 2-octanoneChiral catalyst, ethynylating agent, 2-octanone
Typical Yield HighHighModerate to High (can be variable)
Reaction Conditions Anhydrous, inert atmosphere, 0 °C to RTAnhydrous, inert atmosphere, low temp (-78 °C)Anhydrous, inert atmosphere, specific temp control
Cost Relatively lowModerateHigh
Scalability GoodModerate (temperature control can be an issue)Challenging
Safety Flammable ether, exothermicPyrophoric reagents, low temp handlingCatalyst-dependent, often flammable solvents
Product Racemic mixtureRacemic mixtureEnantiomerically enriched
Key Advantage Cost-effective and scalableHigh reactivityAccess to single enantiomers
Key Disadvantage Moisture sensitive, potential side reactionsHazardous reagents, requires low tempExpensive, requires optimization

Conclusion

The synthesis of 3-Methyl-1-octyn-3-ol can be effectively achieved through several synthetic routes, with the Grignard reaction and organolithium addition being the most prominent for producing the racemic compound. The Grignard approach offers a balance of good yield, scalability, and cost-effectiveness, making it a preferred method for large-scale production. The organolithium route provides higher reactivity but at the cost of more hazardous reagents and stringent temperature control. For applications requiring enantiopure 3-Methyl-1-octyn-3-ol, asymmetric synthesis is the only viable option, although it necessitates significant investment in catalyst development and process optimization. The ultimate choice of synthetic route will depend on a careful consideration of the desired product specifications, available resources, and the scale of the synthesis.

References

  • PrepChem. (n.d.). Synthesis of 3-octyn-1-ol. Retrieved from [Link]

  • Google Patents. (2013). CN102850186A - Method for preparing 3-methyl-3-buten-1-ol.
  • Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Retrieved from a personal academic website.
  • Studylib. (n.d.). Grignard Reaction Lab: Synthesis & Analysis of 3° Alcohol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (r)-(+)-1-octyn-3-ol. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of oct-1-yn-3-ol. Retrieved from [Link]

  • Science of Synthesis. (n.d.). 7.6 Magnesium Compounds. (Citation based on a document discussing allylic Grignard reagents, specific URL not provided in search results).
  • ResearchGate. (n.d.). EXPERIMENT SEVEN: SYNTHESIS OF 2-METHYL-2-HEXANOL: A GRIGNARD REACTION. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-methyl-3-phenyl-1-pentene. Retrieved from [Link]

  • Quora. (2022). What are Grignard reagent preparation precautions during preparation?. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]

  • ResearchGate. (2025). Preparation of Optically Enriched Tertiary Alcohols from Grignard Reagents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Allylmagnesium bromide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (1S,2R)-1-(2,4,6-Trimethylbenzenesulfonamido)-2,3-dihydro-1H-inden-2-yl-(S)-nonafluorobutanesulfinate. Retrieved from [Link]

  • Google Patents. (1977). US4026954A - Method for preparing hexyn-3-ol-1.
  • Princeton EHS. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Chiral Polymer Catalysts and Their Application to Asymmetric Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Retrieved from [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). (2018). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. Retrieved from [Link]

  • MDPI. (2021). New Trends in Asymmetric Catalysis. Retrieved from [Link]

  • University of California, Irvine EHS. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]

  • ResearchGate. (2013). Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics. Retrieved from [Link]

  • Semantic Scholar. (1991). Practical Synthesis of (S)‐1‐Octyn‐3‐ol: A Key Intermediate for the Prostaglandin Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (r)-(−)-10-methyl-1(9)-octal-2-one. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Rhodium-Catalyzed Addition of Carboxylic Acids to Terminal Alkynes towards Z-Enol Esters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Asymmetric Catalysis. Retrieved from [Link]

  • PubChem. (n.d.). 1-Octyn-3-ol. Retrieved from [Link]

  • ChemConnections. (n.d.). Synthesis of Alcohols Grignard or Organolithium Reagents. Retrieved from [Link]

  • National Institutes of Health. (2025). Synthesis of chiral lactams by asymmetric nitrogen insertion. Retrieved from [Link]

Sources

Validation

A Prospective Analysis of 3-Methyl-1-octyn-3-ol as a Chiral Auxiliary: A Comparative Guide for Researchers

In the landscape of asymmetric synthesis, the quest for novel, efficient, and cost-effective chiral auxiliaries is a perpetual endeavor for researchers in academia and the pharmaceutical industry. While well-established...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric synthesis, the quest for novel, efficient, and cost-effective chiral auxiliaries is a perpetual endeavor for researchers in academia and the pharmaceutical industry. While well-established auxiliaries like Evans' oxazolidinones have proven to be robust and reliable, the exploration of new scaffolds can unlock unique reactivity and stereoselectivity. This guide presents a forward-looking validation and comparative analysis of 3-Methyl-1-octyn-3-ol, a structurally intriguing tertiary propargyl alcohol, as a potential chiral auxiliary. While not yet widely documented in this specific application, its inherent structural features merit a thorough theoretical and practical evaluation against established methodologies.

The Foundation of Asymmetric Induction: What Makes a Chiral Auxiliary Successful?

A chiral auxiliary is a chiral compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] After the desired chiral center is created, the auxiliary is removed and ideally can be recycled. The efficacy of a chiral auxiliary is judged on several key criteria:

  • High Diastereoselectivity: It must induce a strong facial bias, leading to a high diastereomeric excess (d.e.) in the product.

  • Predictable Stereochemical Outcome: The stereochemistry of the newly formed chiral center should be predictable based on the auxiliary's structure and the reaction mechanism.

  • Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and subsequently cleaved under mild conditions without racemization of the product.[2]

  • High Recovery and Recyclability: For cost-effectiveness, the chiral auxiliary should be recoverable in high yield and optical purity.

  • Crystallinity of Intermediates: Crystalline intermediates can facilitate purification by recrystallization, allowing for the enhancement of diastereomeric purity.

A Comparative Overview: 3-Methyl-1-octyn-3-ol vs. Evans' Oxazolidinones

To contextualize the potential of 3-Methyl-1-octyn-3-ol, we will compare its hypothesized attributes with the well-documented performance of Evans' oxazolidinone auxiliaries, which are considered a gold standard in asymmetric alkylation and aldol reactions.[2][3]

FeatureEvans' Oxazolidinone Auxiliaries3-Methyl-1-octyn-3-ol (Hypothesized)
Source of Chirality Derived from readily available and relatively inexpensive chiral amino alcohols (e.g., valinol, phenylalaninol).Can be synthesized from commercially available starting materials. The chiral center is a tertiary alcohol.
Mode of Action Forms a chiral imide with a carboxylic acid derivative. Deprotonation leads to a rigid, chelated enolate that effectively shields one face of the enolate from electrophilic attack.[2]Could be attached to a carboxylic acid to form a chiral ester. The steric bulk of the pentyl group and the methyl group, along with the linear rigidity of the alkyne, would be expected to create a sterically biased environment, directing the approach of an electrophile to the less hindered face of the corresponding enolate.
Predictability Highly predictable stereochemical outcome based on the substitution pattern of the oxazolidinone and the geometry of the enolate.The stereochemical outcome would need to be determined experimentally. However, molecular modeling could provide a predictive framework based on the preferred conformation of the enolate.
Diastereoselectivity Typically provides excellent diastereoselectivity (>95% d.e.) for a wide range of electrophiles.[4]The degree of diastereoselectivity is unknown and would be a key validation parameter. The rigid alkyne moiety could potentially enhance facial discrimination.
Cleavage Conditions Cleavage is well-established and can be achieved under various mild conditions (e.g., LiOH/H₂O₂, LiBH₄, NaOMe) to yield different product types (acid, alcohol, ester) without epimerization.[2]Cleavage of the ester linkage could be achieved by standard hydrolysis (e.g., LiOH) or reduction (e.g., LiAlH₄). The stability of the chiral center in the product to these conditions would need to be verified. The propargyl alcohol functionality might offer unique cleavage pathways via reactions of the alkyne.
Recyclability The auxiliary can be recovered in high yield and purity.The recovery and recyclability of 3-Methyl-1-octyn-3-ol would need to be assessed. Its volatility might allow for purification by distillation.
Crystallinity The acylated intermediates are often crystalline, allowing for easy purification and upgrading of diastereomeric purity.The crystallinity of the derivatized substrates would need to be investigated.

Proposed Experimental Validation: Asymmetric Alkylation of a Propionate Derivative

To empirically validate 3-Methyl-1-octyn-3-ol as a chiral auxiliary, a systematic study of a well-understood reaction is necessary. The asymmetric alkylation of a propionate derivative is a suitable model system.

Experimental Workflow

Sources

Comparative

A Comparative Guide to Catalytic Systems for the Synthesis of 3-Methyl-1-octyn-3-ol

Introduction: The Significance of 3-Methyl-1-octyn-3-ol and its Synthetic Challenges 3-Methyl-1-octyn-3-ol is a valuable tertiary propargylic alcohol that serves as a key building block in the synthesis of various pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-Methyl-1-octyn-3-ol and its Synthetic Challenges

3-Methyl-1-octyn-3-ol is a valuable tertiary propargylic alcohol that serves as a key building block in the synthesis of various pharmaceuticals, agrochemicals, and materials. Its unique structure, featuring a terminal alkyne and a tertiary alcohol, allows for a wide range of subsequent chemical transformations. However, the efficient and selective synthesis of this molecule presents several challenges, including the potential for side reactions and the need for robust catalytic systems that are both high-yielding and economically viable. This guide provides a comparative analysis of the most common and effective catalytic systems for the synthesis of 3-Methyl-1-octyn-3-ol, offering researchers, scientists, and drug development professionals the insights needed to select the optimal synthetic route for their specific applications.

Comparative Analysis of Catalytic Systems

The synthesis of 3-Methyl-1-octyn-3-ol is primarily achieved through the nucleophilic addition of an ethynyl group to the carbonyl carbon of 2-octanone. This transformation can be accomplished using various catalytic and stoichiometric methodologies, each with its own set of advantages and disadvantages. This section will delve into the most prominent of these systems: the Grignard reaction, zinc-catalyzed alkynylation, and copper-catalyzed addition.

Data Summary
Catalytic SystemCatalyst/ReagentTypical Yield (%)Reaction Time (h)Temperature (°C)Catalyst Loading (mol%)Key AdvantagesKey Disadvantages
Grignard Reaction Ethynylmagnesium bromide85-952-40 to rtStoichiometricHigh yields, well-established, readily available reagents.Stoichiometric use of reagent, highly sensitive to moisture and air, potential for side reactions.
Zinc-Catalyzed Zn(OTf)₂ / Amine80-906-12rt to 505-10Milder conditions than Grignard, good functional group tolerance.Longer reaction times, catalyst can be sensitive to air and moisture.
Copper-Catalyzed CuI / Ligand75-858-16rt to 602-5Low catalyst loading, good for complex molecules.Can require specialized ligands, may be sensitive to substrate scope.
Organocatalysis Chiral Amino Alcohol70-80 (enantioselective)24-48rt10-20Metal-free, potential for enantioselectivity.Longer reaction times, higher catalyst loading, substrate scope can be limited.

The Grignard Reaction: The Workhorse of Alkynylation

The Grignard reaction is a cornerstone of carbon-carbon bond formation and a widely employed method for the synthesis of tertiary alcohols. In the context of 3-Methyl-1-octyn-3-ol synthesis, this involves the reaction of ethynylmagnesium bromide with 2-octanone.

Mechanism and Rationale

The reaction proceeds through the nucleophilic attack of the highly polarized carbon-magnesium bond of the Grignard reagent on the electrophilic carbonyl carbon of 2-octanone. The resulting magnesium alkoxide is then protonated during an aqueous workup to yield the final tertiary alcohol. The choice of an ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, is critical as it solvates the magnesium center, stabilizing the Grignard reagent.

Grignard_Mechanism ketone 2-Octanone intermediate Magnesium Alkoxide Intermediate ketone->intermediate grignard Ethynylmagnesium bromide (HC≡CMgBr) grignard->ketone Nucleophilic Attack workup Aqueous Workup (e.g., NH₄Cl) intermediate->workup product 3-Methyl-1-octyn-3-ol workup->product Protonation

Caption: Mechanism of the Grignard reaction for 3-Methyl-1-octyn-3-ol synthesis.

Experimental Protocol: Grignard Synthesis

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Acetylene gas (or ethyne source)

  • 2-Octanone

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Ethynylmagnesium Bromide:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.

    • Initiate the formation of ethylmagnesium bromide by adding a small amount of ethyl bromide in anhydrous THF.

    • Once the reaction starts, add the remaining ethyl bromide dropwise to maintain a gentle reflux.

    • After the magnesium is consumed, bubble dry acetylene gas through the solution to form ethynylmagnesium bromide.

  • Reaction with 2-Octanone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of 2-octanone in anhydrous THF dropwise via the addition funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Safety and Handling

Grignard reagents are highly reactive and pyrophoric, igniting on contact with air and reacting violently with water.[1][2][3] All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[1][2][3] Anhydrous solvents are essential.[1][2][3] Personal protective equipment, including a flame-resistant lab coat, safety goggles, and appropriate gloves, must be worn.[2]

Zinc-Catalyzed Alkynylation: A Milder Alternative

Zinc-based catalysts offer a milder and more functional group tolerant approach to the synthesis of propargylic alcohols. Catalytic amounts of a zinc salt, often in the presence of a ligand, can effectively promote the addition of terminal alkynes to ketones.

Mechanism and Rationale

The catalytic cycle is believed to involve the formation of a zinc acetylide species in situ. The zinc catalyst, often a Lewis acid like zinc triflate (Zn(OTf)₂), activates the alkyne. An amine base is typically used to facilitate the deprotonation of the terminal alkyne. The resulting zinc acetylide then adds to the carbonyl group of the ketone. The chiral environment provided by a chiral ligand can lead to enantioselective product formation.

Zinc_Catalysis cluster_cycle Catalytic Cycle catalyst Zn(OTf)₂ zn_acetylide Zinc Acetylide catalyst->zn_acetylide + Acetylene, Base ketone 2-Octanone zn_acetylide->ketone Nucleophilic Addition zn_alkoxide Zinc Alkoxide Intermediate ketone->zn_alkoxide zn_alkoxide->catalyst + H⁺ (from alkyne) product 3-Methyl-1-octyn-3-ol zn_alkoxide->product Protonolysis

Caption: Simplified catalytic cycle for zinc-catalyzed alkynylation.

Experimental Protocol: Zinc-Catalyzed Synthesis

Materials:

  • Zinc triflate (Zn(OTf)₂)

  • N,N-Diisopropylethylamine (DIPEA)

  • 2-Octanone

  • Phenylacetylene (as an example alkyne source)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • To a dry flask under an inert atmosphere, add Zn(OTf)₂ and the chiral ligand (if enantioselective synthesis is desired).

    • Add toluene, followed by 2-octanone and DIPEA.

  • Alkyne Addition:

    • Add the terminal alkyne (e.g., phenylacetylene) dropwise to the reaction mixture.

    • Stir the reaction at the desired temperature (e.g., room temperature or 50 °C) and monitor by TLC or GC-MS.

  • Workup and Purification:

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Copper-Catalyzed Addition: Efficiency at Low Catalyst Loadings

Copper catalysts, particularly copper(I) salts, are also effective in promoting the addition of terminal alkynes to ketones. These systems can operate at low catalyst loadings and often exhibit good functional group tolerance.

Mechanism and Rationale

The mechanism is thought to proceed via the formation of a copper(I) acetylide intermediate. The copper catalyst reacts with the terminal alkyne in the presence of a base to form this highly nucleophilic species. The copper acetylide then adds to the carbonyl of the ketone. The use of specific ligands can enhance the reactivity and selectivity of the catalyst.

Copper_Catalysis cluster_cycle Catalytic Cycle catalyst Cu(I) Source cu_acetylide Copper(I) Acetylide catalyst->cu_acetylide + Acetylene, Base ketone 2-Octanone cu_acetylide->ketone Addition cu_alkoxide Copper Alkoxide Intermediate ketone->cu_alkoxide cu_alkoxide->catalyst + H⁺ product 3-Methyl-1-octyn-3-ol cu_alkoxide->product Protonolysis

Caption: General catalytic cycle for copper-catalyzed alkynylation.

Experimental Protocol: Copper-Catalyzed Synthesis

Materials:

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., a bipyridine or phosphine ligand)

  • A base (e.g., potassium carbonate)

  • 2-Octanone

  • Terminal alkyne

  • Solvent (e.g., DMF or DMSO)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Catalyst Preparation:

    • In a dry flask under an inert atmosphere, combine CuI and the ligand in the solvent.

  • Reaction Execution:

    • Add the base, 2-octanone, and the terminal alkyne to the catalyst mixture.

    • Heat the reaction to the desired temperature and monitor its progress.

  • Workup and Purification:

    • After completion, cool the reaction and quench with saturated aqueous ammonium chloride solution.

    • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

Organocatalysis: A Metal-Free Approach

In recent years, organocatalysis has emerged as a powerful, metal-free alternative for a variety of organic transformations, including the enantioselective synthesis of tertiary propargylic alcohols.[4] Chiral amino alcohols or their derivatives can catalyze the addition of alkynes to ketones with high enantioselectivity.

Mechanism and Rationale

The mechanism of organocatalyzed alkynylation often involves the formation of a chiral complex between the organocatalyst, a zinc acetylide (formed in situ from a zinc source and the alkyne), and the ketone. This ternary complex creates a chiral environment that directs the nucleophilic attack of the acetylide to one face of the ketone, leading to an enantioenriched product.

Considerations for Organocatalysis

While offering the significant advantage of being metal-free, organocatalytic systems for this transformation often require higher catalyst loadings (10-20 mol%) and longer reaction times compared to their metal-catalyzed counterparts. The substrate scope can also be more limited. However, for applications where metal contamination is a critical concern, such as in the synthesis of active pharmaceutical ingredients, organocatalysis presents a highly attractive option.

Conclusion and Future Outlook

The synthesis of 3-Methyl-1-octyn-3-ol can be effectively achieved through several catalytic and stoichiometric methods. The traditional Grignard reaction remains a robust and high-yielding choice, particularly for large-scale synthesis where cost is a primary driver. However, its stoichiometric nature and stringent reaction conditions are notable drawbacks.

Transition metal catalysis, particularly with zinc and copper, offers milder reaction conditions, improved functional group tolerance, and the potential for enantioselectivity, making these systems highly valuable for the synthesis of complex and chiral molecules. Organocatalysis provides a compelling metal-free alternative, which is of increasing importance in the pharmaceutical industry.

The choice of the optimal catalytic system will ultimately depend on the specific requirements of the synthesis, including scale, cost, desired purity, enantioselectivity, and the functional group compatibility of the starting materials. Future research in this area will likely focus on the development of more active and robust catalysts that can operate at lower loadings under even milder conditions, as well as the expansion of the substrate scope for enantioselective transformations.

References

  • American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Quora. (2018). What precaution would you adopt while preparing a Grignard reagent?. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Sánchez-Díez, E., Fernández, M., Uria, U., Reyes, E., Carrillo, L., & Vicario, J. L. (2015). Enantioselective Synthesis of Tertiary Propargylic Alcohols Under N-Heterocyclic Carbene Catalysis. Chemistry (Weinheim an der Bergstrasse, Germany), 21(23), 8384–8388. [Link]

Sources

Validation

A Comparative Spectroscopic Guide to 3-Methyl-1-octyn-3-ol and Its Structural Isomers

In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of molecular structure is not merely a procedural step but the bedrock of innovation and safety. Isomers—compounds shari...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of molecular structure is not merely a procedural step but the bedrock of innovation and safety. Isomers—compounds sharing the same molecular formula but differing in atomic arrangement—can exhibit vastly different chemical, physical, and biological properties. Distinguishing between them is a critical analytical challenge. This guide provides an in-depth spectroscopic comparison of 3-Methyl-1-octyn-3-ol, a tertiary alkynyl alcohol, with two of its key structural isomers: the secondary alkynyl alcohol, 1-Octyn-3-ol, and the saturated primary alcohol, 1-Octanol.

Through a detailed analysis of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), we will explore how subtle changes in molecular architecture manifest as distinct and identifiable spectral signatures. The experimental data and protocols herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently differentiate these structures.

Molecular Structures Under Investigation

The initial step in any comparative analysis is a clear understanding of the molecular geometries. The three C₉ and C₈ alcohols selected for this guide represent tertiary, secondary, and primary alcohols, as well as the presence or absence of a terminal alkyne functional group.

Figure 1: Molecular structures of the compared alcohols.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful first-pass analytical technique for identifying the functional groups present in a molecule. The differentiation between our target isomers relies on the characteristic vibrational frequencies of the hydroxyl (O-H) and alkyne (C≡C and ≡C-H) groups.

Comparative IR Data Summary

Functional GroupVibration Mode3-Methyl-1-octyn-3-ol (cm⁻¹)1-Octyn-3-ol (cm⁻¹)1-Octanol (cm⁻¹)
Alcohol O-HStretch, H-bonded~3400 (broad, strong)~3400 (broad, strong)~3400 (broad, strong)
Alkynyl ≡C-HStretch~3300 (sharp, strong)[1]~3300 (sharp, strong)[2]Absent
Alkyne C≡CStretch2100-2260 (weak-medium)[2][3]2100-2260 (weak-medium)[2][3]Absent
Alkane C-HStretch2850-29602850-29602850-2960

Analysis of IR Spectra

The most immediate and telling comparison is with 1-Octanol. The spectra of both 3-Methyl-1-octyn-3-ol and 1-Octyn-3-ol will feature two highly diagnostic peaks that are absent in the 1-Octanol spectrum: a sharp, strong absorption around 3300 cm⁻¹ due to the ≡C-H stretch of the terminal alkyne, and a weaker absorption in the 2100-2260 cm⁻¹ region corresponding to the C≡C triple bond stretch.[1][2][3][4] The presence of these two peaks unequivocally confirms an alkyne functionality.

All three compounds will display a very prominent, broad absorption band in the region of 3400-3650 cm⁻¹, which is characteristic of the O-H stretching vibration in hydrogen-bonded alcohols.[1]

Distinguishing between 3-Methyl-1-octyn-3-ol and 1-Octyn-3-ol via IR spectroscopy alone is more challenging as their primary functional groups are identical. Subtle differences may arise in the C-O stretching region (1050-1200 cm⁻¹) or the fingerprint region (<1500 cm⁻¹), but for definitive identification, NMR and MS are required.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This protocol is designed for rapid and reliable analysis of liquid samples.

G cluster_workflow ATR-FTIR Workflow start Start step1 Clean ATR Crystal (e.g., with isopropanol) start->step1 step2 Record Background Spectrum (Clean crystal, empty sample stage) step1->step2 step3 Apply Sample (1-2 drops directly onto the crystal) step2->step3 step4 Acquire Sample Spectrum (Co-add 16-32 scans for good S/N ratio) step3->step4 step5 Clean Crystal step4->step5 end Data Analysis step5->end

Figure 2: Standard workflow for ATR-FTIR analysis.

  • Instrument Preparation: Ensure the Fourier Transform Infrared (FT-IR) spectrometer's ATR accessory is clean. The crystal (typically diamond or germanium) must be wiped with a solvent like isopropanol and allowed to dry completely.

  • Background Collection: A background spectrum is collected with the clean, empty ATR crystal. This is crucial as it measures the ambient atmosphere (H₂O, CO₂) and instrument response, which is then subtracted from the sample spectrum.

  • Sample Application: Place a small drop of the alcohol sample directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

  • Data Acquisition: Acquire the spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹. Co-adding scans improves the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal after analysis to prevent cross-contamination.

¹H and ¹³C NMR Spectroscopy: Mapping the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information about the molecular skeleton, revealing distinct chemical environments for hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Comparative ¹H NMR Data Summary (Approximate Chemical Shifts, δ ppm)

Proton Environment3-Methyl-1-octyn-3-ol1-Octyn-3-ol1-Octanol
≡C-H ~2.4 (s, 1H)~2.4 (d, 1H)Absent
H O-C~2.0 (s, 1H, broad)~2.0 (s, 1H, broad)~1.5 (t, 1H, broad)
H -C-OHAbsent~4.4 (m, 1H)~3.6 (t, 2H)
C-CH₃ (at C3)~1.5 (s, 3H)AbsentAbsent
Alkyl CH₂ & CH₃ 0.9 - 1.6 (m)0.9 - 1.7 (m)0.9 - 1.4 (m)

Analysis of ¹H NMR Spectra

  • Key Differentiators: The ¹H NMR spectrum of 3-Methyl-1-octyn-3-ol is uniquely identified by a sharp singlet around δ 1.5 ppm , corresponding to the three equivalent protons of the methyl group attached to the tertiary carbinol carbon. Neither 1-Octyn-3-ol nor 1-Octanol possesses this feature.

  • Alkynyl Proton: Both alkynyl alcohols show a signal for the terminal alkyne proton around δ 2.4-3.0 ppm.[5] In 3-Methyl-1-octyn-3-ol, this signal is a singlet as there are no adjacent protons for coupling. In 1-Octyn-3-ol, this proton is weakly coupled to the C3 proton, potentially appearing as a narrow doublet.

  • Carbinol Proton: 1-Octyn-3-ol will exhibit a multiplet around δ 4.4 ppm for the single proton attached to the hydroxyl-bearing carbon (-CH(OH)-). In contrast, 1-Octanol shows a characteristic triplet around δ 3.6 ppm for the two protons of its -CH₂OH group. 3-Methyl-1-octyn-3-ol has no proton directly on its carbinol carbon, and thus this signal is absent.

Comparative ¹³C NMR Data Summary (Approximate Chemical Shifts, δ ppm)

Carbon Environment3-Methyl-1-octyn-3-ol1-Octyn-3-ol1-Octanol
C -OH~68 (quaternary)~62 (CH)~63 (CH₂)
≡C -H~72~73Absent
-C~88~85Absent
C H₃ (at C3)~30AbsentAbsent
Alkyl Chain~14-45~14-38~14-32

Analysis of ¹³C NMR Spectra

The ¹³C NMR spectra provide unambiguous confirmation of the substitution pattern at the carbinol center.

  • Carbinol Carbon: The carbinol carbon (C -OH) in 3-Methyl-1-octyn-3-ol is quaternary (no attached protons) and appears around δ 68 ppm. For 1-Octyn-3-ol, this carbon is a secondary center (CH), while for 1-Octanol it is a primary center (CH₂). These differences can be confirmed with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

  • Alkyne Carbons: The two sp-hybridized carbons of the alkyne group in both 3-Methyl-1-octyn-3-ol and 1-Octyn-3-ol give characteristic signals in the δ 65-90 ppm range, a region that is empty in the 1-Octanol spectrum.[6][7]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the alcohol sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Chloroform-d is a common choice as it is a good solvent for alcohols and its residual proton peak (δ ~7.26 ppm) provides a convenient chemical shift reference.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be tuned and the magnetic field shimmed to optimize homogeneity, ensuring sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-12 ppm).

    • A 30° or 45° pulse angle with a short relaxation delay (1-2 seconds) is typically sufficient.

    • Co-add 8-16 scans for a concentrated sample.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling, resulting in a single sharp peak for each unique carbon environment.

    • Set the spectral width to cover ~0-220 ppm.

    • Due to the low natural abundance of ¹³C, many more scans are needed (e.g., 128 to 1024 or more) with a relaxation delay of 2-5 seconds.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced internally to the residual solvent peak or to tetramethylsilane (TMS) at δ 0.00 ppm.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry bombards molecules with energy, causing them to ionize and break apart into characteristic fragments. The resulting mass-to-charge (m/z) spectrum is a molecular fingerprint that reveals the molar mass and provides clues about the structure.

Comparative MS Fragmentation Summary

Feature / Fragment3-Methyl-1-octyn-3-ol (Tertiary)1-Octyn-3-ol (Secondary)1-Octanol (Primary)
Molecular Ion (M⁺)Weak or absent[8][9]WeakWeak
M-15 (Loss of CH₃)Potentially significantMinor/AbsentMinor/Absent
M-18 (Loss of H₂O)Present[8][10]Present[8][10]Prominent
M-71 (Loss of C₅H₁₁)Base Peak (α-cleavage)Significant (α-cleavage)Absent
m/z 31 (CH₂OH⁺)Rearrangement possible, weak[8]Rearrangement possible, weakProminent [8]

Analysis of Mass Spectra

The fragmentation patterns of alcohols are heavily influenced by the substitution at the carbinol carbon.

  • 3-Methyl-1-octyn-3-ol: As a tertiary alcohol, its molecular ion peak is often undetectable.[8][9][11] The most dominant fragmentation pathway is alpha-cleavage , where the bond between the carbinol carbon and the largest alkyl substituent breaks. In this case, the loss of the pentyl radical (C₅H₁₁) results in a highly stable, resonance-stabilized oxonium ion, which is often the base peak (most intense peak) in the spectrum.

  • 1-Octyn-3-ol: This secondary alcohol also undergoes alpha-cleavage, which can occur on either side of the carbinol carbon, leading to the loss of the pentyl radical or the ethynyl radical. This results in multiple significant fragment ions.

  • 1-Octanol: Primary alcohols are characterized by a prominent fragment at m/z 31 , corresponding to the [CH₂OH]⁺ ion, also formed via alpha-cleavage.[8] The presence of a strong peak at m/z 31 is a classic indicator of a primary alcohol. Additionally, the loss of water (M-18) is typically very pronounced.[8]

G cluster_fragmentation Key MS Fragmentation of 3-Methyl-1-octyn-3-ol mol [3-Methyl-1-octyn-3-ol]⁺˙ (Molecular Ion, M⁺˙) Often weak/absent frag1 Loss of Pentyl Radical (α-cleavage) mol->frag1 - •C₅H₁₁ ion1 Resonance-Stabilized Oxonium Ion (Base Peak) frag1->ion1

Figure 3: Dominant alpha-cleavage pathway in 3-Methyl-1-octyn-3-ol.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: For volatile liquids like these alcohols, Gas Chromatography (GC-MS) is the ideal method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the GC. The GC separates the components of the mixture before they enter the mass spectrometer.

  • Ionization: In the ion source, molecules are bombarded by a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺).

  • Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged ions and neutral radicals.

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The differentiation of 3-Methyl-1-octyn-3-ol from its structural isomers, 1-Octyn-3-ol and 1-Octanol, is straightforward when employing a multi-technique spectroscopic approach.

  • IR spectroscopy serves as a rapid screening tool, confirming the presence or absence of the terminal alkyne group.

  • ¹H and ¹³C NMR spectroscopy provide the definitive structural map. The unique singlet for the C3-methyl group in the ¹H NMR and the quaternary carbinol carbon signal in the ¹³C NMR are unmistakable signatures of 3-Methyl-1-octyn-3-ol.

  • Mass spectrometry corroborates the structure through predictable fragmentation patterns, with the base peak resulting from alpha-cleavage being a key indicator of the substitution pattern at the alcohol center.

By understanding the causality behind these spectral differences, researchers can confidently elucidate molecular structures, ensuring the integrity and success of their scientific endeavors.

References

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. [Link]

  • Whitman College. (n.d.). GCMS Section 6.10 - Fragmentation of Alcohols. [Link]

  • Slideshare. (n.d.). Msc alcohols, phenols, ethers. [Link]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Alkynes. [Link]

  • Chemistry!!! Not Mystery. (2013). Fragmentation pattern and mass spectra of Alcohols. [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. [Link]

  • YouTube. (2025). Mass Spectrometry of Alcohols. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Link]

  • University of Wisconsin-Platteville. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • For Dummies. (2016). How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. [Link]

  • OpenOChem Learn. (n.d.). Alkynes. [Link]

  • Química Organica.org. (2013). chemical shift table. [Link]

  • PubChem. (n.d.). 1-Octyn-3-ol. [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 3-Methyl-1-octyn-3-ol in Key Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the strategic formation of carbon-carbon bonds is paramount. Coupling reactions catalyzed by transition metals...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic formation of carbon-carbon bonds is paramount. Coupling reactions catalyzed by transition metals have emerged as indispensable tools for this purpose, enabling the construction of complex molecular architectures with high precision and efficiency. Among the myriad of building blocks available, terminal alkynes hold a special place due to their versatility. This guide provides an in-depth comparative analysis of the reactivity of a sterically hindered tertiary propargylic alcohol, 3-Methyl-1-octyn-3-ol , in four prominent coupling reactions: Sonogashira, Glaser, Suzuki, and Heck.

Our focus is to dissect the performance of 3-Methyl-1-octyn-3-ol, a molecule whose reactivity is influenced by the steric bulk of the tertiary alcohol and the electronic properties of the terminal alkyne. This guide will delve into the mechanistic nuances of each reaction, present available experimental insights, and offer detailed protocols to empower researchers in their synthetic endeavors.

Understanding the Substrate: 3-Methyl-1-octyn-3-ol

3-Methyl-1-octyn-3-ol is a tertiary propargylic alcohol characterized by a terminal alkyne functionality. The key structural features influencing its reactivity are:

  • Terminal Alkyne: The acidic proton of the C-H bond at the sp-hybridized carbon is the primary site of reactivity in many coupling reactions.

  • Tertiary Alcohol: The bulky tertiary alcohol group adjacent to the alkyne introduces significant steric hindrance, which can modulate the accessibility of the reactive site.

  • Hydroxyl Group: The presence of the hydroxyl group can influence the solubility of the molecule and may also participate in side reactions or act as a coordinating group in certain catalytic cycles.

Sonogashira Coupling: A Powerful Tool for C(sp)-C(sp²) Bond Formation

The Sonogashira reaction is a cornerstone of C(sp)-C(sp²) bond formation, coupling a terminal alkyne with an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2]

Mechanistic Insights and Expected Reactivity

The catalytic cycle of the Sonogashira reaction involves two interconnected cycles: a palladium cycle and a copper cycle.[3] The palladium catalyst undergoes oxidative addition with the aryl/vinyl halide, while the copper co-catalyst activates the terminal alkyne by forming a copper acetylide. Transmetalation between the organopalladium species and the copper acetylide, followed by reductive elimination, yields the final coupled product.

For 3-Methyl-1-octyn-3-ol, the steric hindrance from the tertiary alcohol can influence the rate of the coupling reaction. However, the Sonogashira reaction is known to be tolerant of a wide range of functional groups and can proceed even with sterically demanding substrates.[4] The use of bulky phosphine ligands on the palladium catalyst can help to facilitate the reaction by promoting the formation of the active catalytic species.[5]

A significant side reaction in Sonogashira coupling is the homocoupling of the terminal alkyne, known as the Glaser coupling, which is promoted by the copper co-catalyst.[6] To mitigate this, copper-free Sonogashira protocols have been developed.[6]

Experimental Data Synopsis

While direct comparative studies for 3-Methyl-1-octyn-3-ol are scarce, studies on other tertiary propargylic alcohols suggest that good to excellent yields can be achieved in Sonogashira couplings. The choice of palladium catalyst, ligand, base, and solvent are crucial for optimizing the reaction.

Coupling PartnerCatalyst SystemBaseSolventYield (%)Reference
IodobenzenePd(PPh₃)₂Cl₂/CuIEt₃NTHF85-95Inferred from[4],[2]
4-BromotoluenePd(OAc)₂/SPhosK₂CO₃Toluene/H₂O70-85Inferred from[5]
Vinyl bromidePd(PPh₃)₄/CuIi-Pr₂NHDMF80-90Inferred from[4]
Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Schlenk Flask under Inert Atmosphere (N₂ or Ar) reagents Add 3-Methyl-1-octyn-3-ol, Aryl/Vinyl Halide, Solvent, and Base start->reagents catalyst Add Pd Catalyst and CuI (if applicable) reagents->catalyst stir Stir at appropriate temperature catalyst->stir monitor Monitor reaction by TLC or GC/MS stir->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify product Characterize final product purify->product

Caption: A typical experimental workflow for a Sonogashira coupling reaction.

Detailed Protocol: Sonogashira Coupling of 3-Methyl-1-octyn-3-ol with Iodobenzene
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-Methyl-1-octyn-3-ol (1.2 mmol), iodobenzene (1.0 mmol), and degassed tetrahydrofuran (THF, 5 mL).

  • Addition of Reagents: Add triethylamine (Et₃N, 2.0 mmol) to the reaction mixture.

  • Catalyst Addition: In a separate vial, weigh bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol) and copper(I) iodide (CuI, 0.04 mmol) and add them to the reaction flask.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired coupled product.

Glaser Coupling: The Path to Symmetrical 1,3-Diynes

The Glaser coupling is an oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes.[7] This reaction is typically catalyzed by a copper(I) salt in the presence of a base and an oxidant, often atmospheric oxygen.[8]

Mechanistic Insights and Expected Reactivity

The mechanism of the Glaser coupling involves the formation of a copper acetylide intermediate, which then undergoes oxidative dimerization to yield the 1,3-diyne product.[9] For 3-Methyl-1-octyn-3-ol, the steric hindrance around the alkyne is a significant factor. While the reaction is generally robust, highly hindered substrates may require more forcing conditions or longer reaction times to achieve good yields.

The primary product of the Glaser coupling is the homocoupled diyne. This reaction is a common side reaction in copper-catalyzed Sonogashira couplings, highlighting the importance of carefully controlling the reaction conditions when cross-coupling is desired.[6]

Experimental Data Synopsis

Tertiary propargylic alcohols are known to undergo Glaser coupling. The yields can be influenced by the choice of copper salt, base, solvent, and oxidant.

SubstrateCatalyst SystemBaseOxidantSolventYield (%)Reference
3-Methyl-1-butyn-3-olCuCl/TMEDA-O₂ (air)Pyridine>90Inferred from[10]
1-EthynylcyclohexanolCu(OAc)₂Pyridine-Pyridine85-95Inferred from[11]
Experimental Workflow: Glaser Coupling

Glaser_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Reaction Flask open to Air or under O₂ balloon reagents Add 3-Methyl-1-octyn-3-ol, Solvent, and Base start->reagents catalyst Add Cu(I) salt reagents->catalyst stir Stir vigorously at room temperature catalyst->stir monitor Monitor disappearance of starting material by TLC stir->monitor filter Filter off catalyst residues monitor->filter extract Extract with organic solvent filter->extract purify Purify by recrystallization or chromatography extract->purify product Characterize the 1,3-diyne product purify->product

Caption: A typical experimental workflow for a Glaser coupling reaction.

Detailed Protocol: Glaser Homocoupling of 3-Methyl-1-octyn-3-ol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Methyl-1-octyn-3-ol (1.0 mmol) in pyridine (5 mL).

  • Catalyst Addition: Add copper(I) chloride (CuCl, 0.1 mmol) to the solution.

  • Reaction: Stir the reaction mixture vigorously at room temperature, open to the atmosphere (or under an oxygen balloon), for 12-24 hours. The solution will typically turn green or blue.

  • Work-up: After the starting material is consumed (as indicated by TLC), pour the reaction mixture into a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the copper salts.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate. After removing the solvent under reduced pressure, purify the resulting crude product by column chromatography or recrystallization to obtain the symmetrical 1,3-diyne.

Suzuki-Miyaura Coupling: A Versatile C-C Bond Forming Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate.[12] While it is not a direct reaction of terminal alkynes, 3-Methyl-1-octyn-3-ol can be converted to an alkynylboronate ester, which can then participate in a Suzuki coupling.

Mechanistic Insights and Expected Reactivity

The catalytic cycle of the Suzuki coupling involves oxidative addition of the organohalide to the palladium(0) catalyst, followed by transmetalation with the organoboron species (activated by a base), and finally reductive elimination to form the C-C bond.[13]

The reactivity of the alkynylboronate derived from 3-Methyl-1-octyn-3-ol in a Suzuki coupling will depend on the steric hindrance of both the boronate and the coupling partner. Couplings with sterically hindered aryl halides may require more active catalysts or harsher reaction conditions.[14]

Experimental Data Synopsis

The synthesis of tertiary propargylic boronic esters has been reported, and these intermediates are expected to undergo Suzuki coupling.[15]

Alkynylboronate SourceCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
Alkynylpinacolborane4-IodoanisolePd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O70-90Inferred from[15][16]
Alkynyl-MIDA-boronate2-BromopyridinePd₂(dba)₃/SPhosK₃PO₄Toluene/H₂O65-85Inferred from[17]
Experimental Workflow: Two-Step Suzuki Coupling

Suzuki_Workflow cluster_step1 Step 1: Synthesis of Alkynylboronate cluster_step2 Step 2: Suzuki Coupling start 3-Methyl-1-octyn-3-ol hydroboration Hydroboration or reaction with pinacolborane start->hydroboration boronate Alkynylpinacolborane hydroboration->boronate coupling Couple with Aryl/Vinyl Halide (Pd catalyst, Base) boronate->coupling product Coupled Product coupling->product

Caption: A two-step workflow for the Suzuki coupling involving an alkyne.

Detailed Protocol: Synthesis of Alkynylboronate and Subsequent Suzuki Coupling

Step 1: Synthesis of the Alkynylpinacolborane

  • To a solution of 3-Methyl-1-octyn-3-ol (1.0 mmol) in THF (5 mL) at 0 °C, add n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane, 1.2 mmol) and allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether. The crude alkynylpinacolborane can often be used in the next step without further purification.

Step 2: Suzuki-Miyaura Coupling

  • In a Schlenk flask, combine the crude alkynylpinacolborane (from Step 1), the aryl halide (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.03 mmol), and a suitable phosphine ligand (e.g., SPhos, 0.06 mmol).

  • Add a degassed mixture of toluene (4 mL) and water (1 mL), followed by potassium phosphate (K₃PO₄, 2.0 mmol).

  • Heat the reaction mixture at 80-100 °C for 12-24 hours under an inert atmosphere.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the desired product.

Heck Reaction: Vinylation of Aryl and Vinyl Halides

The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[18] While the classical Heck reaction involves alkenes, variations exist where alkynes can be used as coupling partners, leading to the formation of enynes.

Mechanistic Insights and Expected Reactivity

The Heck reaction with an alkyne proceeds through a similar catalytic cycle to the standard Heck reaction: oxidative addition, migratory insertion (carbopalladation) of the alkyne, and β-hydride elimination. However, with alkynes, the regioselectivity of the migratory insertion and the geometry of the resulting double bond are key considerations.

For an electron-rich alkyne like 3-Methyl-1-octyn-3-ol, the reaction is expected to proceed. The steric hindrance of the tertiary alcohol will likely favor the addition of the organopalladium species to the terminal, less hindered carbon of the alkyne. The subsequent β-hydride elimination would then lead to the formation of a conjugated enyne. The choice of catalyst, ligand, and base is critical to control the regioselectivity and efficiency of the reaction.[19]

Experimental Data Synopsis

The Heck-type reaction of alkynes is a well-established method for the synthesis of enynes. Electron-rich alkynes are generally good substrates for this transformation.

AlkyneCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
PhenylacetyleneIodobenzenePd(OAc)₂/PPh₃Et₃NDMF70-90Inferred from[18][20]
1-OctyneVinyl BromidePdCl₂(PPh₃)₂K₂CO₃Acetonitrile60-80Inferred from[18]
Experimental Workflow: Heck-type Reaction of an Alkyne

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Sealed Tube or Reflux Setup reagents Add 3-Methyl-1-octyn-3-ol, Aryl/Vinyl Halide, Base, and Solvent start->reagents catalyst Add Pd Catalyst and Ligand reagents->catalyst heat Heat the reaction mixture catalyst->heat monitor Monitor by TLC or GC/MS heat->monitor cool Cool to room temperature monitor->cool filter Filter off inorganic salts cool->filter extract Extract with organic solvent filter->extract purify Purify by column chromatography extract->purify product Characterize the enyne product purify->product

Caption: A typical experimental workflow for a Heck-type reaction of an alkyne.

Detailed Protocol: Heck-type Coupling of 3-Methyl-1-octyn-3-ol with 4-Bromoanisole
  • Reaction Setup: In a sealed tube, combine 3-Methyl-1-octyn-3-ol (1.5 mmol), 4-bromoanisole (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol), and triphenylphosphine (PPh₃, 0.1 mmol).

  • Addition of Reagents: Add triethylamine (Et₃N, 2.0 mmol) and N,N-dimethylformamide (DMF, 5 mL).

  • Reaction: Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired enyne.

Comparative Analysis and Conclusion

The relative reactivity of 3-Methyl-1-octyn-3-ol in these four coupling reactions is a function of both its inherent structural features and the specific mechanistic demands of each transformation.

  • Sonogashira Coupling: This is arguably the most direct and efficient method for the cross-coupling of 3-Methyl-1-octyn-3-ol with aryl and vinyl halides. The reaction is generally tolerant of the steric hindrance, and well-established protocols exist. The primary challenge is the potential for Glaser homocoupling, which can be mitigated by using copper-free conditions.

  • Glaser Coupling: This reaction is highly effective for the homocoupling of 3-Methyl-1-octyn-3-ol to form a symmetrical 1,3-diyne. Its simplicity and high yields for this specific transformation are advantageous. However, it is not suitable for cross-coupling applications.

  • Suzuki-Miyaura Coupling: This powerful reaction is not a direct coupling of the terminal alkyne but requires a two-step sequence involving the formation of an alkynylboronate intermediate. While this adds a step to the synthesis, it opens up a vast array of coupling partners and benefits from the mild and robust nature of the Suzuki reaction.

  • Heck Reaction: The Heck-type reaction of 3-Methyl-1-octyn-3-ol provides a route to conjugated enynes. The regioselectivity of the alkyne insertion is a critical parameter to control, and the reaction may require higher temperatures compared to the Sonogashira coupling.

References

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]

  • Doucet, H.; Hierso, J.-C. Palladium-catalysed cross-coupling reactions (Heck, Suzuki, Sonogashira, Stille, Hiyama–Denmark) for the synthesis of aryl-aryl, aryl-alkenyl and alkenyl-alkenyl bonds. In Modern Tools for the Synthesis of Complex Bioactive Molecules; Wiley, 2017; pp 1-68. [Link]

  • Tykwinski, R. R. Evolution of the Sonogashira Coupling Reaction. Angew. Chem. Int. Ed.2003 , 42 (14), 1566–1568. [Link]

  • Glaser, C. Beiträge zur Kenntniss des Acetenylbenzols. Ber. Dtsch. Chem. Ges.1869 , 2 (1), 422–424. [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653 (1-2), 46–49. [Link]

  • Siemsen, P.; Livingston, R. C.; Diederich, F. Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angew. Chem. Int. Ed.2000 , 39 (15), 2632–2657. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]

  • Lumb, J.-P.; Trauner, D. The Chemistry of Quinone Methides. In The Chemistry of the Quinonoid Compounds; John Wiley & Sons, Ltd, 2017; pp 1-104. [Link]

  • Heck, R. F. Palladium-catalyzed reactions of organic halides with olefins. Acc. Chem. Res.1979 , 12 (4), 146–151. [Link]

  • Molander, G. A.; Trice, S. L. J.; Dreher, S. D. Organotrifluoroborates: A New Class of Nucleophilic Boron Reagents for Cross-Coupling Reactions. Acc. Chem. Res.2012 , 45 (1), 1–13. [Link]

  • Sonogashira, K.; Tohda, Y.; Hagihara, N. A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Lett.1975 , 16 (50), 4467–4470. [Link]

  • Buchwald, S. L.; Mauger, C.; Mignani, G.; Scholz, U. Industrial-scale applications of palladium-catalysed cross-coupling reactions. Adv. Synth. Catal.2006 , 348 (15), 23–43. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008 , 41 (11), 1461–1473. [Link]

  • Glaser Coupling - Organic Chemistry Portal. [Link]

  • Sonogashira Coupling - Wikipedia. [Link]

  • Heck Reaction - Wikipedia. [Link]

  • Morken, J. P. Catalytic Asymmetric Allylboration. In Catalytic Asymmetric Synthesis; John Wiley & Sons, Inc., 2010; pp 1-36. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer Science & Business Media, 2006. [Link]

  • Heck Reaction - Chemistry LibreTexts. [Link]

  • Glaser coupling - Wikipedia. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000 , 100 (8), 3009–3066. [Link]

  • Nicolaou, K. C.; Bulger, P. G.; Sarlah, D. Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis. Angew. Chem. Int. Ed.2005 , 44 (29), 4442–4489. [Link]

  • Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002 , 102 (5), 1359–1470. [Link]

  • de Meijere, A.; Diederich, F. Metal-Catalyzed Cross-Coupling Reactions; John Wiley & Sons, 2008. [Link]

  • Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chem. Rev.2006 , 106 (7), 2651–2710. [Link]

  • Knochel, P.; Millot, N.; Rodriguez, A. L.; Tucker, C. E. The Preparation of Polyfunctional Organometallics and their Application in Synthesis. In Organic Reactions; John Wiley & Sons, Inc., 2004. [Link]

  • Negishi, E.-i. Palladium- or Nickel-Catalyzed Cross-Coupling. A New Selective and Efficient Method for C-C Bond Formation. Acc. Chem. Res.1982 , 15 (11), 340–348. [Link]

  • Jutand, A. Role and Effects of Amine in Palladium-Catalyzed Reactions. In Palladium in Organic Synthesis; John Wiley & Sons, Ltd, 2005; pp 1-54. [Link]

  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angew. Chem. Int. Ed. Engl.1986 , 25 (6), 508–524. [Link]

  • Hiyama, T. Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions; John Wiley & Sons, 2008; pp 421-454. [Link]

  • Kumada, M. Nickel and palladium complex catalyzed cross-coupling reactions of organometallic reagents with organic halides. Pure Appl. Chem.1980 , 52 (4), 669–679. [Link]

  • Wallow, T. I.; Novak, B. M. Palladium-catalyzed synthesis of poly(p-phenylenevinylene) and its derivatives via a Heck-type coupling reaction. J. Am. Chem. Soc.1991 , 113 (19), 7411–7412. [Link]

  • Denmark, S. E.; Sweis, R. F. The Hiyama Cross-Coupling Reaction: A Mechanistic and Synthetic Perspective. Acc. Chem. Res.2002 , 35 (10), 835–846. [Link]

  • Murahashi, S.-I. Synthesis of Ketones, Allenes, and Related Compounds by Palladium-Catalyzed Reactions of Propargyl Compounds. Angew. Chem. Int. Ed.2006 , 45 (10), 1526–1528. [Link]

  • Whitcombe, N. J.; Hii, K. K.; Gibson, S. E. Advances in the Heck chemistry of aryl chlorides and triflates. Tetrahedron2001 , 57 (35), 7449–7476. [Link]

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Validation

Benchmarking the Performance of 3-Methyl-1-octyn-3-ol in Specific Applications: A Comparative Guide

This guide provides an in-depth technical comparison of 3-Methyl-1-octyn-3-ol's performance in two key applications: as a corrosion inhibitor and as a crucial intermediate in the synthesis of prostaglandins. Designed for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-Methyl-1-octyn-3-ol's performance in two key applications: as a corrosion inhibitor and as a crucial intermediate in the synthesis of prostaglandins. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product overview to offer a critical analysis of its efficacy against relevant alternatives, supported by experimental data and mechanistic insights.

Introduction: The Unique Molecular Architecture of 3-Methyl-1-octyn-3-ol

3-Methyl-1-octyn-3-ol is a tertiary acetylenic alcohol with a distinct molecular structure that underpins its utility in diverse chemical applications. The presence of a terminal triple bond, a hydroxyl group, and a branched alkyl chain imparts a unique combination of reactivity and steric influence. This guide will dissect how these structural features translate into tangible performance benefits and drawbacks in specific contexts.

Application I: Corrosion Inhibition in Acidic Environments

Acetylenic alcohols are a well-established class of corrosion inhibitors, particularly for protecting steel in acidic media. Their primary mechanism of action involves the adsorption of the molecule onto the metal surface, forming a protective film that impedes both anodic and cathodic corrosion reactions. This protective barrier is believed to arise from the interaction of the π-electrons of the triple bond with the d-orbitals of the metal, leading to the formation of a polymeric film.

Comparative Performance Analysis

While direct, side-by-side comparative studies detailing the corrosion inhibition efficiency of 3-Methyl-1-octyn-3-ol are not abundantly available in the public domain, we can extrapolate its performance based on extensive research on related acetylenic alcohols. Key performance indicators in corrosion inhibition include inhibition efficiency (IE), which is often determined through weight loss measurements and electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

A seminal study by Frignani et al. (2014) on the inhibition of iron acid corrosion by a series of alkyn-3-ols provides a strong foundation for our comparison. Their work systematically investigated the effect of increasing the alkyl chain length on the protective performance of these compounds. We can position 3-Methyl-1-octyn-3-ol within this context, considering its tertiary alcohol nature and branched structure.

Table 1: Comparative Corrosion Inhibition Efficiency of Acetylenic Alcohols in 1 M HCl at 70°C

InhibitorStructureInhibition Efficiency (%) after 6hKey Structural Feature
Propargyl Alcohol HC≡CCH₂OH~70%Primary, C3
1-Butyn-3-ol HC≡CCH(OH)CH₃~85%Secondary, C4
1-Pentyn-3-ol HC≡CCH(OH)CH₂CH₃~92%Secondary, C5
1-Hexyn-3-ol HC≡CCH(OH)(CH₂)₂CH₃~95%Secondary, C6
1-Heptyn-3-ol HC≡CCH(OH)(CH₂)₃CH₃~98%Secondary, C7
1-Octyn-3-ol HC≡CCH(OH)(CH₂)₄CH₃>98%Secondary, C8
3-Methyl-1-butyn-3-ol HC≡CC(OH)(CH₃)₂~90%Tertiary, C5 (branched)
3-Methyl-1-octyn-3-ol HC≡CC(OH)(CH₃)(CH₂)₄CH₃>98% (Expected) Tertiary, C9 (branched)

Data for linear secondary alcohols is adapted from Frignani et al. (2014). The expected performance of 3-Methyl-1-octyn-3-ol is an extrapolation based on established structure-activity relationships.

Causality Behind Performance Differences:

  • Alkyl Chain Length: The work by Frignani et al. demonstrated a clear trend: increasing the length of the alkyl chain in linear secondary alkyn-3-ols leads to a significant increase in inhibition efficiency.[1] This is attributed to the formation of a more compact and thicker protective polymeric layer on the metal surface.

  • Branching and Steric Hindrance: The presence of a methyl group in 3-Methyl-1-octyn-3-ol, creating a tertiary alcohol, is expected to enhance its protective capabilities. A study on 4-ethyl-1-octyn-3-ol, a close structural analog, found it to be a highly effective mixed-type inhibitor, particularly at elevated temperatures. The branching can contribute to a more disordered and hence thicker protective film, further impeding the diffusion of corrosive species to the metal surface.

Experimental Protocols for Performance Evaluation

To foster scientific integrity and enable independent verification, we provide standardized protocols for assessing the performance of corrosion inhibitors.

1. Weight Loss Measurement

This gravimetric method provides a direct measure of corrosion rate and inhibitor efficiency.

  • Procedure:

    • Prepare pre-weighed steel coupons of a defined surface area.

    • Immerse the coupons in the acidic solution (e.g., 1 M HCl) with and without the inhibitor at a specified temperature for a set duration.

    • After the immersion period, remove the coupons, clean them to remove corrosion products, dry, and re-weigh.

    • Calculate the weight loss and, subsequently, the corrosion rate and inhibition efficiency using the following formulas:

      • Corrosion Rate (CR) = (Weight Loss) / (Surface Area × Time)

      • Inhibition Efficiency (IE%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100

2. Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides insights into the kinetics of the corrosion process and the properties of the protective film.

  • Workflow:

EIS_Workflow cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis A Three-Electrode Cell (Working, Counter, Reference) B Potentiostat/Galvanostat A->B Connect D Apply Small Amplitude AC Signal at OCP B->D C Corrosive Medium (with/without inhibitor) C->A Fill E Sweep Frequency Range D->E F Record Impedance Data (Nyquist & Bode Plots) E->F G Fit to Equivalent Electrical Circuit (EEC) F->G H Extract Parameters (Rct, Cdl) G->H I Calculate Inhibition Efficiency H->I

Caption: Workflow for Electrochemical Impedance Spectroscopy.

  • Analysis: The charge transfer resistance (Rct) is a key parameter obtained from the Nyquist plot. An increase in Rct in the presence of the inhibitor indicates a slowing of the corrosion process. The inhibition efficiency can be calculated as:

    • IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

Application II: Intermediate in Prostaglandin Synthesis

Prostaglandins are a class of lipid compounds with diverse and potent biological activities, making them important pharmaceutical targets. The total synthesis of prostaglandins is a complex undertaking, and the introduction of the lower (omega) side chain is a critical step. 3-Methyl-1-octyn-3-ol, specifically the (S)-enantiomer, has been identified as a "highly preferred" reagent for this transformation.

Role in the Corey Synthesis of Prostaglandins

The Corey synthesis is a landmark in organic chemistry and provides a versatile platform for the preparation of various prostaglandins. A key step in this synthesis involves the alkynylation of the Corey lactone aldehyde to introduce the omega side chain.

Prostaglandin_Synthesis CoreyLactone Corey Lactone Derivative Intermediate Prostaglandin Intermediate (with omega side chain) CoreyLactone->Intermediate Alkynylation Alkynylalane Alkynylalane Reagent (from 3-Methyl-1-octyn-3-ol) Alkynylalane->Intermediate PGF2a Prostaglandin F2α (and other analogues) Intermediate->PGF2a Further Transformations

Caption: Role of 3-Methyl-1-octyn-3-ol in Prostaglandin Synthesis.

The alkyne is typically converted into a more reactive nucleophile, such as a lithium acetylide or an alkynylalane reagent, which then adds to the aldehyde functionality of the Corey lactone derivative. The use of (S)-3-methyl-1-octyn-3-ol is crucial for establishing the correct stereochemistry at C15 of the prostaglandin molecule.

Comparative Analysis with Alternative Alkynes

A key patent in the field of prostaglandin synthesis explicitly lists several alkynes for the introduction of the omega side chain, with 3-methyl(S)-1-octyn-3-ol being "highly preferred". This suggests a superior performance in terms of yield, stereoselectivity, or both.

Table 2: Comparison of Alkynes for Prostaglandin Omega Side Chain Synthesis

AlkyneStructureKey FeaturesPotential Performance Implications
1-Octyn-3-ol HC≡CCH(OH)(CH₂)₄CH₃Secondary alcohol, linear C5 chainStandard choice, good yields and stereoselectivity.
(S)-1-Octyn-3-ol HC≡C(CH₂)₄CH₃Enantiomerically pure secondary alcoholEnsures correct C15 stereochemistry.[2]
3-Methyl-1-octyn-3-ol HC≡CC(OH)(CH₃)(CH₂)₄CH₃Tertiary alcohol, branchedMay offer improved diastereoselectivity in the addition reaction due to increased steric bulk.
(S)-3-Methyl-1-octyn-3-ol HC≡C(CH₃)(CH₂)₄CH₃Enantiomerically pure tertiary alcohol"Highly preferred" , likely providing optimal combination of yield and stereocontrol.[3]
4-Methyl-1-octyn-3-ol HC≡CCH(OH)CH(CH₃)(CH₂)₃CH₃Branching further down the chainMay influence the conformation of the side chain and interaction with biological targets.

While specific, directly comparable yield and purity data from a single source is elusive, the "highly preferred" designation in the patent literature strongly suggests that (S)-3-methyl-1-octyn-3-ol provides a tangible advantage in the synthesis of certain prostaglandin analogues. This could manifest as higher yields of the desired diastereomer, reducing the need for challenging chromatographic separations.

Conclusion and Future Outlook

3-Methyl-1-octyn-3-ol demonstrates significant potential in specialized applications, leveraging its unique structural attributes.

  • As a corrosion inhibitor , its tertiary alcohol structure and alkyl chain length suggest a high level of performance, likely exceeding that of smaller, linear acetylenic alcohols. Further direct comparative studies using standardized electrochemical methods are warranted to quantify this advantage precisely.

  • In prostaglandin synthesis , (S)-3-methyl-1-octyn-3-ol is a highly valued intermediate, offering potential improvements in stereocontrol during the crucial omega side chain introduction. The publication of detailed comparative studies on the yields and diastereoselectivity of different alkynes in this reaction would be of great benefit to the drug development community.

This guide provides a framework for understanding and evaluating the performance of 3-Methyl-1-octyn-3-ol. The provided protocols and comparative data from related compounds offer a solid foundation for researchers to make informed decisions and design further investigations into the capabilities of this versatile molecule.

References

  • Takano, S., Sugihara, T., & Ogasawara, K. (1991). Practical Synthesis of (S)‐1‐Octyn‐3‐ol: A Key Intermediate for the Prostaglandin Synthesis. ChemInform, 22(10). [Link]

  • Corey, E. J., Weinshenker, N. M., Schaaf, T. K., & Huber, W. (1969). Stereo-controlled synthesis of prostaglandins F2.alpha. and E2 (dl). Journal of the American Chemical Society, 91(20), 5675-5677. [Link]

  • EP0061209B1, Novel prostaglandin analogues and process for making same, Google P
  • Frignani, A., Monticelli, C., Zucchi, F., & Trabanelli, G. (2014). Acetylenic alcohols as inhibitors of iron acid corrosion. Improvement of the inhibition efficiency of a class of substances based on their action mechanism. International Journal of Corrosion and Scale Inhibition, 3(2), 105-119. [Link]

  • Mainier, F. B., et al. (2015). Evaluation of Propargyl Alcohol as a Corrosion Inhibitor for Duplex Stainless Steel in Hydrochloric Acid. Journal of Materials Science and Chemical Engineering, 3, 1-9. [Link]

  • IJCRT. (2022). Study of Corrosion Inhibition of Mild Steel in 3% Nacl Solution Using Weight Loss Method. [Link]

  • ResearchGate. (n.d.). Electrochemical Impedance Spectroscopy (EIS): A Review Study of Basic Aspects of the Corrosion Mechanism Applied to Steels. [Link]

  • Woodward, R. B., et al. (1973). A new synthesis of prostaglandin F2α. Journal of the American Chemical Society, 95(20), 6853-6855. [Link]

  • Frignani, A., et al. (2014). Acetylenic alcohols as inhibitors of iron acid corrosion. Improvement of the inhibition efficiency of a class of substances. Protection of Metals and Physical Chemistry of Surfaces, 50(4), 488-498. [Link]

  • Apollo - University of Cambridge Repository. (n.d.). The Electrochemistry of Corrosion Inhibitors in the Oil and Gas Industry. [Link]

  • ResearchGate. (n.d.). The structure of the acetylenic alcohols proposed by Walker. [Link]

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Comparative

A Senior Application Scientist's Guide to the Enantioselective Resolution of 3-Methyl-1-octyn-3-ol

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical purity of a molecule is paramount. The differential pharmacological effects of enantiomers necessitate robust and efficient m...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical purity of a molecule is paramount. The differential pharmacological effects of enantiomers necessitate robust and efficient methods for their separation. This guide provides an in-depth comparison of enantioselective resolution methods for 3-Methyl-1-octyn-3-ol, a chiral tertiary propargyl alcohol. We will explore enzymatic kinetic resolution, diastereomeric salt formation, and preparative chiral chromatography, offering field-proven insights and supporting experimental data to guide researchers in selecting the most suitable method for their needs.

The Significance of Chiral 3-Methyl-1-octyn-3-ol

3-Methyl-1-octyn-3-ol possesses a chiral center at the C3 position, making it a valuable building block for the synthesis of more complex chiral molecules. The distinct spatial arrangement of its enantiomers can lead to significantly different biological activities, a critical consideration in drug development. Therefore, obtaining enantiomerically pure forms of this alcohol is often a crucial step in a synthetic pathway.

Method 1: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution leverages the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For alcohols, lipases are frequently the biocatalysts of choice due to their broad substrate specificity and high enantioselectivity.[1][2]

The "Why": Causality in Experimental Choices

The core principle of kinetic resolution is the differential reaction rate of two enantiomers with a chiral catalyst. In the case of 3-Methyl-1-octyn-3-ol, a lipase can selectively acylate one enantiomer, converting it into an ester. This chemical modification allows for the separation of the unreacted alcohol enantiomer from its esterified counterpart, typically through standard chromatographic techniques. The choice of lipase, acyl donor, and solvent are critical parameters that significantly influence both the reaction rate and the enantioselectivity. For instance, lipases like Candida antarctica lipase B (CALB), often immobilized as Novozym® 435, are known for their high efficiency and stability in organic solvents.[3][4]

Visualizing the Workflow: Enzymatic Kinetic Resolution

G cluster_0 Enzymatic Kinetic Resolution racemate Racemic 3-Methyl-1-octyn-3-ol reaction Selective Acylation racemate->reaction enzyme Lipase (e.g., CALB) enzyme->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction mixture Mixture of (R)-Ester and (S)-Alcohol reaction->mixture separation Chromatographic Separation mixture->separation s_alcohol Enantiopure (S)-Alcohol separation->s_alcohol r_ester Enantiopure (R)-Ester separation->r_ester hydrolysis Hydrolysis r_ester->hydrolysis r_alcohol Enantiopure (R)-Alcohol hydrolysis->r_alcohol

Caption: Workflow for enzymatic kinetic resolution of 3-Methyl-1-octyn-3-ol.

Comparative Performance Data
EnzymeAcyl DonorSolventConversion (%)e.e. of Alcohol (%)e.e. of Ester (%)Reference
Candida antarctica Lipase B (Novozym® 435)Vinyl AcetateHexane~50>99>99[5]
Pseudomonas cepacia LipaseIsopropenyl AcetateToluene~489897[6]
Candida rugosa LipaseAcetic AnhydrideDichloromethane~509695[7]
Experimental Protocol: Lipase-Catalyzed Resolution
  • Reaction Setup: To a solution of racemic 3-methyl-1-octyn-3-ol (1 mmol) in hexane (10 mL), add vinyl acetate (2 mmol) and Novozym® 435 (50 mg).

  • Incubation: Shake the mixture at a constant temperature (e.g., 30°C) and monitor the reaction progress by chiral GC or HPLC.

  • Termination: When approximately 50% conversion is reached, filter off the enzyme.

  • Purification: Concentrate the filtrate and separate the unreacted alcohol from the formed ester using silica gel column chromatography.

  • Hydrolysis (Optional): To obtain the other enantiomer of the alcohol, the separated ester can be hydrolyzed using a mild base (e.g., K₂CO₃ in methanol).

Method 2: Diastereomeric Salt Formation

This classical resolution technique involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomers.[8] Since diastereomers have different physical properties, they can often be separated by fractional crystallization.[9] For an alcohol like 3-Methyl-1-octyn-3-ol, it must first be derivatized to an acidic species, such as a half-ester of a dicarboxylic acid, to facilitate salt formation with a chiral base.

The "Why": Leveraging Solubility Differences

The success of this method hinges on the differential solubility of the two diastereomeric salts in a given solvent. One salt will preferentially crystallize, allowing for its separation by filtration. The choice of the chiral resolving agent and the crystallization solvent is crucial and often requires empirical screening. Common chiral bases include brucine, strychnine, and synthetic amines like (R)-1-phenylethylamine.[8] The formation of a crystalline salt is a key prerequisite, as oily or waxy products are difficult to purify by crystallization.[10]

Visualizing the Workflow: Diastereomeric Salt Formation

G cluster_1 Diastereomeric Salt Formation racemate Racemic 3-Methyl-1-octyn-3-ol derivatization Derivatization (e.g., with Phthalic Anhydride) racemate->derivatization racemic_acid Racemic Half-Ester derivatization->racemic_acid salt_formation Salt Formation racemic_acid->salt_formation resolving_agent Chiral Base (e.g., (R)-1-Phenylethylamine) resolving_agent->salt_formation diastereomers Mixture of Diastereomeric Salts salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomeric Salt crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (in mother liquor) crystallization->more_soluble decomposition1 Acidification less_soluble->decomposition1 decomposition2 Acidification more_soluble->decomposition2 enantiomer1 Enantiopure Half-Ester 1 decomposition1->enantiomer1 enantiomer2 Enantiopure Half-Ester 2 decomposition2->enantiomer2 hydrolysis1 Hydrolysis enantiomer1->hydrolysis1 hydrolysis2 Hydrolysis enantiomer2->hydrolysis2 alcohol1 Enantiopure Alcohol 1 hydrolysis1->alcohol1 alcohol2 Enantiopure Alcohol 2 hydrolysis2->alcohol2

Caption: Workflow for diastereomeric salt formation and resolution.

Comparative Performance Data
Chiral Resolving AgentDerivatizing AgentCrystallization SolventDiastereomeric Purity of Crystalline Salt (%)Reference
(+)-α-MethylbenzylaminePhthalic AnhydrideMethylene Chloride>98 (after several recrystallizations)[10]
CinchonidineSuccinic AnhydrideToluene>99[9]
(1R,2S)-(-)-2-Amino-1,2-diphenylethanolCamphoric AnhydrideEthanol/Water>99[11]
Experimental Protocol: Diastereomeric Salt Resolution
  • Derivatization: React racemic 3-methyl-1-octyn-3-ol with an equimolar amount of phthalic anhydride in pyridine to form the corresponding half-acid phthalate.

  • Salt Formation: Dissolve the crude half-ester in a suitable solvent (e.g., ethyl acetate) and add an equimolar amount of a chiral amine (e.g., (+)-α-methylbenzylamine).

  • Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt. The process may require several days for the initial crystallization.[10]

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Recrystallization: Recrystallize the salt from the same or a different solvent system until a constant melting point and optical rotation are achieved.

  • Liberation of the Enantiopure Alcohol: Decompose the purified diastereomeric salt with a strong acid (e.g., HCl) and extract the enantiopure half-ester. Subsequently, hydrolyze the ester to obtain the enantiopure alcohol.

Method 3: Preparative Chiral Chromatography

Preparative chiral High-Performance Liquid Chromatography (HPLC) offers a direct method for the separation of enantiomers without the need for derivatization.[12] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[13]

The "Why": Differential Interactions with a Chiral Environment

The separation mechanism in chiral HPLC is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.[13] The stability of these complexes differs for each enantiomer, resulting in their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used due to their broad applicability and high loading capacity, which is crucial for preparative scale separations.[14][15] The choice of mobile phase (normal-phase, reversed-phase, or polar organic mode) is critical for achieving optimal resolution and can be systematically screened.

Visualizing the Workflow: Preparative Chiral HPLC

G cluster_2 Preparative Chiral HPLC racemate Racemic 3-Methyl-1-octyn-3-ol injection Injection onto Chiral Column racemate->injection separation Separation on Chiral Stationary Phase injection->separation detection UV Detection separation->detection fractionation Fraction Collection detection->fractionation enantiomer1 Enantiomer 1 fractionation->enantiomer1 enantiomer2 Enantiomer 2 fractionation->enantiomer2

Caption: Workflow for preparative chiral HPLC separation.

Comparative Performance Data
Chiral Stationary PhaseMobile PhaseThroughputEnantiomeric Purity (%)Reference
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))Hexane/IsopropanolHigh>99[14]
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Hexane/EthanolHigh>99[14]
Lux® Cellulose-1Ethanol/WaterMedium>99[14]
Experimental Protocol: Preparative Chiral HPLC
  • Method Development: On an analytical scale, screen various chiral stationary phases and mobile phase compositions to identify a system that provides baseline separation of the enantiomers.

  • Scale-Up: Transfer the optimized analytical method to a preparative scale column with the same stationary phase. The mobile phase composition may need slight adjustments.

  • Sample Preparation: Dissolve the racemic 3-methyl-1-octyn-3-ol in the mobile phase.

  • Chromatography: Inject the sample onto the preparative chiral column and elute with the optimized mobile phase.

  • Fraction Collection: Collect the fractions corresponding to each enantiomer as they elute from the column.

  • Analysis and Pooling: Analyze the collected fractions for enantiomeric purity. Pool the pure fractions of each enantiomer and evaporate the solvent to obtain the resolved products.

Conclusion: A Method for Every Need

The choice of an enantioselective resolution method for 3-Methyl-1-octyn-3-ol depends on several factors, including the desired scale of separation, available equipment, and cost considerations.

  • Enzymatic kinetic resolution is an elegant and often highly selective method, particularly suitable for producing both enantiomers with high purity. It is a "greener" alternative that operates under mild conditions.

  • Diastereomeric salt formation is a classical and cost-effective technique that is well-suited for large-scale industrial production, provided that a suitable crystalline salt can be identified.

  • Preparative chiral chromatography offers a direct and often rapid separation with high purity, making it an excellent choice for research and development, as well as for the purification of high-value compounds. The initial investment in columns and equipment can be higher, but the speed of method development can be a significant advantage.

By understanding the principles and practical considerations of each method, researchers can make an informed decision to efficiently obtain the desired enantiomer of 3-Methyl-1-octyn-3-ol for their specific application.

References

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3-Methyl-1-octyn-3-ol in Complex Mixtures

For: Researchers, scientists, and drug development professionals This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of the small molecule 3-Methyl-1-octyn-3-ol in complex biolo...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of the small molecule 3-Methyl-1-octyn-3-ol in complex biological and environmental matrices. We will move beyond rote protocols to explore the underlying principles, helping you design robust, self-validating experiments and interpret your data with confidence.

Introduction: The Challenge of Specificity

3-Methyl-1-octyn-3-ol is a tertiary acetylenic alcohol with various industrial applications. Its detection and quantification in complex environments—such as biological fluids (plasma, urine) or environmental samples—are critical for pharmacokinetic studies, safety assessments, and environmental monitoring.[1][2] The primary analytical challenge in these matrices is not sensitivity, but specificity. Complex mixtures are rife with structurally similar molecules and endogenous components that can interfere with an assay, leading to inaccurate results.[3][4]

Cross-reactivity occurs when an analytical method detects or responds to substances other than the target analyte.[5] In ligand-binding assays, this may be due to an antibody recognizing a similar epitope on a different molecule.[4][6] In chromatographic methods, it can result from co-eluting substances that have similar physicochemical properties.[7][8] Understanding and rigorously quantifying cross-reactivity is a cornerstone of robust assay validation.[9][10][11]

The Principle of Cross-Reactivity: Specificity vs. Interference

At its core, a cross-reactivity study is a systematic evaluation of an assay's specificity. The goal is to challenge the method with a panel of potentially interfering compounds to determine if they generate a false-positive signal or bias the quantification of the target analyte.

The diagram below illustrates the fundamental difference between specific detection and cross-reactive interference in an immunoassay format.

cluster_0 Scenario A: Specific Binding cluster_1 Scenario B: Cross-Reactivity Antibody_A Antibody Specific for Analyte Analyte Target Analyte (3-Methyl-1-octyn-3-ol) Antibody_A:f0->Analyte High Affinity Binding Interferent_A Structurally Similar Molecule Antibody_A:f0->Interferent_A No Binding Antibody_B Antibody Non-Specific Analyte_B Target Analyte (3-Methyl-1-octyn-3-ol) Antibody_B:f0->Analyte_B Binding Interferent_B Structurally Similar Molecule Antibody_B:f0->Interferent_B Cross-Reactive Binding

Caption: Conceptual diagram of specific vs. cross-reactive antibody binding.

Comparative Analytical Methodologies

The choice of analytical platform is the most critical decision in managing cross-reactivity. The two primary approaches for small molecules like 3-Methyl-1-octyn-3-ol are ligand-binding assays and chromatography coupled with mass spectrometry.

FeatureLigand-Binding Assays (e.g., ELISA)Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Antibody-antigen recognitionPhysicochemical separation followed by mass-to-charge ratio detection
Specificity Dependent on antibody quality; susceptible to cross-reactivity from structurally similar compounds.[3][6]Very high, based on retention time and specific mass transitions (parent/fragment ions).[1][12]
Throughput High; suitable for screening large numbers of samples.Lower; more time-consuming per sample.
Matrix Effects Can be significant; requires careful buffer optimization and blocking.Can suffer from ion suppression or enhancement, requiring matrix-matched calibrators or stable isotope-labeled internal standards.[13][14]
Development Cost High initial cost for antibody development and validation.High instrument cost, but method development can be faster.
Best For High-throughput screening, rapid detection.Definitive quantification, confirmation of screening results, complex matrix analysis.[7][15]

Experimental Design: A Tale of Two Workflows

A robust cross-reactivity study requires a well-defined workflow. The following diagram outlines a comprehensive approach, from selecting potential interferents to final data analysis.

cluster_prep Phase 1: Preparation & Design cluster_exec Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Interpretation A Identify Potential Cross-Reactants (Structural Analogs, Metabolites) B Procure & Characterize High-Purity Compounds A->B C Define Assay Parameters (e.g., Target Analyte at IC20 or IC50) B->C D Prepare Stock Solutions of Each Potential Cross-Reactant C->D Method Parameters E Spike Cross-Reactants into Relevant Matrix (e.g., Plasma, Urine) D->E F Analyze Samples using Primary Method (e.g., ELISA or LC-MS/MS) E->F G Determine Concentration of Cross-Reactant that Produces Same Signal as Target Analyte F->G H Calculate Percent Cross-Reactivity (%CR) G->H I Orthogonal Method Confirmation (Confirm findings with a secondary method if %CR > 1%) H->I

Caption: General workflow for a cross-reactivity validation study.

Protocol 1: Cross-Reactivity Assessment by Competitive ELISA

This protocol is designed to assess the specificity of a competitive immunoassay for 3-Methyl-1-octyn-3-ol.

Rationale: The principle of a competitive ELISA is that the target analyte in a sample competes with a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of antibody binding sites. A high concentration of the analyte results in a low signal, and vice-versa. We exploit this by determining the concentration of a potential cross-reactant required to displace 50% of the labeled analyte (the IC50).

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well microplate with an antibody specific to 3-Methyl-1-octyn-3-ol. Incubate and wash.

  • Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., BSA or casein solution). Incubate and wash.

  • Standard Curve Preparation: Prepare a serial dilution of the 3-Methyl-1-octyn-3-ol standard to create a standard curve (e.g., from 1 ng/mL to 1000 ng/mL).

  • Cross-Reactant Preparation: Prepare serial dilutions of each potential cross-reactant (e.g., 1-Octyn-3-ol, 3-Methyl-1-octen-3-ol) over a broad concentration range.

  • Competition Reaction: Add the standards and cross-reactant dilutions to the wells, followed immediately by a fixed concentration of enzyme-labeled 3-Methyl-1-octyn-3-ol. Incubate to allow competition.

  • Washing: Wash the plate thoroughly to remove unbound reagents.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme on the bound labeled-analyte will convert the substrate, producing a color.

  • Reaction Stop & Read: Stop the reaction with a stop solution and read the absorbance on a plate reader.

  • Calculation:

    • Plot the standard curve (absorbance vs. log concentration) and determine the IC50 for 3-Methyl-1-octyn-3-ol.

    • For each potential cross-reactant, plot its curve and determine its IC50.

    • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of 3-Methyl-1-octyn-3-ol / IC50 of Cross-Reactant) x 100

Protocol 2: Specificity Assessment by LC-MS/MS

This protocol provides a "gold standard" method for assessing interference, relying on the high selectivity of tandem mass spectrometry.[1]

Rationale: LC-MS/MS achieves specificity through two dimensions. First, liquid chromatography separates compounds based on their physicochemical properties (retention time). Second, the triple quadrupole mass spectrometer is set to monitor a specific precursor-to-product ion transition (Selected Reaction Monitoring or SRM), which acts as a mass-based filter unique to the target analyte.[1] An interfering substance must have the same retention time AND the same mass transition to be misidentified—an extremely unlikely event.

Step-by-Step Methodology:

  • Sample Preparation (Pre-Analysis): To minimize matrix effects, a sample cleanup step like Solid-Phase Extraction (SPE) is crucial.[16][17][18]

    • Condition an appropriate SPE cartridge (e.g., a reverse-phase C18).

    • Load the sample (e.g., plasma spiked with a potential cross-reactant).

    • Wash the cartridge to remove salts and polar interferences.

    • Elute the target analyte and potential cross-reactants with an organic solvent.

    • Evaporate the eluate and reconstitute in the mobile phase.

  • LC Separation: Inject the prepared sample onto an LC system equipped with a C18 column. Use a gradient elution program (e.g., water/acetonitrile with formic acid) to separate the compounds.

  • MS/MS Detection:

    • Optimize MS parameters for 3-Methyl-1-octyn-3-ol to find the most abundant precursor ion and at least two stable product ions. This creates a unique SRM "fingerprint."

    • Analyze a pure standard of each potential cross-reactant to determine its retention time and confirm it does not produce the same SRM transition as the target analyte.

  • Data Analysis:

    • Analyze the spiked matrix samples.

    • Examine the chromatogram at the retention time of 3-Methyl-1-octyn-3-ol.

    • A signal in the specific SRM channel at the correct retention time indicates the presence of the target analyte. Signals at other retention times, even if from a cross-reactant, do not interfere with quantification.

    • True interference would only occur if a cross-reactant co-elutes AND shares an identical SRM transition, which should be documented as a limitation of the method.

Data Interpretation & Comparative Analysis

The following table presents hypothetical, yet realistic, cross-reactivity data for 3-Methyl-1-octyn-3-ol, illustrating how the results from an ELISA would be interpreted.

Compound TestedStructureIC50 (ng/mL)% Cross-Reactivity
3-Methyl-1-octyn-3-ol (Target) Tertiary Alkyne Alcohol50100%
1-Octyn-3-olSecondary Alkyne Alcohol2,5002.0%
3-Methyl-1-octen-3-olTertiary Alkene Alcohol15,0000.33%
1-OctanolPrimary Saturated Alcohol> 100,000< 0.05%
OctaneAlkaneNo displacement0%

Interpretation:

  • 1-Octyn-3-ol: Shows low but measurable cross-reactivity (2.0%).[19] This is expected due to high structural similarity, lacking only a single methyl group. If this compound is expected in samples, the ELISA results may be positively biased. This finding would warrant confirmation using an orthogonal method like LC-MS/MS.

  • 3-Methyl-1-octen-3-ol: The change from an alkyne (triple bond) to an alkene (double bond) significantly reduces antibody recognition (0.33%).[20] This suggests the terminal alkyne is a key part of the epitope recognized by the antibody.

  • 1-Octanol & Octane: These compounds, which lack the key structural features of the alkyne and tertiary alcohol, show negligible cross-reactivity, demonstrating good assay specificity against dissimilar molecules.

Conclusion and Best Practices

The rigorous assessment of cross-reactivity is non-negotiable for any quantitative method used in regulated or research environments.

  • For high-throughput applications , a well-validated competitive ELISA can be effective, provided that a comprehensive panel of potential cross-reactants is tested and shows minimal interference (<1%).

  • For definitive quantification and in the presence of known cross-reactants , LC-MS/MS is the superior methodology due to its inherently higher specificity.[1][15]

  • Best Practice: Employ a tiered approach. Use a high-throughput screening assay (like ELISA) to identify presumptive positives, and then confirm and quantify these samples using a high-specificity orthogonal method like LC-MS/MS. This strategy combines efficiency with accuracy.

By understanding the principles behind different analytical techniques and designing validation studies that proactively challenge the method's specificity, researchers can ensure the generation of trustworthy and defensible data.

References

  • Agilent Technologies. (n.d.). The LC/MS/MS Analysis of Small Molecule Drugs and Metabolites. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2017). EP07: Interference Testing in Clinical Chemistry. 3rd ed. CLSI guideline.
  • ACS Omega. (2023). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. Retrieved from [Link]

  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Retrieved from [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • University of North Carolina School of Medicine. (n.d.). Molecular Diagnostic Assay Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays. Retrieved from [Link]

  • Affinisep. (n.d.). Solid Phase Extraction. Retrieved from [Link]

  • Yale School of Medicine. (n.d.). Small Molecules Quantitation | Proteomics. Retrieved from [Link]

  • Miller, J. J., & Valdes, R. Jr. (1991). Approaches to minimizing interference by cross-reacting molecules in immunoassays. Clinical Chemistry, 37(2), 144–153. Retrieved from [Link]

  • MDPI. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Retrieved from [Link]

  • Sotnikov, D. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences. Retrieved from [Link]

  • Technology Networks. (2022). GC-MS Method Overcomes Matrix Interference Challenges in Cannabis Analysis. Retrieved from [Link]

  • Li, W., Zhang, J., & Tse, F. L. S. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Biomedical Chromatography, 25(1-2), 258–277. Retrieved from [Link]

  • LCGC Europe. (2002). Denaturing Solid-Phase Extraction for Reduced Protein Interference in Bioanalytical SPE–LC–MS. Retrieved from [Link]

  • Semantic Scholar. (1994). Mechanism of Interferences for Gas Chromatography / Mass Spectrometry Analysis of Urine for Drugs of Abuse. Retrieved from [Link]

  • Bitesize Bio. (2023). Quantitative PCR validation for research scientists: Part 1 of 2. Retrieved from [Link]

  • RAPS. (2019). Immunogenicity Testing: FDA Finalizes Guidance on Assay Development and Validation. Retrieved from [Link]

  • Semantic Scholar. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Retrieved from [Link]

  • Wikipedia. (n.d.). Solid-phase extraction. Retrieved from [Link]

  • Gyrolab. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]

  • ResearchGate. (2018). Matrix interference evaluation employing GC and LC coupled to triple quadrupole tandem mass spectrometry. Retrieved from [Link]

  • Separation Science. (n.d.). Overcoming Matrix Interference in LC-MS/MS. Retrieved from [Link]

  • Boster Biological Technology. (2022). How to Determine Antibody Cross-Reactivity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methyloct-1-en-3-ol. PubChem Compound Summary for CID 32207. Retrieved from [Link]

  • Jaydev Chemical Industries. (n.d.). 3-Octyn-1-ol. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Octen-3-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Octyn-3-ol. PubChem Compound Summary for CID 13166. Retrieved from [Link]

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